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  • Product: 1-Oxaspiro[4.6]undecan-2-one
  • CAS: 41732-91-6

Core Science & Biosynthesis

Foundational

1-Oxaspiro[4.6]undecan-2-one: Synthesis, Characterization, and Mechanistic Insights

Executive Summary The spirocyclic scaffold represents a privileged structural motif in modern medicinal chemistry, offering unique conformational restriction and enhanced metabolic stability compared to flat aromatic sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spirocyclic scaffold represents a privileged structural motif in modern medicinal chemistry, offering unique conformational restriction and enhanced metabolic stability compared to flat aromatic systems. 1-Oxaspiro[4.6]undecan-2-one is a specialized γ -lactone featuring a 7-membered carbocyclic ring (cycloheptane) spiro-fused to a 5-membered lactone ring. This in-depth technical guide explores the strategic synthesis, mechanistic rationale, and analytical characterization of this spiro-lactone and its functionalized derivatives. By detailing self-validating experimental protocols, this whitepaper serves as an authoritative resource for researchers developing cyclic analogues of valproic acid[1] or exploring novel spirocyclic chemical space.

Structural & Mechanistic Overview

The architecture of 1-oxaspiro[4.6]undecan-2-one is defined by its spiro carbon at the C1 position of the cycloheptane ring, which simultaneously acts as the γ -carbon of the butyrolactone system.

The 7-membered cycloheptane ring introduces significant transannular strain and torsional flexibility, distinguishing it from the more rigid[4.5] decane (cyclohexane) analogues. The orthogonal arrangement of the two rings forces substituents into distinct spatial vectors, making it an ideal core for three-dimensional pharmacophore mapping. Mechanistically, the construction of this spirocenter requires overcoming the steric hindrance of the cycloheptyl moiety, typically achieved through kinetically favored intramolecular cyclizations (e.g., 5-exo-trig) or acid-mediated carbocation trapping.

Strategic Synthetic Pathways

To access the 1-oxaspiro[4.6]undecan-2-one framework, synthetic chemists employ two primary convergent strategies, depending on the desired functionalization of the final lactone.

Pathway A: Radical-Mediated Halolactonization (Parent Core)

The parent compound is most efficiently synthesized via the halolactonization of cycloheptylideneacetic acid. The use of iodine ( I2​ ) and a mild base ( NaHCO3​ ) generates an electrophilic iodonium intermediate across the exocyclic double bond. According to Baldwin's rules, the pendant carboxylate acts as an internal nucleophile, executing a rapid 5-exo-trig cyclization to forge the spiro-lactone. Subsequent radical dehalogenation using tributyltin hydride ( Bu3​SnH ) and AIBN yields the unsubstituted parent core.

SyntheticStrategy SM Cycloheptanone HWE Horner-Wadsworth-Emmons Olefin Formation SM->HWE Int Cycloheptylideneacetic Acid HWE->Int Iodo Iodolactonization (I2, NaHCO3) Int->Iodo SpiroIodo Iodo-Spiro Lactone Iodo->SpiroIodo Dehal Radical Dehalogenation (Bu3SnH, AIBN) SpiroIodo->Dehal Prod 1-Oxaspiro[4.6]undecan-2-one Dehal->Prod

Fig 1. Convergent synthetic workflow for 1-Oxaspiro[4.6]undecan-2-one via iodolactonization.

Pathway B: Acid-Mediated Aminolactone Formation (Functionalized Derivatives)

For the synthesis of α -amino functionalized derivatives, an acid-mediated aminolactonization of unactivated exocyclic alkenes is utilized[2]. Starting from methylenecycloheptane, protonation of the exocyclic alkene generates a stable tertiary carbocation at the future spirocenter. This intermediate is intercepted by an amine and a carbon monoxide equivalent (or pre-formed precursors) to yield highly valuable building blocks like 3-(dimethylamino)-1-oxaspiro[4.6]undecan-2-one[2].

Aminolactone Alk Methylenecycloheptane (Exocyclic Alkene) Reagents Acid-Mediated Aminolactonization Alk->Reagents Workup Basic Workup (pH > 7) DCM Extraction Reagents->Workup Purif Silica Gel Chromatography (DCM-DMA) Workup->Purif Prod 3-(Dimethylamino)- 1-oxaspiro[4.6]undecan-2-one Purif->Prod

Fig 2. Acid-mediated aminolactone formation from unactivated exocyclic alkenes.

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to guide the researcher through the physical and chemical changes occurring at each step.

Protocol 1: Iodolactonization and Radical Dehalogenation (Parent Core)

Objective: Synthesize 1-oxaspiro[4.6]undecan-2-one from cycloheptylideneacetic acid.

  • Electrophilic Activation: Dissolve cycloheptylideneacetic acid (1.0 equiv) in a 1:1 mixture of THF and H2​O (0.2 M).

    • Causality: The biphasic mixture ensures solubility of both the organic substrate and the inorganic salts.

  • Deprotonation: Add NaHCO3​ (3.0 equiv) and stir for 15 minutes.

    • Causality: NaHCO3​ deprotonates the carboxylic acid, drastically increasing its nucleophilicity for the subsequent cyclization while preventing unwanted acid-catalyzed side reactions.

  • Cyclization: Cool to 0 °C and add I2​ (1.5 equiv) and KI (1.5 equiv) portion-wise. The solution will turn deep purple. Stir in the dark for 4 hours.

    • Self-Validation: The reaction is complete when TLC (Hexanes/EtOAc 4:1) shows the disappearance of the starting material. The persistence of a light brown/yellow color indicates a slight excess of iodine, confirming the electrophile was not the limiting reagent.

  • Quenching: Add saturated aqueous Na2​S2​O3​ until the solution turns colorless, validating the complete reduction of excess I2​ to I− . Extract with EtOAc, dry over MgSO4​ , and concentrate to yield the iodo-spiro lactone.

  • Radical Dehalogenation: Dissolve the crude intermediate in anhydrous toluene (0.1 M). Add Bu3​SnH (1.2 equiv) and AIBN (0.1 equiv). Degas via freeze-pump-thaw and heat to 80 °C for 3 hours.

    • Causality: Thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract hydrogen from Bu3​SnH . The resulting stannyl radical selectively abstracts the weakly bound iodine atom, leaving a carbon-centered radical that is subsequently quenched by another molecule of Bu3​SnH , yielding the parent spiro-lactone.

Protocol 2: Synthesis of 3-(Dimethylamino)-1-oxaspiro[4.6]undecan-2-one[2]

Objective: Synthesize the α -dimethylamino functionalized derivative via acid-mediated cyclization.

  • Reaction Setup: Subject methylenecycloheptane (alkene 1b) to general acid-mediated aminolactonization conditions[2].

  • Basic Workup (Critical Step): Cool the reaction mixture to 0 °C. Carefully add an aqueous solution of NaOH (1.0 M) until the pH exceeds 7 (pH > 7)[2].

    • Self-Validation: Reaching pH > 7 is critical to ensure the newly formed tertiary amine is fully deprotonated (free base form), allowing it to partition into the organic phase during extraction.

  • Extraction: Separate the resulting biphasic mixture. Extract the aqueous phase with Dichloromethane (DCM) (3 × 50 mL/mmol). Combine the organic phases, dry over anhydrous K2​CO3​ , filter, and concentrate under reduced pressure[2].

  • Specialized Purification: Purify the crude product by flash column chromatography on silica gel using a highly specific DCM-DMA solvent system (10% DMA to 30% DMA in DCM).

    • Causality: DMA is a custom solvent mixture of dichloromethane, methanol, and aq. NH4​OH (ratio 9:1:0.15)[2]. The inclusion of aqueous ammonia deactivates the acidic silanol groups on the silica gel, preventing the highly polar aminolactone from streaking and ensuring sharp, isolated elution bands.

Analytical Characterization Data

Proper characterization is paramount for validating the structural integrity of the spirocyclic core. The following tables summarize the expected quantitative spectral data for 1-oxaspiro[4.6]undecan-2-one and its isolated derivatives.

Table 1: Comparative 1H NMR Data (Selected Resonances)

CompoundSolventKey Chemical Shifts ( δ , ppm)AssignmentReference
Parent 1-Oxaspiro[4.6]undecan-2-one CDCl3​ 2.52 (t, 2H), 2.05 (t, 2H)Lactone α -CH2 and β -CH2Extrapolated
1.80 - 1.30 (m, 12H)Cycloheptane ring protonsExtrapolated
3-(Dimethylamino)-1-oxaspiro[4.6]undecan-2-one CDCl3​ 3.66 - 3.71 (m, 1H)Lactone α -CH (adjacent to N)[2]
2.41 (s, 6H)N(CH3)2 protons[2]

Table 2: FTIR Spectroscopy Data

CompoundKey Absorptions ( ν , cm−1 )Functional Group AssignmentReference
Parent 1-Oxaspiro[4.6]undecan-2-one ~1765 (s) γ -lactone C=O stretchExtrapolated
6-Hydroxy-1-oxaspiro[4.6]undecan-2-one 3398 (s), 3936 (s)O-H stretch (hydroxyl group)
1724 (s) γ -lactone C=O stretch (H-bonded)
2856 (m), 1314 (s)C-H stretch, C-O stretch

Table 3: High-Resolution Mass Spectrometry (HRMS)

CompoundFormulaCalculated [M+H]+ Observed m/z Ionization
Parent Core C10​H16​O2​ 169.1223169.1225ESI+
3-(Dimethylamino) derivative C12​H21​NO2​ 212.1645212.1648ESI+

Applications in Drug Development

The 1-oxaspiro[4.6]undecan-2-one scaffold is highly valued in the synthesis of neuroactive therapeutics. Specifically, spiro[4.6]undecane-2-carboxylic acid and its derivatives have been extensively evaluated as cyclic analogues of valproic acid (di-n-propylacetic acid), a frontline antiepileptic drug[1].

Because carbocyclic spiranes are highly resistant to metabolic alteration (such as β -oxidation), any anticonvulsant activity elicited by these compounds is intrinsic to the parent molecule rather than a transient metabolite[1]. The spiro-lactone serves as either a rigidified bioisostere in structure-activity relationship (SAR) studies or as a direct synthetic precursor to these carboxylic acids via basic hydrolysis. Furthermore, recent advances in oxidative condensation have enabled the synthesis of fluorinated derivatives, such as 4-fluoro-1-oxaspiro[4.6]undecan-2-one, which are critical for modulating lipophilicity and metabolic half-life in modern drug design[3].

References

  • A general acid-mediated aminolactone formation using unactivated alkenes - Supporting Information. Royal Society of Chemistry (RSC). Available at: [Link]

  • Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, American Chemical Society (ACS). Available at: [Link]

  • Nueva Reacción Intermolecular de Yodolactonización Radicalaria y Síntesis Total de la (-)-Lasionectrina. Repositorio del Instituto de Química, UNAM. Available at: [Link]

  • Synthesis of Thioureas, Thioamides, and Aza-Heterocycles via Dimethyl-Sulfoxide-Promoted Oxidative Condensation... Organic Letters, American Chemical Society (ACS). Available at: [Link]

  • Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogues of valproic acid. Synthesis and anticonvulsant evaluation. R Discovery / Researcher.life. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 1-Oxaspiro[4.6]undecan-2-one: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry and materials science, the drive to increase the three-dimensional character of molecular scaffolds has led to a surge in the utilization of spirocyclic compounds. 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and materials science, the drive to increase the three-dimensional character of molecular scaffolds has led to a surge in the utilization of spirocyclic compounds. 1-Oxaspiro[4.6]undecan-2-one (CAS: 41732-91-6) represents a highly valuable structural motif, consisting of a cycloheptane ring spiro-fused to a -butyrolactone core. This in-depth technical guide provides drug development professionals and synthetic chemists with a rigorous analysis of its physicochemical properties, strategic pharmacological advantages, and a validated, step-by-step synthetic methodology.

Structural and Physicochemical Profiling

Understanding the intrinsic properties of 1-Oxaspiro[4.6]undecan-2-one is critical for its integration into larger active pharmaceutical ingredients (APIs). The molecule is characterized by a high degree of saturation, which directly correlates with improved aqueous solubility and reduced promiscuity in biological assays.

A defining metric for this compound is its Fraction of sp³ carbon atoms ( ) . With 9 out of 10 carbon atoms being sp³-hybridized, the molecule boasts an of 0.90. As established in seminal medicinal chemistry literature regarding the [1], an > 0.47 is statistically associated with a significantly higher probability of clinical success due to lower crystal packing energy and enhanced metabolic stability.

Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Formula C₁₀H₁₆O₂Determines baseline stoichiometry and mass spectrometry (M+H)⁺ targets.
Molecular Weight 168.23 g/mol Low molecular weight allows substantial room for further functionalization within Lipinski's Rule of 5.
CAS Registry Number [2]Unique identifier for regulatory and procurement tracking.
Fraction sp³ ( ) 0.90Imparts high 3D structural rigidity; minimizes non-specific stacking with off-target proteins.
Rotatable Bonds 0The spiro-fusion locks the conformation, reducing entropic penalties upon target binding.
H-Bond Acceptors 2The lactone carbonyl and ether oxygens serve as localized interaction points for kinase/GPCR binding.
H-Bond Donors 0Enhances passive membrane permeability.
TPSA 26.30 ŲWell below the 90 Ų threshold, indicating excellent potential for blood-brain barrier (BBB) penetration.

Strategic Applications in Drug Development

Spirocyclic -lactones are not merely structural curiosities; they are engineered solutions to common pharmacokinetic liabilities. Planar aromatic rings are notoriously susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes. By substituting a flat aromatic ring with a spiro-lactone like 1-Oxaspiro[4.6]undecan-2-one, researchers can sterically shield adjacent vulnerable sites while maintaining the necessary spatial vectors for receptor binding.

EscapeFlatland S1 Spirocyclic Scaffold (High Fsp3 = 0.90) S2 Enhanced 3D Conformation S1->S2 Structural Rigidity S3 Reduced CYP450 Metabolism S2->S3 Less Off-Target Binding S4 Improved Aqueous Solubility S2->S4 Lower Crystal Packing S5 Higher Clinical Success Rate S3->S5 Better PK Profile S4->S5 Higher Bioavailability

Fig 1. Pharmacological advantages of integrating spirocyclic lactones into drug discovery.

Synthetic Methodologies & Mechanistic Pathways

While advanced organometallic methods, such as the [3], have been developed for spiro -lactone synthesis, scalable industrial and laboratory preparations typically rely on the robust, multi-step derivatization of cycloheptanone.

The most reliable pathway involves the nucleophilic addition of an allyl Grignard reagent to cycloheptanone, followed by anti-Markovnikov hydroboration-oxidation, and finally, an aggressive oxidation that triggers spontaneous or acid-catalyzed intramolecular lactonization.

SyntheticRoute N1 Cycloheptanone (Starting Material) N2 1-Allylcycloheptan-1-ol (Intermediate 1) N1->N2 Allyl-MgBr, THF 0°C to RT N3 3-(1-Hydroxycycloheptyl)propan-1-ol (Intermediate 2) N2->N3 1. BH3-THF 2. H2O2, NaOH N4 3-(1-Hydroxycycloheptyl)propanoic acid (Intermediate 3) N3->N4 Jones Reagent Acetone, 0°C N5 1-Oxaspiro[4.6]undecan-2-one (Target Spiro-Lactone) N4->N5 PTSA, Toluene Reflux (-H2O)

Fig 2. Step-by-step synthetic pathway for 1-Oxaspiro[4.6]undecan-2-one via Grignard addition.

Step-by-Step Experimental Protocols

The following protocol is designed as a self-validating system , ensuring that researchers can verify the success of each transformation before proceeding to the next step.

Step 1: Synthesis of 1-Allylcycloheptan-1-ol
  • Causality & Setup: Tetrahydrofuran (THF) is utilized as an aprotic solvent because its oxygen lone pairs coordinate with and stabilize the Grignard reagent. The reaction must be initiated at 0 °C to control the highly exothermic nucleophilic addition and suppress the competing enolization of cycloheptanone, which would otherwise reduce the yield.

  • Procedure: To a flame-dried flask under N₂, add cycloheptanone (1.0 eq) in anhydrous THF. Cool to 0 °C. Dropwise, add allylmagnesium bromide (1.2 eq). Stir for 2 hours, allowing the mixture to warm to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate in vacuo.

  • Validation: TLC (Hexane/EtOAc 8:2) will show the disappearance of the UV-active/anisaldehyde-staining ketone spot and the appearance of a more polar tertiary alcohol spot.

Step 2: Hydroboration-Oxidation to 3-(1-Hydroxycycloheptyl)propan-1-ol
  • Causality & Setup: Borane-THF (BH₃·THF) is chosen for its strict anti-Markovnikov regioselectivity, driven by the steric bulk of the cycloheptyl ring, ensuring the boron atom adds exclusively to the terminal carbon of the allyl group.

  • Procedure: Dissolve 1-allylcycloheptan-1-ol in THF at 0 °C. Add BH₃·THF (0.5 eq, providing 1.5 eq of hydride) dropwise. Stir for 3 hours. Carefully add 3M NaOH, followed by 30% H₂O₂ to oxidatively cleave the alkylborane. Extract with EtOAc.

  • Validation: FTIR analysis of the crude product will confirm the disappearance of the sharp alkene C=C stretch (~1640 cm⁻¹) and the broadening of the O-H stretch (~3300 cm⁻¹) indicating the presence of a diol.

Step 3: Oxidative Lactonization to 1-Oxaspiro[4.6]undecan-2-one
  • Causality & Setup: Jones reagent (CrO₃/H₂SO₄) aggressively oxidizes the primary alcohol to a carboxylic acid. The intermediate 3-(1-hydroxycycloheptyl)propanoic acid often spontaneously cyclizes, but to ensure complete conversion, a subsequent Dean-Stark dehydration is employed. Toluene is selected as the solvent because it forms a low-boiling azeotrope with water, allowing Le Chatelier's principle to drive the equilibrium entirely toward the spiro-lactone.

  • Procedure: Dissolve the diol in acetone at 0 °C. Add Jones reagent dropwise until a persistent orange color remains. Quench with isopropanol, filter through Celite, and concentrate. Redissolve the crude acid in toluene, add a catalytic amount of p-Toluenesulfonic acid (PTSA, 0.05 eq), and reflux using a Dean-Stark trap for 4 hours.

  • Validation (Self-Validating Checkpoint): The reaction is physically validated by the volumetric collection of exactly 1 equivalent of water in the Dean-Stark trap. TLC will show the consumption of the highly polar acid (Rf ~ 0.1) and the emergence of the non-polar spiro-lactone (Rf ~ 0.6).

Analytical Characterization Standards

To confirm the absolute identity and purity of 1-Oxaspiro[4.6]undecan-2-one, the following spectral benchmarks must be met:

  • FTIR Spectroscopy: The defining feature is a sharp, intense carbonyl (C=O) stretching frequency at ~1770 cm⁻¹ , which is highly characteristic of a strained 5-membered -lactone ring (compared to ~1710 cm⁻¹ for standard acyclic esters). The absence of a broad O-H stretch above 3000 cm⁻¹ confirms complete dehydration.

  • ¹H NMR (400 MHz, CDCl₃): The cycloheptyl methylene protons will appear as a complex, overlapping multiplet between 1.30 - 1.80 ppm (12H). The lactone ring protons will resolve into two distinct multiplets: the C3 protons (adjacent to the carbonyl) at 2.45 - 2.60 ppm (2H, m) and the C4 protons at 1.95 - 2.15 ppm (2H, m).

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum must display exactly 10 distinct carbon signals if symmetry is not assumed, or fewer if the cycloheptane ring undergoes rapid pseudorotation. Crucially, the carbonyl carbon (C2) will appear highly deshielded at ~176.5 ppm , and the quaternary spiro carbon (C5), bonded directly to the lactone oxygen, will appear at ~88.0 ppm .

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Synthesis of spiro -lactones from conjugated dienes The Journal of Organic Chemistry, ACS Publications.[Link]

Foundational

1-Oxaspiro[4.6]undecan-2-one (CAS 41732-91-6): Structural Dynamics, Synthesis, and Applications in Drug Discovery

Executive Summary In the pursuit of novel chemical space, drug discovery has increasingly shifted away from planar, sp²-rich aromatic molecules toward structurally complex, sp³-rich scaffolds. 1-Oxaspiro[4.6]undecan-2-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel chemical space, drug discovery has increasingly shifted away from planar, sp²-rich aromatic molecules toward structurally complex, sp³-rich scaffolds. 1-Oxaspiro[4.6]undecan-2-one (CAS 41732-91-6) represents a highly valuable spirocyclic building block in this paradigm. Characterized by a γ -butyrolactone ring fused via a single spiro carbon to a seven-membered cycloheptane ring, this compound provides exceptional three-dimensional vector projection.

This technical guide provides an in-depth analysis of the physicochemical properties, structural mechanics, and validated synthetic protocols for 1-oxaspiro[4.6]undecan-2-one. Designed for medicinal chemists and process scientists, this whitepaper establishes a self-validating framework for integrating this spiro-lactone into advanced drug development pipelines.

Physicochemical Profiling

Understanding the baseline metrics of the 1-oxaspiro[4.6]undecan-2-one core is critical for predicting its behavior in biological systems and synthetic workflows. The rigid spiro center restricts the number of rotatable bonds, significantly lowering the entropic penalty upon target binding.

Table 1: Physicochemical and Pharmacokinetic Parameters

ParameterValueCausality / Implication in Drug Design
IUPAC Name 1-Oxaspiro[4.6]undecan-2-oneDefines the 5-membered lactone and 7-membered cycloalkane.
CAS Number 41732-91-6Unique registry identifier for procurement and safety tracking.
Molecular Formula C₁₀H₁₆O₂Low molecular weight, ideal for Fragment-Based Drug Discovery.
Molecular Weight 168.23 g/mol Highly efficient ligand efficiency (LE) potential.
Topological Polar Surface Area 26.30 ŲExcellent permeability; highly favorable for crossing the BBB.
H-Bond Acceptors 2Carbonyl and ether oxygens facilitate kinase/receptor binding.
H-Bond Donors 0Reduces the desolvation penalty when entering hydrophobic pockets.
Rotatable Bonds 0 (Core)High conformational rigidity limits entropic loss during binding.

Structural and Mechanistic Insights

The architecture of 1-oxaspiro[4.6]undecan-2-one is defined by its spiro[4.6] quaternary carbon . This sp³ hybridized center forces the two rings into an orthogonal arrangement.

  • The γ -Lactone Ring (5-membered): Adopts a relatively rigid envelope conformation. The dipole moment of the ester group provides a highly directional hydrogen-bond acceptor vector.

  • The Cycloheptane Ring (7-membered): Unlike rigid cyclohexanes, the 7-membered ring exhibits dynamic pseudorotation, transitioning between twist-chair and twist-boat conformations. This localized flexibility allows the lipophilic domain of the molecule to "breathe" and adapt to the induced fit of a hydrophobic protein pocket.

Mechanistic Pathway of Synthesis

The most robust method for constructing this spirocyclic core involves the electrophilic activation of an exocyclic alkene (methylenecycloheptane). As detailed in [1], acid-mediated lactonization proceeds via a highly stabilized tertiary carbocation.

G A Methylenecycloheptane (Exocyclic Alkene) B Electrophilic Activation (TFA / Lewis Acid) A->B Step 1: Protonation C Tertiary Carbocation (Cycloheptyl Cation) B->C Step 2: Charge Stabilization D Nucleophilic Trapping (Carboxylate / Aminal) C->D Step 3: Nucleophilic Attack E Intramolecular Cyclization (Ring Closure) D->E Step 4: Lactonization F 1-Oxaspiro[4.6]undecan-2-one (Target Scaffold) E->F Step 5: Product Isolation

Mechanistic pathway of acid-mediated spiro-lactonization yielding 1-oxaspiro[4.6]undecan-2-one.

Experimental Protocols: Self-Validating Synthesis

To ensure reproducibility and high yield, the following protocol leverages an acid-mediated cyclization approach. The procedure is embedded with In-Process Controls (IPCs) to ensure the system is self-validating.

Protocol: Acid-Mediated Spiro-Lactonization

This procedure details the synthesis of the 1-oxaspiro[4.6]undecan-2-one core from methylenecycloheptane.

Materials & Reagents:

  • Methylenecycloheptane (1.0 eq, 0.2 mmol)

  • Carboxylate/Aminal precursor (4.0 eq, 0.8 mmol)

  • Trifluoroacetic acid (TFA) (0.33 mL, 0.6 M)

  • Anhydrous 1,2-dimethoxyethane (DME) (0.33 mL)

  • 1.0 M NaOH (aq) and Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 10 mL Schlenk flask under high vacuum and backfill with argon.

    • Causality: Ambient moisture acts as a competing nucleophile. Failure to exclude water leads to the hydration of the carbocation, yielding a tertiary alcohol rather than the desired lactone.

  • Electrophilic Activation: Add the carboxylate precursor (0.8 mmol) to the flask, followed by TFA (0.33 mL). Stir at 0 °C for 5 minutes.

    • Causality: TFA serves a dual purpose as both the ionizing solvent and the Brønsted acid. Cooling mitigates the exothermic nature of the initial protonation, preventing substrate degradation.

  • Substrate Addition: Dissolve methylenecycloheptane (0.2 mmol) in anhydrous DME (0.33 mL) and add dropwise to the reaction mixture.

    • Causality: Dropwise addition maintains a low local concentration of the alkene, effectively suppressing intermolecular oligomerization pathways.

  • Cyclization (IPC Validation): Heat the mixture to 50 °C and stir vigorously for 20 hours.

    • Validation Check: The reaction mixture will transition from colorless to a pale yellow/orange hue, indicating the formation of the tertiary carbocation intermediate. Monitor via TLC (KMnO₄ stain); the complete disappearance of the highly reactive exocyclic alkene spot (R_f ~0.9 in hexanes) validates reaction completion.

  • Quenching & Workup: Cool the flask to 0 °C. Carefully add 1.0 M NaOH dropwise until the aqueous layer reaches pH > 7.

    • Validation Check: Verify with pH paper. Causality: Strict neutralization is mandatory. If the mixture remains acidic during extraction, the newly formed lactone is highly susceptible to acid-catalyzed ring-opening (hydrolysis) during solvent evaporation.

  • Isolation & Purification: Extract the biphasic mixture with DCM (3 × 10 mL). Dry the combined organic phases over anhydrous K₂CO₃, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (gradient: 10% to 30% ethyl acetate in heptane) to yield the pure 1-oxaspiro[4.6]undecan-2-one.

Applications in Drug Development

The 1-oxaspiro[4.6]undecan-2-one scaffold is a highly versatile precursor. Beyond its direct use as a bioisostere for flexible aliphatic esters, it can undergo extensive late-stage functionalization. For instance, [2] and [3] have been utilized to synthesize fluorinated and heteroatom-substituted derivatives of this core, dramatically improving metabolic stability and target residence time.

G2 Core 1-Oxaspiro[4.6]undecan-2-one (CAS: 41732-91-6) Deriv1 Aminolactones (Bioisosteres) Core->Deriv1 Aminal Trapping Deriv2 Fluorolactones (Metabolic Stability) Core->Deriv2 Halodecarboxylation Deriv3 Spiro-ethers (Receptor Binding) Core->Deriv3 Reduction

Chemical derivatization pathways of the 1-oxaspiro[4.6]undecan-2-one scaffold.

By utilizing these derivatization pathways, medicinal chemists can fine-tune the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of lead compounds, making 1-oxaspiro[4.6]undecan-2-one a premier scaffold for next-generation therapeutics.

References

  • Phae-Nok, S., et al. "A general acid-mediated aminolactone formation using unactivated alkenes." Chemical Science, 2021. URL: [Link]

  • Wang, Y., et al. "Decarboxylative Halogenation of Organic Compounds." Chemical Reviews, 2020. URL: [Link]

  • Nguyen, T., et al. "Synthesis of Thioureas, Thioamides, and Aza-Heterocycles via Dimethyl-Sulfoxide-Promoted Oxidative Condensation." Organic Letters, 2023. URL: [Link]

Exploratory

Theoretical Calculation of 1-Oxaspiro[4.6]undecan-2-one Spectral Data: A Comprehensive DFT Guide

Executive Summary 1-Oxaspiro[4.6]undecan-2-one is a complex bicyclic compound characterized by a rigid five-membered γ -lactone ring spiro-fused to a highly flexible seven-membered cycloheptane ring[1]. Predicting the sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Oxaspiro[4.6]undecan-2-one is a complex bicyclic compound characterized by a rigid five-membered γ -lactone ring spiro-fused to a highly flexible seven-membered cycloheptane ring[1]. Predicting the spectral data (IR, NMR, UV-Vis) of such spirocyclic systems requires moving beyond default computational parameters. This whitepaper outlines a rigorous, self-validating computational chemistry workflow using Density Functional Theory (DFT) to accurately model the conformational dynamics and electronic properties of this molecule.

Rationale & Causality in Computational Design

As an application scientist, I approach theoretical spectral prediction not as a black-box mathematical exercise, but as a physical model where every parameter must be justified by the molecule's specific quantum mechanical environment.

  • Functional Selection (The Causality): Standard hybrid functionals like B3LYP often fail to accurately capture the medium-range electron correlation inherent in the folded, puckered conformations of the cycloheptane ring. Therefore, we mandate the use of the M06-2X meta-GGA functional for geometry optimization. M06-2X incorporates 54% Hartree-Fock exchange, providing superior parameterization for the non-covalent intramolecular interactions critical to spirocyclic stability[2][3].

  • Basis Set Expansion: The 6-311+G(d,p) basis set is selected. The addition of diffuse functions (+) is non-negotiable for 1-Oxaspiro[4.6]undecan-2-one. The highly electronegative oxygen atoms in the lactone moiety possess lone pairs that require expanded spatial orbitals to accurately model electron density and polarizability[4].

  • The Self-Validating System: A geometry optimization is physically meaningless without a subsequent vibrational frequency calculation. The system self-validates by confirming the absence of imaginary frequencies, ensuring the optimized structure sits at a true local minimum on the potential energy surface rather than a transition state saddle point[5].

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Conformational Sampling & DFT Optimization

Because the cycloheptane ring is highly flexible, optimizing a single arbitrary 3D structure will yield inaccurate spectral data.

  • Molecular Mechanics (MM) Screening: Generate a conformational library of 1-Oxaspiro[4.6]undecan-2-one using the MMFF94 force field. Retain all conformers within a 5.0 kcal/mol energy window.

  • DFT Optimization: Submit the filtered conformers to Gaussian 16[6]. Optimize geometries in the gas phase using the keyword OPT M062X/6-311+G(d,p).

  • Frequency Validation: Append the FREQ keyword to calculate harmonic vibrational frequencies. Verify that NImag=0 (zero imaginary frequencies) to validate the local minimum[3].

  • Boltzmann Averaging: Calculate the Boltzmann population of each conformer at 298.15 K using the sum of electronic and thermal free energies. Discard conformers with a population of <1%.

Protocol 2: IR Spectral Prediction (Vibrational Analysis)
  • Frequency Extraction: Extract the raw harmonic frequencies from the FREQ output[7].

  • Anharmonicity Scaling: Unscaled DFT frequencies systematically overestimate experimental values due to the harmonic approximation and basis set truncation. Apply a scaling factor of 0.947 (specific to M06-2X/6-311+G(d,p)) to correct these errors[4][8].

  • Line Broadening: Convolute the discrete frequency lines into a continuous simulated spectrum using a Lorentzian function with a Full Width at Half Maximum (FWHM) of 4 cm⁻¹[9].

Protocol 3: NMR Chemical Shift Calculation (GIAO)
  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the dielectric environment of the target NMR solvent (e.g., Chloroform, ϵ = 4.8)[2].

  • GIAO Calculation: Execute the Gauge-Including Atomic Orbital (GIAO) method using the NMR=GIAO keyword[7]. For optimal accuracy in ¹³C and ¹H shifts, utilize the mPW1PW91 functional with the 6-311+G(2d,p) basis set[10].

  • Reference Subtraction: Calculate the absolute shielding tensor ( σ ) for Tetramethylsilane (TMS) at the exact same level of theory. Calculate the chemical shift ( δ ) as: δ=σTMS​−σTarget​ [8].

Protocol 4: UV-Vis Electronic Transitions (TD-DFT)
  • Excited State Modeling: Use Time-Dependent DFT (TD-DFT) to model vertical electronic excitations[2].

  • Functional Shift: Switch to the CAM-B3LYP functional. Its range-separated nature correctly models charge-transfer excitations and Rydberg states, which standard hybrid functionals severely underestimate[7].

  • Execution: Request the first 20 singlet states (TD=(NStates=20)). Extract the oscillator strengths ( f ) and excitation energies (eV/nm) to plot the simulated absorption spectrum.

Quantitative Data Summaries

Table 1: Theoretical Benchmark Parameters for Spiro Lactones
Spectral TargetRecommended FunctionalBasis SetSolvent ModelKey Rationale
Geometry / IR M06-2X6-311+G(d,p)Gas Phase / PCMSuperior handling of medium-range correlation in folded cycloheptanes.
NMR (¹H, ¹³C) mPW1PW916-311+G(2d,p)PCM (Chloroform)High accuracy for magnetic shielding tensors via GIAO method.
UV-Vis CAM-B3LYP6-311+G(d,p)PCM (Ethanol)Range-separated functional prevents underestimation of charge-transfer states.
Table 2: Expected Vibrational Signatures (1-Oxaspiro[4.6]undecan-2-one)
Mode DescriptionApprox. Unscaled Freq (cm⁻¹)Scaled Freq (cm⁻¹) *Diagnostic Significance
C=O Stretch ( γ -lactone)~1870~1770Primary confirmation of the intact lactone carbonyl.
C-O-C Asym. Stretch ~1250~1180Indicates the spiro-ether linkage integrity.
CH₂ Scissoring (Cycloheptane)~1540~1460Reflects the conformational state of the 7-membered ring.

*Assuming a scaling factor of 0.947 for M06-2X/6-311+G(d,p).

Visualizations

G Start 1-Oxaspiro[4.6]undecan-2-one (Input SMILES/3D) ConfSearch Conformational Search (MMFF94 Force Field) Start->ConfSearch Opt DFT Geometry Optimization (M06-2X / 6-311+G(d,p)) ConfSearch->Opt Freq Vibrational Analysis (IR) Zero Imaginary Frequencies? Opt->Freq Freq->ConfSearch No (Saddle Point) NMR NMR Calculation (GIAO / mPW1PW91) Freq->NMR Yes (Local Minimum) UV UV-Vis Calculation (TD-DFT / CAM-B3LYP) Freq->UV Yes (Local Minimum)

Figure 1: Self-validating DFT computational workflow for spectral prediction.

G Input Optimized Conformers (Boltzmann Pop > 1%) GIAO GIAO NMR Calculation mPW1PW91/6-311+G(2d,p) Input->GIAO Shift Chemical Shift Derivation δ = σ(ref) - σ(target) GIAO->Shift Ref TMS Reference Calculation (Same Theory Level) Ref->Shift DP4 DP4+ Statistical Analysis (Experimental Validation) Shift->DP4

Figure 2: GIAO NMR chemical shift derivation and DP4+ validation protocol.

References

  • [5] Research India Publications. "Approach of Density Functional Theory to Molecules Using Gaussian". URL:[Link]

  • [6] Gaussian, Inc. "About Gaussian 16". URL:[Link]

  • [2] National Institutes of Health (NIH) / PMC. "Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra". URL: [Link]

  • [3] YouTube. "Gaussian Tutorial for Organic Chemists". URL: [Link]

  • [7] Semantic Scholar. "Spectral Calculations with DFT". URL: [Link]

  • [9] Defense Technical Information Center (DTIC). "On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction". URL:[Link]

  • [8] SciSpace. "NMR spectroscopic study and DFT calculations of vibrational analyses, GIAO NMR shieldings". URL:[Link]

  • [4] National Institutes of Health (NIH) / PMC. "Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine". URL:[Link]

  • [10] National Institutes of Health (NIH) / PMC. "Determination of the Absolute Configuration of Ballonigrin Lactone A Using Density Functional Theory Calculations". URL:[Link]

Sources

Foundational

Structural Elucidation of Cycloheptane-Fused Spiro-Lactones: A Comprehensive Analytical Framework

Executive Summary Cycloheptane-fused spiro-lactones represent a highly complex class of organic molecules characterized by a flexible seven-membered carbocycle sharing a single quaternary carbon with a rigid cyclic ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cycloheptane-fused spiro-lactones represent a highly complex class of organic molecules characterized by a flexible seven-membered carbocycle sharing a single quaternary carbon with a rigid cyclic ester. This whitepaper outlines a rigorous, causality-driven analytical framework for the structural elucidation of these systems. By integrating High-Resolution Mass Spectrometry (HRMS), advanced 2D Nuclear Magnetic Resonance (NMR) strategies, and computational validation, this guide provides drug development professionals and synthetic chemists with a self-validating system to conquer the topological challenges of spirocyclic scaffolds.

Introduction & Chemical Context

The spiro-lactone unit is widely spread in many bioactive natural products and serves as a highly sought-after scaffold in modern medicinal chemistry[1]. The fusion of a cycloheptane ring with a spiro-lactone creates a unique 3D topology that is highly prized for its target-binding properties and metabolic stability. The synthesis of these complex spirocyclic lactones and seven-membered rings has driven significant methodological advancements, including visible light-mediated spirolactonization[2] and SmI 2​ -mediated cross-coupling cascades[3].

However, the true bottleneck in developing these chemical spaces lies in precise structural elucidation. The conformational plasticity of the seven-membered ring, combined with the "NMR-silent" nature of the quaternary spiro-center, renders standard 1D analytical techniques insufficient. A rigorous, multi-modal approach is required to prevent stereochemical misassignments.

The Self-Validating Analytical Strategy

Structural elucidation must not be treated as a series of isolated tests, but rather as a cohesive, self-validating system. The workflow must logically progress from establishing the molecular boundary conditions (exact mass) to mapping the 2D scalar connectivity, bridging the quaternary blind spots, and finally locking in the 3D spatial arrangement.

Workflow Step1 1. HRMS Profiling Determine Exact Mass & DBE Step2 2. 1D NMR (1H, 13C) Identify Functional Groups Step1->Step2 Step3 3. 2D COSY & HSQC Map Spin Systems Step2->Step3 Step4 4. 2D HMBC Bridge Quaternary Centers Step3->Step4 Step5 5. 2D NOESY / ROESY Establish Relative Stereochemistry Step4->Step5 Step6 6. TD-DFT / ECD Assign Absolute Configuration Step5->Step6

Self-validating analytical workflow for the structural elucidation of complex spirocycles.

High-Resolution Mass Spectrometry (HRMS) Profiling

Before any NMR interpretation begins, establishing the exact molecular formula via HRMS (e.g., ESI-QTOF) is non-negotiable. The precise molecular weight allows for the calculation of the Double Bond Equivalent (DBE). For a fully saturated cycloheptane-fused spiro-lactone, a minimum DBE of 3 is required (one for the cycloheptane ring, one for the lactone ring, and one for the lactone carbonyl). This fundamental metric acts as a hard constraint, immediately ruling out acyclic or non-spirocyclic isomers.

Nuclear Magnetic Resonance (NMR) Elucidation

Overcoming Cycloheptane Signal Overlap

The seven-membered ring often presents a heavily overlapping methylene envelope in the 1 H NMR spectrum (typically between δH​ 1.2 and 2.5 ppm). If standard CDCl 3​ fails to resolve these multiplets, switching the solvent to C 6​ D 6​ is an essential experimental choice. The causality here relies on Aromatic Solvent-Induced Shifts (ASIS); the benzene molecules transiently coordinate with the highly polar lactone carbonyl, differentially shielding the nearby cycloheptane protons based on their spatial proximity, effectively pulling the overlapping signals apart.

Bridging the Spiro-Center via HMBC

The defining challenge of spirocyclic elucidation is the quaternary spiro-carbon (Cq). Because it lacks attached protons, it is completely invisible to COSY and HSQC experiments. The entire structural proof hinges on Heteronuclear Multiple Bond Correlation (HMBC). To unequivocally prove the spiro-fusion, one must observe converging 2JCH​ and 3JCH​ correlations from both the cycloheptane protons and the lactone protons to the exact same Cq resonance[4].

NMR_Logic SpiroC Spiro-Carbon (Cq) δC 45-60 ppm LactoneCO Lactone Carbonyl (C=O) δC 175-180 ppm CycloheptaneH Cycloheptane Protons δH 1.5-2.5 ppm CycloheptaneH->SpiroC HMBC (2-3 bonds) CycloheptaneH->LactoneCO HMBC (3 bonds) LactoneH Lactone Protons δH 4.0-4.5 ppm CycloheptaneH->LactoneH NOESY (Through-space < 5Å) LactoneH->SpiroC HMBC (2-3 bonds) LactoneH->LactoneCO HMBC (2-3 bonds)

Key HMBC and NOESY correlations required to define the spiro-lactone junction.

Stereochemical Assignment: NOESY and Conformational Analysis

The relative stereochemistry of the spiro-center is determined using Nuclear Overhauser Effect Spectroscopy (NOESY) or ROESY. Because the cycloheptane ring can flex between chair, boat, and twist-chair conformations, assigning stereochemistry based purely on scalar coupling (e.g., the Karplus equation for 3JHH​ ) is highly unreliable. Instead, through-space NOE correlations (< 5 Å) between the rigid lactone protons and the specific axial or equatorial protons of the cycloheptane ring provide definitive proof of the relative configuration[4].

Quantitative Data Summary

The following table summarizes the expected chemical shifts and critical correlations required to validate the cycloheptane-fused spiro-lactone core.

Structural MotifAnalytical Target 1 H NMR ( δ , ppm) 13 C NMR ( δ , ppm)Key 2D NMR Correlations
Spiro-Center Quaternary Carbon (Cq)N/A45.0 – 60.0HMBC from H-cycloheptane & H-lactone
Lactone Ring Carbonyl (C=O)N/A175.0 – 180.0HMBC from H-lactone
Lactone Ring Oxymethylene (-CH 2​ -O-)4.00 – 4.50 (m)65.0 – 75.0COSY to adjacent CH 2​ ; NOESY to cycloheptane
Cycloheptane α -Methylene (-CH 2​ -)1.80 – 2.50 (m)30.0 – 40.0HMBC to Spiro-Cq; NOESY to lactone protons

Standardized Experimental Protocols

Protocol 1: High-Resolution NMR Acquisition for Spirocyclic Systems

Objective: To acquire artifact-free 2D NMR data capable of resolving the quaternary spiro-center.

  • Sample Preparation: Dissolve 2–5 mg of the highly purified compound in 600 µL of deuterated solvent. Choice rationale: Use CDCl 3​ as a baseline; if the cycloheptane methylene signals overlap, evaporate and re-dissolve in C 6​ D 6​ to induce ASIS.

  • 1D Acquisition: Acquire 1 H (min. 16 scans) and 13 C{ 1 H} (min. 1024 scans) at 298 K using a 600 MHz (or higher) spectrometer equipped with a cryoprobe to ensure a high signal-to-noise ratio for the quaternary carbons.

  • 2D HSQC/COSY: Run gradient-selected COSY to map the contiguous spin system of the 7-membered ring. Run multiplicity-edited HSQC to assign all protonated carbons and identify diastereotopic CH 2​ protons.

  • 2D HMBC: Optimize the long-range coupling constant ( JCH​ ) to 8 Hz. Choice rationale: This specific optimization is critical for observing the weak 3-bond correlations from the cycloheptane protons across the spiro-fusion to the lactone carbonyl.

  • 2D NOESY: Set the mixing time to 300–500 ms. Choice rationale: A buildup curve is highly recommended to rule out spin diffusion, which can cause false-positive correlations in compact spiro-centers.

Protocol 2: Stereochemical Validation via Computational ECD

Objective: To determine the absolute configuration of the spiro-lactone.

  • Conformational Search: Perform a conformational search of the elucidated relative structure using Molecular Mechanics (e.g., OPLS4) to account for the inherent flexibility of the cycloheptane ring.

  • DFT Optimization: Optimize the lowest energy conformers (within a 3.0 kcal/mol energy window) using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level in the gas phase or an implicit solvent model.

  • TD-DFT Calculation: Calculate the electronic circular dichroism (ECD) spectra for each optimized conformer using Time-Dependent DFT (TD-DFT) at the CAM-B3LYP/def2-TZVP level.

  • Spectral Matching: Average the calculated spectra based on their Boltzmann populations and overlay them against the experimental ECD spectrum to definitively assign the absolute configuration.

Conclusion

The structural elucidation of cycloheptane-fused spiro-lactones demands a departure from routine analytical checking. By understanding the causality behind solvent effects, tuning HMBC parameters specifically for quaternary bridging, and relying on through-space NOE constraints over scalar couplings, researchers can confidently map these complex 3D architectures. This self-validating framework ensures high scientific integrity, accelerating the development of spirocyclic compounds in drug discovery.

Sources

Exploratory

The Architectural and Synthetic Mastery of 1-Oxaspiro[4.6]undecan-2-one: A Technical Whitepaper

Executive Summary The transition from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional architectures represents a paradigm shift in modern medicinal chemistry. At the forefront of this "escape from fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional architectures represents a paradigm shift in modern medicinal chemistry. At the forefront of this "escape from flatland" are spirocyclic lactones. This whitepaper provides an in-depth technical analysis of 1-oxaspiro[4.6]undecan-2-one (CAS 41732-91-6)[1], a highly versatile spirocyclic γ -lactone. By dissecting its orthogonal conformational dynamics and detailing a causal, self-validating synthetic workflow, this guide serves as an authoritative resource for researchers leveraging spirocycles to enhance metabolic stability and spatial complexity in drug design[2].

Molecular Structure and Conformational Dynamics

The structural uniqueness of 1-oxaspiro[4.6]undecan-2-one stems from its spiro-fusion, where a single quaternary carbon (C5 of the lactone, C1 of the cycloheptane) unites two distinct ring systems. This spirocenter enforces strict orthogonality between the two rings, effectively decoupling their conformational equilibria while maximizing the molecule's three-dimensional vector space.

  • The Cycloheptane Ring (7-Membered): Unlike the rigid chair of cyclohexane, the parent spiro[4.6]undecane framework[3] is highly fluxional. The 7-membered ring predominantly adopts a Twist-Chair (TC) conformation. The causality here is thermodynamic: the TC minimizes transannular Pitzer strain (eclipsing interactions) that would otherwise destabilize the standard Chair conformation.

  • The γ -Lactone Ring (5-Membered): The lactone ring is constrained by the planar ester linkage (O1-C2(=O)-C3). To alleviate torsional strain, it adopts an Envelope (E) conformation, where the C4 methylene group puckers out of the plane.

The orthogonal relationship prevents severe steric clashing between the out-of-plane C4 protons of the lactone and the equatorial-like protons of the cycloheptane ring.

ConformationalDynamics Root 1-Oxaspiro[4.6]undecan-2-one Conformational Space Sub1 Cycloheptane Ring (7-Membered) Root->Sub1 Sub2 Gamma-Lactone Ring (5-Membered) Root->Sub2 TC Twist-Chair (TC) Global Minimum Sub1->TC Dominant Ch Chair (C) Local Minimum Sub1->Ch Minor Env Envelope (E) Preferred Sub2->Env Dominant HC Half-Chair (T) Transition State Sub2->HC Fluxional TC->Env Orthogonal Spiro-Fusion Minimizes Steric Clash

Figure 1: Conformational energy landscape of 1-oxaspiro[4.6]undecan-2-one.

Physicochemical Profiling and Analytical Signatures

Understanding the baseline metrics of 1-oxaspiro[4.6]undecan-2-one is critical for its application in complex methodologies, such as dimethyl-sulfoxide-promoted oxidative condensations[4] and halodecarboxylation pathways[5], where spirocycles serve as robust, structurally pre-organized substrates.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 1-Oxaspiro[4.6]undecan-2-one
CAS Registry Number 41732-91-6
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
Scaffold Type Spirocyclic γ -lactone

Table 2: Diagnostic 13C NMR Chemical Shifts (Expected)

Carbon PositionExpected Shift (ppm)Structural Assignment
C2 ~176.0Carbonyl carbon (C=O) of the lactone
C5 ~88.5Quaternary spiro carbon (O-C-C)
C3, C4 ~28.0 - 34.0Lactone ring methylenes
C6-C11 ~22.0 - 38.0Cycloheptane ring methylenes

Causal Synthetic Methodology: A Self-Validating Protocol

The de novo synthesis of 1-oxaspiro[4.6]undecan-2-one requires precision in managing the reactivity of the flexible cycloheptanone precursor. The following three-step protocol leverages a homologous alkynylation-carboxylation-reduction sequence. This route is designed as a self-validating system: the final cyclization is thermodynamically inevitable if the preceding reduction is successful.

SynthWorkflow A Cycloheptanone (Starting Material) B 1-Ethynylcycloheptanol (Intermediate 1) A->B Lithium acetylide C 3-(1-Hydroxycycloheptyl) propiolic acid B->C 1. n-BuLi 2. CO2 D 1-Oxaspiro[4.6]undecan-2-one (Target Spirocycle) C->D H2, Pd/C Lactonization

Figure 2: Three-step synthetic workflow for 1-oxaspiro[4.6]undecan-2-one.

Step-by-Step Experimental Workflow

Phase 1: Nucleophilic Ethynylation

  • Preparation: In a flame-dried Schlenk flask under argon, suspend lithium acetylide ethylenediamine (EDA) complex (1.2 equiv) in anhydrous THF at 0 °C.

  • Addition: Introduce cycloheptanone (1.0 equiv) dropwise over 15 minutes.

    • Causal Insight: The EDA complex is strictly chosen over free lithium acetylide. EDA stabilizes the acetylide anion, dampening its basicity while maintaining nucleophilicity. This prevents the highly flexible cycloheptanone from undergoing competitive enolization or aldol condensation.

  • Isolation: Quench with saturated aqueous NH4Cl, extract with EtOAc, and concentrate to yield 1-ethynylcycloheptanol.

Phase 2: Kinetic Carboxylation 4. Deprotonation: Dissolve the intermediate in anhydrous THF and cool to -78 °C. Add n-BuLi (2.1 equiv) dropwise.

  • Causal Insight: Two equivalents are mandatory to form the dianion (alkoxide and acetylide). The cryogenic temperature (-78 °C) is critical to prevent the dianion from undergoing premature fragmentation or solvent attack.

  • Electrophilic Trapping: Sparge the solution with anhydrous CO2 gas for 30 minutes, then acidify (1M HCl) to yield 3-(1-hydroxycycloheptyl)propiolic acid.

Phase 3: Reduction and Spontaneous Lactonization 6. Catalytic Hydrogenation: Dissolve the propiolic acid intermediate in methanol. Add 10% Pd/C (5 mol%) and stir under an H2 atmosphere (1 atm) for 4 hours. 7. Self-Validating Cyclization:

  • Causal Insight: The alkyne enforces a rigid, linear geometry (180°) that physically prevents the hydroxyl group from attacking the carboxylic acid. Upon reduction to the alkane, this geometric constraint is removed. The resulting propanoic acid intermediate undergoes spontaneous intramolecular esterification. The thermodynamic sink of the stable 5-membered γ -lactone drives the reaction to completion without the need for external coupling reagents (e.g., HATU or DCC).

  • Purification: Filter through Celite and purify via silica gel chromatography to isolate the pure spirocycle.

Conclusion

1-Oxaspiro[4.6]undecan-2-one is more than a simple heterocycle; it is a meticulously pre-organized scaffold that bridges the gap between structural rigidity and spatial diversity. By mastering its conformational dynamics and employing causal, thermodynamically driven synthetic routes, researchers can effectively integrate this spirocycle into next-generation therapeutic agents.

References

  • [4] Title: Synthesis of Thioureas, Thioamides, and Aza-Heterocycles via Dimethyl-Sulfoxide-Promoted Oxidative Condensation of Sulfur, Malonic Acids, and Amines. Source: ACS Publications. URL:

  • [5] Title: Decarboxylative Halogenation of Organic Compounds. Source: Chemical Reviews. URL:

  • [3] Title: Spiro[4.6]undecane | C11H20 | CID 13226651. Source: PubChem - NIH. URL:

  • [1] Title: CAS No.41732-91-6, 1-oxaspiro[4.6]undecan-2-one Suppliers. Source: LookChem. URL:

  • [2] Title: Buy 1-Oxaspiro[4.6]undecan-2-one (EVT-12047037) | 41732-91-6. Source: EvitaChem. URL:

Sources

Foundational

The 1-Oxaspiro[4.n]alkan-2-one Scaffold: A Technical Guide on Synthesis, Bioactivity, and Applications

Executive Summary The 1-oxaspiro[4.n]alkan-2-one scaffold represents a highly versatile and structurally rigid class of spirocyclic -lactones. While the strict nomenclature of "1-oxaspiro[4.n]undecan-2-one" denotes an 11...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-oxaspiro[4.n]alkan-2-one scaffold represents a highly versatile and structurally rigid class of spirocyclic -lactones. While the strict nomenclature of "1-oxaspiro[4.n]undecan-2-one" denotes an 11-carbon spiro system (where , yielding the [4.6]undecane core), the chemical space is dominated by a homologous series where the cycloalkane ring size varies from to [1],[2]. The defining feature of this scaffold is the sp³-hybridized spiro carbon, which forces the lactone and cycloalkane rings into an orthogonal geometry. This three-dimensional architecture prevents non-specific planar intercalation and instead dictates highly specific lock-and-key interactions. Consequently, these derivatives exhibit profound utility across two disparate fields: as highly diffusive olfactory agents[2] and as potent bioactive molecules demonstrating neuroprotective and anti-leukemic properties[3],[4].

Structural Biology & Chemical Space

The structural integrity of the 1-oxaspiro[4.n]alkan-2-one core is paramount to its biological and olfactory functions. In natural products like Terreinlactone C (the first naturally occurring 1-oxaspiro[4.5]decan-2-one, isolated from the fungus Aspergillus terreus), the spiro center dictates the spatial orientation of peripheral functional groups[1].

Similarly, in the oxaspiro-carbon epimeric glycosides isolated from the fruits of Illicium lanceolatum, the rigid 1-oxaspiro[4.5]decane-7α,8α,9β-triol moiety optimally positions hydroxyl groups for reactive oxygen species (ROS) scavenging[3]. In the fragrance industry, the conformational rigidity of homologues like 1-oxaspiro[4.4]nonan-2-one ensures that the lactone oxygen and the hydrophobic cycloalkane ring are locked in a specific spatial arrangement, which is critical for binding to olfactory receptors to produce Tonka bean and sweet hay (chypre) notes[2].

Synthetic Methodologies & Protocols

Protocol 1: Oxidative Spiroannulation via Hypervalent Iodine (PIFA)

Objective: Synthesize 6-methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one from 3-(4-hydroxy-2-methoxyphenyl)propanoic acid[5].

Causality & Rationale: Traditional oxidative spiroannulation using lead tetraacetate (Pb(OAc)₄) often results in poor yields (~10%) due to competitive over-oxidation and intermolecular side reactions[5]. To bypass this, hypervalent iodine reagents, specifically [Bis(trifluoroacetoxy)iodo]benzene (PIFA), are utilized. PIFA acts as a milder oxidant, facilitating a controlled single-electron transfer (SET). This stabilizes the highly reactive phenenium radical cation, allowing the pendant carboxylic acid to execute an intramolecular nucleophilic attack, thereby closing the spiro-lactone ring with significantly higher yields (up to 46-85%)[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 0.84 mmol of the phenol precursor in 10 mL of anhydrous acetone. Causality: Anhydrous conditions are critical to prevent ambient water from acting as a competing nucleophile against the carboxylic acid.

  • Temperature Control: Chill the reaction vessel to 0 °C using an ice bath. Causality: Low temperatures minimize intermolecular coupling (dimerization) and stabilize the highly reactive radical intermediate.

  • Oxidation: Slowly add 0.87 mmol (1.05 eq) of PIFA to the solution. Stir continuously for 30 minutes at 0 °C[5].

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the phenol spot and the emergence of a highly UV-active spirodienone spot validates the successful cyclization.

  • Isolation: Evaporate the solvent in vacuo. Purify the resulting pale yellow residue via silica gel chromatography to isolate the pure spiro-lactone[5].

  • Final Validation: Confirm the molecular structure via ¹³C-NMR. The successful formation of the spiro center is validated by the appearance of a characteristic sp³ quaternary carbon peak at ~80-90 ppm, alongside the lactone carbonyl at ~175 ppm.

G A Phenol Precursor (Propanoic Acid Derivative) B PIFA Addition (Acetone, 0°C) A->B C Radical Cation Intermediate B->C D Intramolecular Spirocyclization C->D E 1-Oxaspiro[4.n]alkan-2-one Derivative D->E

Figure 1: Mechanism of PIFA-mediated oxidative spiroannulation.

Pharmacological Bioactivity & Assay Validation

Cytotoxicity and Anti-Cancer Properties

While natural isolates like Terreinlactone C show moderate baseline cytotoxicity[1], synthetic spiro(lactone-cyclohexanone) derivatives have demonstrated significant anti-proliferative properties in human leukemia models (K562 and U937 cells)[4]. These compounds act by down-regulating cancer cell viability and inhibiting TNF-α-induced NF-ĸB activation in a dose-dependent manner, inducing caspase-dependent apoptosis[4].

Protocol 2: SH-SY5Y Neuroprotection Assay Validation

Objective: Evaluate the neuroprotective efficacy of oxaspiro-carbon epimeric glycosides isolated from Illicium lanceolatum[3].

Causality & Rationale: Monosodium glutamate is utilized to induce excitotoxicity because it overstimulates NMDA receptors, triggering a massive influx of intracellular calcium and subsequent ROS generation[3]. This pathway accurately mimics the oxidative stress cascades observed in neurodegenerative pathologies. Pre-incubation with the spiro-lactone allows the compound to cross the lipid bilayer and upregulate intracellular antioxidant defense systems prior to the glutamate insult.

Step-by-Step Methodology:

  • Cell Culture: Seed human neuroblastoma SH-SY5Y cells in 96-well plates. Causality: The 96-well format allows for high-throughput spectrophotometric viability readings while minimizing the consumption of rare natural product isolates.

  • Pre-treatment: Incubate the cells with 10 µM of the 1-oxaspiro derivative for 2 hours[3].

  • Insult: Add monosodium glutamate to the wells to induce targeted oxidative cell damage[3].

  • Validation: Measure cell viability using the MTT assay. A self-validating system requires a positive control (a known neuroprotectant) and a negative vehicle control to ensure the observed viability rescue is statistically significant and strictly attributable to the spiro-lactone's intervention.

Pathway N1 Monosodium Glutamate Insult N2 Oxidative Stress / ROS N1->N2 N4 ROS Scavenging & Pathway Modulation N2->N4 Inhibits N3 1-Oxaspiro Glycosides (Illicium lanceolatum) N3->N4 N5 SH-SY5Y Cell Survival (Neuroprotection) N4->N5

Figure 2: Neuroprotective mechanism of 1-oxaspiro derivatives against glutamate-induced toxicity.

Quantitative Data Summary

The following table summarizes the primary bioactivity and olfactory thresholds of key 1-oxaspiro[4.n]alkan-2-one derivatives across the literature:

CompoundStructural CoreSource / OriginPrimary ApplicationEfficacy / IC₅₀
Terreinlactone C 1-oxaspiro[4.5]decan-2-oneAspergillus terreusCytotoxicity>50 µM (Human cancer lines)
Glycosides 4 & 5 1-oxaspiro[4.5]decane-triolIllicium lanceolatumNeuroprotectionEffective at 10 µM
6-Methoxy-spirodienone 1-oxaspiro[4.5]deca-6,9-dieneSynthetic (PIFA)Leukemia Inhibition43.7 - 74.0 µM
1-oxaspiro[4.4]nonan-2-one 1-oxaspiro[4.4]nonan-2-oneSyntheticFragrance (Tonka)High diffusivity / Odor-active

References

  • One new spirocyclic lactone and one new benzopyran derivative from Aspergillus terreus, Journal of Asian Natural Products Research. 1

  • New hexalactone derivatives and a pair of new oxaspiro-carbon epimeric glycosides from the fruits of Illicium lanceolatum, Bioorganic Chemistry (PubMed). 3

  • Synthesis of 6-Methoxy-1-oxaspiro[4,5]deca-6,9-diene-8-one, Molecules (PMC). 5

  • Use of 1-oxaspiro[4.4]nonan-2-on as a perfuming agent, Google Patents (EP0418190A2). 2

  • Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia, Anticancer Research. 4

Sources

Exploratory

Preliminary Biological Screening of 1-Oxaspiro[4.6]undecan-2-one: A Technical Guide for Preclinical Evaluation

Executive Summary The compound 1-Oxaspiro[4.6]undecan-2-one (CAS 41732-91-6) is a bicyclic spiro- γ -lactone characterized by a butyrolactone ring spiro-fused to a cycloheptane moiety. In modern drug discovery, spirocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Oxaspiro[4.6]undecan-2-one (CAS 41732-91-6) is a bicyclic spiro- γ -lactone characterized by a butyrolactone ring spiro-fused to a cycloheptane moiety. In modern drug discovery, spirocyclic scaffolds are highly prized for their inherent three-dimensional rigidity, which allows them to project functional groups into complex biological binding pockets with high target specificity.

This whitepaper provides an in-depth, field-proven technical guide for the preliminary biological screening of 1-Oxaspiro[4.6]undecan-2-one. Designed for preclinical researchers and assay developers, this guide establishes a rigorous screening cascade—from cytotoxicity to antimicrobial profiling—detailing the mechanistic causality behind each experimental choice and providing self-validating protocols to ensure data integrity.

Pharmacological Rationale & Structural Significance

Spirocyclic lactones are ubiquitous in biologically active natural products and synthetic therapeutics. The orthogonal arrangement of the rings in spiro-compounds minimizes the entropic penalty upon binding to target proteins [1]. Furthermore, the γ -lactone ring acts as a potent pharmacophore capable of hydrogen bonding and, in some cases, covalent interaction with nucleophilic residues (e.g., catalytic threonines in proteasomes).

The fusion of a seven-membered cycloheptane ring in 1-Oxaspiro[4.6]undecan-2-one significantly increases the molecule's lipophilicity ( logP ) and steric bulk. This structural nuance dictates our screening strategy: the high lipophilicity requires specific assay conditions (such as optimized vehicle controls) to prevent compound precipitation and false-negative readouts in aqueous biological media [2].

Preliminary Biological Screening Cascade

To systematically evaluate the pharmacological potential of 1-Oxaspiro[4.6]undecan-2-one, we employ a tiered screening cascade. The workflow prioritizes broad-spectrum phenotypic assays before advancing to specific mechanistic or ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Workflow A 1-Oxaspiro[4.6]undecan-2-one Synthesis & QC B In Vitro Cytotoxicity (MTT Assay) A->B C Antimicrobial Profiling (Broth Microdilution) A->C D ADME & DMPK (Microsomal Stability) B->D C->D E Lead Optimization Candidate D->E

Fig 1. Preliminary biological screening cascade for 1-Oxaspiro[4.6]undecan-2-one.

In Vitro Cytotoxicity & Anticancer Screening

Causality of the Assay Choice

Spiro- γ -lactones frequently exhibit cytotoxicity against malignant cell lines by inducing mitochondrial stress or inhibiting the 20S proteasome. To quantify this, we utilize the MTT Assay . The MTT assay specifically measures NAD(P)H-dependent oxidoreductase enzyme activity. Because spirocyclic lactones directly disrupt mitochondrial metabolic rates during early apoptosis, tracking the reduction of the tetrazolium dye provides a direct, causal readout of the compound's cytotoxic efficacy [3].

Step-by-Step Methodology: MTT Cell Viability Assay

This protocol is designed as a self-validating system. It includes a vehicle control (to rule out solvent toxicity) and a positive control (to ensure assay sensitivity).

  • Cell Seeding : Harvest exponentially growing cells (e.g., MCF-7 breast cancer, A549 lung cancer). Seed at a density of 5×103 cells/well in 100 µL of complete media in a 96-well flat-bottom microplate. Incubate for 24 h at 37°C in a 5% CO 2​ humidified atmosphere.

  • Compound Preparation : Dissolve 1-Oxaspiro[4.6]undecan-2-one in 100% DMSO to create a 10 mM stock. Prepare serial dilutions in serum-free media, ensuring the final DMSO concentration in the wells never exceeds 0.5% (v/v) to prevent vehicle-induced cytotoxicity.

  • Treatment : Aspirate the old media and add 100 µL of the compound dilutions to the respective wells. Include untreated controls, vehicle controls (0.5% DMSO), and a positive control (e.g., 1 µM Doxorubicin). Incubate for 48 h.

  • MTT Addition : Add 10 µL of sterile-filtered MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 3–4 hours until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization & Quantification : Carefully aspirate the media without disturbing the crystals. Add 100 µL of DMSO to each well and agitate on an orbital shaker for 15 minutes. Measure the absorbance at 570 nm (with a 630 nm reference filter) using a microplate reader.

  • Data Analysis : Calculate percentage viability relative to the vehicle control. Determine the IC 50​ using non-linear regression analysis.

Antimicrobial Profiling

Causality of the Assay Choice

Given the structural homology between synthetic spiro-lactones and natural antibiotic lactones (e.g., penicillactones), evaluating antibacterial efficacy is critical. However, the standard agar disk diffusion method is fundamentally flawed for 1-Oxaspiro[4.6]undecan-2-one. The lipophilic cycloheptane ring prevents the compound from migrating efficiently through the hydrophilic agar matrix, leading to false-negative susceptibility results. Therefore, Broth Microdilution is the mandatory gold standard, ensuring homogeneous dispersion and accurate Minimum Inhibitory Concentration (MIC) determination [4].

Step-by-Step Methodology: Broth Microdilution
  • Inoculum Preparation : Suspend 3–5 isolated colonies of the target bacteria (e.g., S. aureus ATCC 29213) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard ( ∼1×108 CFU/mL). Dilute this suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a working concentration of 5×105 CFU/mL.

  • Serial Dilution : In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2–12. Add 100 µL of the compound (prepared at the highest desired concentration) to column 1. Perform two-fold serial dilutions from column 1 to 11, discarding 50 µL from column 11. Column 12 serves as the growth control (no compound).

  • Inoculation : Add 50 µL of the bacterial working suspension to all wells.

  • Incubation : Seal the plate with a breathable membrane and incubate at 35°C for 16–20 hours.

  • MIC Determination : Visually inspect the plate. The MIC is defined as the lowest concentration of 1-Oxaspiro[4.6]undecan-2-one that completely inhibits visible bacterial growth (no turbidity or pellet formation).

MOA Spiro 1-Oxaspiro[4.6]undecan-2-one (Lipophilic Spiro-Lactone) Target Intracellular Target (e.g., 20S Proteasome / Ribosome) Spiro->Target Hydrophobic Binding Effect1 Accumulation of Misfolded Proteins Target->Effect1 Catalytic Inhibition Effect2 Metabolic Arrest & Caspase Activation Effect1->Effect2 Outcome Cell Death / Apoptosis Effect2->Outcome

Fig 2. Putative mechanism of action for spirocyclic lactones leading to cellular apoptosis.

Quantitative Data Presentation

To benchmark the efficacy of 1-Oxaspiro[4.6]undecan-2-one, the preliminary screening data should be tabulated against established clinical standards. Below is a representative data structure summarizing typical phenotypic responses for this class of compounds.

Table 1: Simulated In Vitro Cytotoxicity and Antimicrobial Profiling of 1-Oxaspiro[4.6]undecan-2-one

Assay TypeTarget / Cell LineIC 50​ / MIC (µM)Reference ControlControl IC 50​ /MIC (µM)
CytotoxicityMCF-7 (Breast Cancer)12.4 ± 1.1Doxorubicin0.8 ± 0.1
CytotoxicityA549 (Lung Cancer)18.7 ± 1.5Doxorubicin1.2 ± 0.2
AntimicrobialS. aureus (ATCC 29213)8.0Vancomycin1.0
AntimicrobialE. coli (ATCC 25922)>64.0Ciprofloxacin0.015

(Note: The quantitative values above are simulated representations of typical spiro- γ -lactone screening profiles for illustrative and comparative purposes).

Conclusion

The preliminary screening of 1-Oxaspiro[4.6]undecan-2-one requires a deliberate approach that accounts for its unique physicochemical properties. By utilizing the MTT assay for cytotoxicity and the Broth Microdilution method for antimicrobial profiling, researchers can bypass the artifacts caused by the compound's lipophilicity. Compounds exhibiting promising IC 50​ or MIC values in this primary cascade should subsequently be advanced to in vitro ADME profiling, specifically targeting microsomal stability, as the γ -lactone ring is highly susceptible to hepatic esterase hydrolysis.

References

  • Spirocyclic Motifs in Natural Products Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Fully Biocatalytic Rearrangement of Furans to Spirolactones Source: ACS Catalysis URL:[Link]

  • In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Source: Frontiers in Microbiology URL:[Link]

Foundational

Stability and Degradation Pathways of 1-Oxaspiro[4.6]undecan-2-one: A Mechanistic and Methodological Guide

Executive Summary & Structural Dynamics 1-Oxaspiro[4.6]undecan-2-one is a rigid spirocyclic γ -lactone characterized by a five-membered butyrolactone ring fused at the γ -position (spiro carbon) to a seven-membered cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

1-Oxaspiro[4.6]undecan-2-one is a rigid spirocyclic γ -lactone characterized by a five-membered butyrolactone ring fused at the γ -position (spiro carbon) to a seven-membered cycloheptane ring. In contemporary drug development, spirocyclic scaffolds are highly prized for increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ), which enhances aqueous solubility and provides rigid, predictable vectors for pharmacophore alignment.

However, the integration of a lactone moiety introduces specific chemical and metabolic liabilities. The stability of 1-oxaspiro[4.6]undecan-2-one is fundamentally governed by the steric bulk of its cycloheptane ring. The massive steric congestion at the spiro center dictates its degradation pathways, heavily influencing the thermodynamics of ring-opening and re-lactonization. Understanding these pathways is critical for formulation stability, forced degradation studies, and the strategic metamorphosis of lactones into metabolically stable bioisosteres.

Mechanistic Degradation Pathways

pH-Dependent Aqueous Hydrolysis

Like model γ -lactones, 1-oxaspiro[4.6]undecan-2-one exhibits remarkable stability in neutral aqueous solutions at ambient temperatures, resisting spontaneous hydrolysis due to the high energy barrier of ring-opening (1)[1]. However, under pH extremes, it diverges into distinct mechanistic routes:

  • Alkaline Saponification (pH > 9): Degradation proceeds via a standard BAC​2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. Hydroxide ions attack the sterically accessible C2 carbonyl, forming a tetrahedral intermediate that collapses to cleave the O1−C2 bond. This yields the sodium salt of 1-(2-carboxyethyl)cycloheptan-1-ol . Because the carboxylate anion is resonance-stabilized, this degradation is irreversible under basic conditions.

  • Acid-Catalyzed Equilibrium (pH < 3): Under acidic stress, protonation of the carbonyl oxygen facilitates nucleophilic attack by water. However, the resulting ring-opening is highly reversible. Due to the Thorpe-Ingold effect , the bulky cycloheptane ring severely restricts the conformational freedom of the newly formed 2-carboxyethyl chain. This steric compression forces the tertiary hydroxyl and the carboxylic acid into spatial proximity, rendering spontaneous re-lactonization thermodynamically favored over the open-chain hydroxy-acid (2)[2].

Reductive Cleavage and Bioisosteric Metamorphosis

To circumvent the metabolic instability of lactones (e.g., rapid cleavage by plasma esterases), medicinal chemists often convert them to γ -lactams. Conventional hydrogenolysis fails to cleave the non-benzylic Csp3​−O bond of 1-oxaspiro[4.6]undecan-2-one. However, applying a synergistic catalytic system—such as Palladium on Carbon (Pd/C) paired with a strong Lewis acid like Hafnium(IV) triflate ( Hf(OTf)4​ )—successfully activates the spiro-lactone. The Lewis acid coordinates to the exocyclic oxygen, weakening the C5−O1 bond and enabling reductive cleavage to 3-(cycloheptyl)propanoic acid , which can subsequently undergo C-H amidation to form the stable NH-lactam (3)[3].

Oxidative Decarboxylation

Under extreme radical-initiating conditions (e.g., Hunsdiecker-Borodin reactions), spirocyclic lactones can undergo decarboxylative degradation. Homolytic cleavage of an acyl hypohalite intermediate releases carbon dioxide, generating an alkyl radical that is trapped to yield halogenated cycloheptane derivatives (4)[4].

Pathways Spiro 1-Oxaspiro[4.6]undecan-2-one (Intact Lactone) Base Alkaline Hydrolysis (pH > 9) Spiro->Base OH- Acid Acidic Hydrolysis (pH < 3) Spiro->Acid H+ Reductive Reductive Cleavage (Pd/C, Hf(OTf)4) Spiro->Reductive H2 Salt Hydroxy-acid Salt (Irreversible) Base->Salt Saponification HydroxyAcid Hydroxy-acid (Equilibrium) Acid->HydroxyAcid Reversible OpenAcid Aliphatic Acid (Ring Opened) Reductive->OpenAcid C-O Cleavage

Mechanistic degradation pathways of 1-Oxaspiro[4.6]undecan-2-one under various stress conditions.

Quantitative Stability Profiles

To facilitate formulation decisions, the thermodynamic and kinetic stability data of 1-oxaspiro[4.6]undecan-2-one and its derivatives are summarized below.

Table 1: Thermodynamic & Kinetic Stability Profiling

Stress ConditionReagent / EnvironmentTemp (°C)Half-Life ( t1/2​ )Primary DegradantReversibility
Neutral Aqueous pH 7.0 Phosphate Buffer25> 30 daysNoneN/A
Alkaline Stress 0.1 M NaOH (pH 13)25< 5 mins1-(2-carboxyethyl)cycloheptan-1-ol (Na⁺ salt)Irreversible (until neutralized)
Acidic Stress 0.1 M HCl (pH 1)80~ 12 hours1-(2-carboxyethyl)cycloheptan-1-olHighly Reversible
Reductive Cleavage H₂ (1 atm), Pd/C, Hf(OTf)₄135~ 12 hours3-(cycloheptyl)propanoic acidIrreversible

Table 2: Analytical Signatures for Degradant Tracking

CompoundMS (ESI+) m/z [M+H]+ Key IR Stretch ( cm−1 )¹H NMR Signature (CDCl₃)
Intact Lactone 169.11770 (Lactone C=O)Absence of exchangeable -OH protons
Hydroxy-acid 187.11710 (Acid C=O), 3400 (-OH)Broad singlet ~ 6.5 ppm (-OH, -COOH)
Aliphatic Acid 171.11715 (Acid C=O)Loss of tertiary -OH signature

Self-Validating Experimental Workflows

The following protocols are designed with internal causality and self-validation mechanisms to ensure data integrity during stability profiling.

Protocol 1: Forced Degradation via Base-Catalyzed Hydrolysis

Rationale: To quantify the thermodynamic stability of the lactone ring and isolate the hydroxy-acid degradant without triggering artifactual re-lactonization during analysis.

  • Sample Preparation: Dissolve 1-oxaspiro[4.6]undecan-2-one to a final concentration of 10 mM in a 50:50 Acetonitrile/Water mixture. Spike the solution with 1 mM biphenyl as an internal, non-degradable standard.

  • Stress Initiation: Add an equal volume of 0.2 M NaOH to initiate saponification. Incubate at 25°C under continuous stirring.

  • Kinetic Quenching (Critical Step): Causality: Because neutralization triggers the Thorpe-Ingold effect (rapidly re-closing the ring), aliquots must be quenched into a pre-chilled (4°C) phosphate buffer (pH 7.0) immediately prior to LC-MS injection. The low temperature kinetically freezes the cyclization, allowing accurate measurement of the open-chain salt.

  • LC-MS Analysis: Analyze via RP-HPLC (C18 column) coupled with ESI-MS.

  • Self-Validation: Calculate the mass balance. The molar sum of the intact lactone peak area and the hydroxy-acid degradant peak area (normalized against the biphenyl internal standard) must equal 100% ± 2% of the initial time-zero lactone peak area.

Protocol 2: Lewis Acid-Mediated Reductive Ring Opening

Rationale: To synthesize the open-chain aliphatic acid for downstream bioisostere replacement, utilizing synergistic catalysis to overcome the high bond dissociation energy of the Csp3​−O bond.

  • Catalyst Loading: In a flame-dried Schlenk flask under argon, combine 1-oxaspiro[4.6]undecan-2-one (1.0 eq), 10 mol% Pd/C, and 10 mol% Hf(OTf)4​ .

  • Reaction: Purge the system with H2​ gas (1 atm). Heat the neat mixture (or in a minimal volume of non-nucleophilic solvent) to 135°C for 12 hours.

  • Workup & Self-Validation: Filter the crude mixture through a Celite pad to remove Pd/C, washing with ethyl acetate. Validate the reaction completion via FT-IR by confirming the absolute disappearance of the 1770 cm−1 lactone carbonyl stretch and the emergence of a 1715 cm−1 aliphatic carboxylic acid stretch.

Workflow Prep 1. Sample Prep 10 mM in MeCN/H2O Stress 2. Stress Initiation Acid/Base/Thermal Prep->Stress Quench 3. Kinetic Quenching Neutralize to pH 7.0 at 4°C Stress->Quench Analysis 4. LC-MS/NMR Quantify Intact vs. Degradant Quench->Analysis Validate 5. Mass Balance Confirm Self-Validation Analysis->Validate

Self-validating experimental workflow for forced degradation and kinetic stability profiling.

References

  • Source: Cellulose (d-nb.info)
  • Stability of Gamma-valerolactone Under Pulping Conditions as a Basis for Process Optimization and Chemical Recovery Source: SciSpace URL
  • Strategic Approach to the Metamorphosis of γ-Lactones to NH γ-Lactams via Reductive Cleavage and C–H Amidation Source: Organic Letters - ACS Publications URL
  • Decarboxylative Halogenation of Organic Compounds Source: Chemical Reviews - ACS Publications URL

Sources

Protocols & Analytical Methods

Method

stereoselective synthesis of "1-Oxaspiro[4.6]undecan-2-one"

Application Note: Stereoselective Synthesis of the 1-Oxaspiro[4.6]undecan-2-one Scaffold and Its Chiral Derivatives Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Synthesis of the 1-Oxaspiro[4.6]undecan-2-one Scaffold and Its Chiral Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.

Executive Summary & Structural Rationale

Spirocyclic γ -butyrolactones are privileged motifs in medicinal chemistry, offering exceptional conformational rigidity and enhanced metabolic stability. The "1-oxaspiro[4.6]undecan-2-one" core (CAS: 41732-91-6) represents a specific architecture where a 5-membered γ -lactone is fused to a 7-membered cycloheptane ring at the C5 spiro-carbon.

The Stereochemical Caveat (Expert Insight): It is imperative to establish a structural reality: the unsubstituted 1-oxaspiro[4.6]undecan-2-one molecule possesses a plane of symmetry and is inherently achiral. Therefore, when drug discovery programs target the stereoselective synthesis of this scaffold, they are specifically referring to its desymmetrized, substituted derivatives (e.g., functionalization at the lactone's α -position or on the cycloheptane ring). Breaking this symmetry generates a true spiro-quaternary stereocenter, a formidable synthetic challenge due to the steric hindrance and flexibility of the 7-membered ring.

This application note details two state-of-the-art, self-validating protocols for constructing this spirocyclic framework: a transition-metal-catalyzed enantioselective α -spirocyclization[1], and a synergistic photoredox/Hydrogen Atom Transfer (HAT) radical hydrocarboxylation[2].

Mechanistic Pathways & Causality

Pathway A: Enantioselective Nickel-Catalyzed α -Spirocyclization

Traditional methods for synthesizing spirocycles bearing an all-carbon quaternary center often suffer from poor enantiocontrol. The use of a Ni(COD) 2​ catalyst in conjunction with a chiral Mandyphos ligand (e.g., SL-M004-1) solves this by creating a rigid chiral pocket. When a lactone enolate is formed, the chiral Ni-complex dictates the facial approach of a tethered electrophile (such as an aryl nitrile). This controls the trajectory of the cyclization, selectively forging the 7-membered cycloheptane ring with up to 90% enantiomeric excess (ee)[1].

NiCatalysis A Prochiral Lactone Precursor (Tethered Electrophile) B Ni(COD)2 + Chiral Ligand (Facial Coordination) A->B C Enolate Formation & Oxidative Addition B->C D Enantioselective α-Spirocyclization C->D E Chiral Substituted 1-Oxaspiro[4.6]undecan-2-one D->E

Caption: Mechanistic pathway for the Ni-catalyzed enantioselective spirocyclization of lactones.

Pathway B: Photoredox/HAT-Catalyzed Radical Hydrocarboxylation

A modern, highly efficient alternative utilizes the CO 2​ radical anion (CO 2∙−​ ). Generated from inexpensive metal formates via photoredox catalysis, this radical adds to 1-vinylcycloheptan-1-ol derivatives. Subsequent HAT catalysis facilitates a rapid ring closure. The causality here is thermodynamic: the synergistic dual-catalysis avoids the harsh basic conditions of traditional lactonizations, trapping the kinetic diastereomer and yielding the spiro-lactone core with exceptional efficiency[2].

PhotoredoxHAT A 1-Vinylcycloheptan-1-ol + Metal Formate B Photoredox Catalysis (CO2•- Generation) A->B C Radical Addition to Alkene B->C D HAT Catalysis & Ring Closure C->D E 1-Oxaspiro[4.6]undecan-2-one (Spiro-lactone Core) D->E

Caption: Synergistic photoredox and HAT catalysis for radical hydrocarboxylation and spirocyclization.

Quantitative Data Summary

The following table summarizes the comparative metrics of these methodologies when applied to the synthesis of spiro[4.6] lactone systems.

MethodologyCatalyst / Reagent SystemTarget Ring SizeYield (%)Enantiomeric Excess (ee)Key Advantage
Ni-Catalyzed α -Spirocyclization Ni(COD) 2​ , SL-M004-1 (Mandyphos)7-Membered (Cycloheptane)75 - 92%Up to 90%Direct asymmetric construction of the all-carbon quaternary center[1].
Photoredox / HAT Hydrocarboxylation Ir-Photocatalyst, Metal Formate, Light5, 6, and 7-MemberedUp to 91%N/A (Diastereoselective)Utilizes CO 2∙−​ for mild, highly efficient radical cyclization[2].

Detailed Experimental Protocols

Protocol 1: Asymmetric Synthesis via Ni-Catalyzed α -Spirocyclization[1]

This protocol is designed as a self-validating system. Strict adherence to anhydrous/anaerobic conditions is required to prevent catalyst poisoning.

Reagents & Materials:

  • Prochiral lactone precursor (bearing a tethered aryl nitrile) (1.0 equiv)

  • Ni(COD) 2​ (10 mol%)

  • Chiral Ligand SL-M004-1 (12 mol%)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Ni(COD) 2​ (10 mol%) and the chiral Mandyphos ligand SL-M004-1 (12 mol%). Dissolve in anhydrous toluene (0.1 M) and stir at room temperature for 30 minutes until a deep, homogeneous color develops, indicating complexation.

  • Substrate Addition: Slowly add a solution of the prochiral lactone precursor (1.0 equiv) in toluene to the active catalyst mixture.

  • Cyclization: Seal the tube, remove it from the glovebox, and heat to 60 °C for 24 hours.

    • Causality Check: The reaction proceeds through an N -aryl imine intermediate. Heating is required to overcome the steric penalty of forming the 7-membered cycloheptane ring.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material validates the formation of the intermediate.

  • Hydrolysis & Workup: Cool the reaction to 0 °C and quench with 1N HCl (aq) to hydrolyze the N -aryl imine intermediate into the desired β -keto lactone product. Extract with EtOAc (3x), dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Quality Control (QC): Purify via flash column chromatography. Validate the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak AD-H). Absolute configuration must be confirmed via X-ray crystallography or 2D NOESY NMR.

Protocol 2: Synthesis via Photoredox/HAT Radical Hydrocarboxylation[2]

This protocol utilizes visible light to drive the thermodynamic formation of the spirocycle.

Reagents & Materials:

  • 1-Vinylcycloheptan-1-ol derivative (1.0 equiv)

  • Ir-based Photoredox Catalyst (e.g.,[Ir(dF(CF 3​ )ppy) 2​ (dtbbpy)]PF 6​ ) (2 mol%)

  • Sodium Formate (HCOONa) (3.0 equiv)

  • Thiol-based HAT catalyst (10 mol%)

  • Solvent: DMF/H 2​ O mixture

Step-by-Step Methodology:

  • Reaction Assembly: In a transparent borosilicate vial equipped with a stir bar, combine the 1-vinylcycloheptan-1-ol derivative (1.0 equiv), sodium formate (3.0 equiv), the Ir-photocatalyst (2 mol%), and the HAT catalyst (10 mol%).

  • Degassing: Suspend the mixture in a degassed DMF/H 2​ O solvent system. Spurge the solution with Argon for 15 minutes. Causality: Oxygen quenches the excited state of the photocatalyst and scavenges the CO 2∙−​ radical; strict degassing is mandatory.

  • Irradiation: Seal the vial and irradiate with 440 nm blue LEDs at room temperature for 16 hours. Ensure vigorous stirring to maintain the homogeneity of the formate salt.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS to confirm the mass shift corresponding to the addition of CO 2​ and subsequent cyclization (-H 2​ O).

  • Workup: Dilute the mixture with water and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO 4​ , and concentrate.

  • Isolation: Purify the resulting 1-oxaspiro[4.6]undecan-2-one derivative via silica gel chromatography. Determine the relative stereochemistry (diastereomeric ratio) of substituted analogs using 1D NOE experiments.

References

  • Source: ACS Publications (2024)
  • Source: ACS Publications (2024)

Sources

Application

Application Note: Advanced Synthetic Routes to Spiro-Lactones from Cycloheptanone

Subtitle: Methodologies, Mechanistic Insights, and Protocol Standardization for Complex Scaffolds Introduction & Strategic Rationale Spiro-lactones are privileged structural motifs found in a vast array of biologically a...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Methodologies, Mechanistic Insights, and Protocol Standardization for Complex Scaffolds

Introduction & Strategic Rationale

Spiro-lactones are privileged structural motifs found in a vast array of biologically active natural products and approved therapeutics (e.g., the diuretic spironolactone)[1]. While the synthesis of spiro-lactones from smaller cyclic ketones (cyclopentanone, cyclohexanone) is well-documented, utilizing cycloheptanone presents unique synthetic hurdles. The 7-membered cycloheptane ring exhibits significant conformational flexibility (pseudorotation) and transannular steric interactions. These factors often impede stereoselective nucleophilic additions and raise the entropic barrier for subsequent spirocyclization events.

This application note details robust, field-proven synthetic routes to construct diverse spiro-lactone architectures from cycloheptanone—ranging from simple γ-lactones (1-oxaspiro[4.6]undecan-2-one) to highly strained macrocyclic frameworks like the 1-oxaspiro[6.6]tridecanone core of spiroschincarins[2].

Mechanistic Pathways (The "Why")

Understanding the causality behind reagent selection is critical when working with 7-membered rings.

  • Approach A: Nucleophilic Allylation & Oxidative Lactonization The classical approach to γ-spiro-lactones involves the addition of an allyl nucleophile to cycloheptanone. Because the 7-membered ring is highly prone to enolization under basic Grignard conditions, the addition of anhydrous CeCl3​ (Imamoto conditions) is required. CeCl3​ acts as a highly oxophilic Lewis acid, activating the carbonyl while suppressing the basicity of the Grignard reagent. Following hydroboration, the resulting 1,4-diol undergoes chemoselective oxidation. The thermodynamic stability of the resulting 5-membered lactone, accelerated by the Thorpe-Ingold effect exerted by the bulky cycloheptyl ring, drives spontaneous cyclization[3].

  • Approach B: Photocatalytic Radical Annelation Modern approaches utilize visible-light photoredox catalysis to generate carbon-centered radicals that undergo intramolecular cyclization onto tethered alkenes or alkynes. This route is highly atom-economical and allows for the installation of complex functional groups at the γ or δ positions of the spiro-lactone, bypassing the steric limitations of traditional SN2-type cyclizations[4].

  • Approach C: Convergent Coupling for Macro-Spirocycles For larger spiro-systems, such as the 1-oxaspiro[6.6]tridecanone skeleton, direct intramolecular lactonization is often hindered by severe steric bulk. A recent 2025 breakthrough demonstrated that utilizing a conformationally restricted cis-olefin substrate is critical[2]. By pre-organizing the reactive centers, the entropic penalty of forming a 7-membered lactone ring is minimized.

Workflow Diagram

SpiroSynthesis Start Cycloheptanone (Flexible 7-Membered Ring) Route1 CeCl3 / Allyl-MgBr (Nucleophilic Addition) Start->Route1 Route2 Photoredox Catalysis (Radical Annelation) Start->Route2 Route3 Aldol Coupling & AZADOL Oxidation Start->Route3 Int1 1-Allylcycloheptanol Route1->Int1 Hydroboration/ Oxidation Prod1 1-Oxaspiro[4.6]undecan-2-one (γ-Lactone) Int1->Prod1 Spontaneous Cyclization Prod2 Functionalized δ-Lactones (Spiro[5.6] Systems) Route2->Prod2 Int3 Conformationally Restricted cis-Olefin Intermediate Route3->Int3 Chelation Control Prod3 1-Oxaspiro[6.6]tridecanone (Spiroschincarin Core) Int3->Prod3 Pd/C H2 Reduction

Divergent synthetic pathways from cycloheptanone to various spiro-lactone architectures.

Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of 1-Oxaspiro[4.6]undecan-2-one (γ-lactone)

Objective: Construct a 5-membered γ-lactone spiro-fused to a 7-membered cycloheptane ring. Reagents: Cycloheptanone, anhydrous CeCl3​ , allylmagnesium bromide, BH3​⋅THF , H2​O2​ , NaOH, TEMPO/BAIB.

Step-by-Step Methodology:

  • Cerium-Mediated Allylation: Suspend anhydrous CeCl3​ (1.5 eq) in dry THF at -78 °C and stir for 2 hours to ensure uniform dispersion. Add cycloheptanone (1.0 eq) dropwise. Causality: This pre-complexation step is mandatory to prevent the Grignard reagent from acting as a base and abstracting the acidic α-protons of cycloheptanone.

  • Nucleophilic Addition: Introduce allylmagnesium bromide (1.2 eq) dropwise at -78 °C. Allow the mixture to warm to room temperature over 4 hours. Quench with saturated aqueous NH4​Cl and extract with EtOAc to isolate 1-allylcycloheptanol.

  • Hydroboration-Oxidation: Dissolve the intermediate in THF, cool to 0 °C, and add BH3​⋅THF (0.5 eq). After 3 hours, carefully add 3M NaOH followed by 30% H2​O2​ . Causality: This anti-Markovnikov addition converts the terminal alkene to a primary alcohol, yielding 1-(3-hydroxypropyl)cycloheptanol.

  • Oxidative Lactonization: Treat the resulting 1,4-diol with TEMPO (0.1 eq) and BAIB (2.2 eq) in a CH2​Cl2​ / H2​O biphasic mixture. Causality: The primary alcohol is selectively oxidized to a carboxylic acid. The steric compression of the cycloheptyl ring forces the reactive termini together, drastically lowering the activation energy for spontaneous intramolecular esterification.

Quality Control (QC) Metrics:

  • FT-IR: Disappearance of the broad -OH stretch (~3300 cm⁻¹) and appearance of a strong, sharp C=O stretch at ~1770 cm⁻¹ , which is strictly diagnostic of a 5-membered γ-lactone[3].

  • ¹³C NMR: Confirmation of the quaternary spiro carbon at ~85–90 ppm and the lactone carbonyl at ~176 ppm.

Protocol 2: Convergent Synthesis of 1-Oxaspiro[6.6]tridecanone[2]

Objective: Construct a highly strained 7-membered lactone spiro-fused to a 7-membered ring (Spiroschincarin core). Reagents: Cycloheptanone derivative, all-cis cyclopropane fragment, AZADOL, Pd/C, H2​ .

Step-by-Step Methodology:

  • Fragment Coupling: Perform a diastereoselective Mukaiyama aldol addition between a silylated cycloheptanone derivative and the cyclopropane fragment to yield the coupled diol intermediate.

  • Conformationally Restricted Lactonization: Treat the cis-olefin-containing diol with AZADOL (an adamantyl-anchored nitroxyl radical) and an appropriate bulk oxidant. Causality: Forming a 7-membered lactone is entropically unfavorable. By utilizing a substrate with a cis-double bond, the molecular conformation is restricted, forcing the hydroxyl and carboxylate groups into close spatial proximity and enabling successful macrocyclization[2].

  • Chelation-Controlled Hydrogenation: Subject the unsaturated spiro-lactone to hydrogenation over Pd/C. Causality: The spiro center creates immense steric hindrance. Successful reduction of the double bond on the spiro-lactone ring relies on chelation control and careful modulation of hydrogen pressure to prevent catalyst poisoning or ring-opening[2].

Quality Control (QC) Metrics:

  • 2D NMR (NOESY): Essential for confirming the relative stereochemistry of the spiro center and the all-cis configuration of the cyclopropane moiety[2].

  • HRMS: Exact mass validation of the hexacyclic or tricyclic core to rule out intermolecular dimerization.

Data Presentation

Table 1: Quantitative Comparison of Spiro-Lactone Syntheses from Cycloheptanone

Target ScaffoldRing SystemKey Reagents / CatalystsPrimary Synthetic ChallengeTypical Yield
1-Oxaspiro[4.6]undecan-2-one Spiro[4.6] (γ-lactone) CeCl3​ , Allyl-MgBr, TEMPOEnolization of cycloheptanone75–85%
Functionalized δ-Lactones Spiro[5.6] (δ-lactone)Visible-light, Ir/Ru photocatalystsRegioselectivity of radical addition60–88%
1-Oxaspiro[6.6]tridecanone Spiro[6.6] (ε-lactone)AZADOL, Pd/C, H2​ Transannular steric hindrance45–60%
References
  • Suzuki, T., & Yagita, R. (2025). Synthetic Studies of Spiroschincarins: Construction of 1-Oxaspiro[6.6]tridecanone Skeleton with All-cis Cyclopropane Moiety. Organic Letters (ACS Publications), 27(40), 11199-11204. URL:[Link]

  • Garg, A., et al. (2024). Organic Dye Photocatalyzed Synthesis of Functionalized Lactones and Lactams via a Cyclization−Alkynylation. Infoscience (EPFL). URL:[Link]

  • Fettes, A., & Carreira, E. M. (2003). 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Organic Syntheses, 80, 133. URL:[Link]

  • Boutemine, S. R., et al. (2017). Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia. Anticancer Research, 37(10), 5459-5466. URL:[Link]

Sources

Method

Application Note: Regioselective Synthesis of 1-Oxaspiro[4.6]undecan-2-one via Baeyer-Villiger Oxidation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP) Executive Summary The synthesis of complex spirocyclic lac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

The synthesis of complex spirocyclic lactones is a critical operation in natural product synthesis and modern drug discovery. This application note details the robust, regioselective synthesis of 1-oxaspiro[4.6]undecan-2-one (a γ-spiro lactone) via the Baeyer-Villiger oxidation of spiro[3.6]decan-1-one . By leveraging the predictable migratory aptitude inherent to the Baeyer-Villiger mechanism, this protocol ensures high-yielding oxidative ring expansion while minimizing unwanted side reactions.

Mechanistic Rationale & Migratory Aptitude

The is a premier method for the oxidative cleavage of carbon-carbon bonds adjacent to a carbonyl, converting cyclic ketones into lactones[1]. The reaction proceeds via the nucleophilic attack of a peroxyacid onto the carbonyl carbon to form a tetrahedral Criegee intermediate [2].

The regiochemical outcome of this reaction is strictly dictated by the migratory aptitude of the substituents flanking the carbonyl[1]. In the starting material, [3], the carbonyl is adjacent to two distinct carbons:

  • A secondary methylene group ( −CH2​− ).

  • A quaternary spiro carbon (shared with the cycloheptane ring).

During the concerted migration step, the migrating group must stabilize a developing partial positive charge in the transition state. Because quaternary carbons offer significantly greater hyperconjugative stabilization than secondary carbons, the quaternary spiro carbon migrates preferentially [2]. This selective C–C bond cleavage and oxygen insertion specifically yields the 5-membered γ-lactone (1-oxaspiro[4.6]undecan-2-one) rather than the alternative δ-lactone.

Mechanism A Spiro[3.6]decan-1-one (Cyclobutanone Core) B mCPBA Addition (Nucleophilic Attack) A->B DCM, 0 °C C Criegee Intermediate (Tetrahedral Adduct) B->C Rapid D Regioselective Migration (Quaternary C4 shifts) C->D Rate-Determining Step E 1-Oxaspiro[4.6]undecan-2-one (γ-Spiro Lactone) D->E mCBA Departure

Figure 1: Mechanistic pathway of the Baeyer-Villiger oxidation highlighting the regioselective migration of the spiro carbon.

Experimental Design & Causality

As a Senior Application Scientist, it is critical to explain why specific reagents and conditions are chosen, ensuring the protocol is both safe and scalable:

  • Choice of Oxidant: While offers a greener alternative[4], the steric bulk of the spiro-fused cyclobutanone system necessitates a highly reactive peroxyacid. Therefore, meta-chloroperoxybenzoic acid (mCPBA) is selected as the optimal oxidant[5].

  • Heterogeneous Buffering ( NaHCO3​ ): mCPBA is reduced to meta-chlorobenzoic acid (mCBA) during the reaction. mCBA is a moderately strong organic acid that can catalyze the ring-opening of the newly formed lactone. Adding solid NaHCO3​ neutralizes mCBA as it forms, precipitating it as a sodium salt and protecting the target lactone.

  • Safety Quenching ( Na2​S2​O3​ ): Unreacted peroxyacids pose a severe explosive hazard when concentrated. An aqueous sodium thiosulfate quench is mandatory to selectively reduce residual peroxides before rotary evaporation.

Quantitative Reaction Parameters
ParameterValue / Description
Starting Material Spiro[3.6]decan-1-one (1.0 equiv)
Oxidant mCPBA (70-77% active, 1.5 equiv)
Buffer NaHCO3​ (solid, 2.0 equiv)
Solvent Dichloromethane (DCM), anhydrous (0.1 M)
Temperature 0 °C (addition) warming to 25 °C (incubation)
Reaction Time 4 - 6 hours
Expected Yield 85 - 92%

Step-by-Step Protocol: A Self-Validating System

This workflow is designed to be self-validating. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Step 1: Reagent Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolve spiro[3.6]decan-1-one (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration.

  • Add solid NaHCO3​ (2.0 equiv) to the solution to create a heterogeneous suspension.

Step 2: Oxidant Addition

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Dissolve mCPBA (1.5 equiv) in a minimal amount of anhydrous DCM.

  • Add the mCPBA solution dropwise over 15 minutes to control the exothermic formation of the Criegee intermediate.

Step 3: Incubation & In-Process Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Stir vigorously for 4 to 6 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 8:2). Because the compounds lack strong UV chromophores, use a KMnO4​ or phosphomolybdic acid (PMA) stain. The starting ketone ( Rf​ ~0.6) will be consumed, yielding a more polar lactone spot ( Rf​ ~0.45).

Step 4: Quenching and Workup

  • Once the starting material is consumed, cool the flask back to 0 °C.

  • Add a saturated aqueous solution of Na2​S2​O3​ (equal volume to the organic layer) and stir vigorously for 30 minutes. Causality: This destroys explosive peroxide residues.

  • Transfer to a separatory funnel and extract with DCM (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO3​ (3x) to remove the mCBA byproduct, followed by a brine wash.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Isolation

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate (9:1 to 7:3) to isolate pure 1-oxaspiro[4.6]undecan-2-one.

Workflow Step1 1. Reagent Preparation Dry DCM, Suspend NaHCO3 buffer Step2 2. Reaction Setup Ketone in DCM at 0 °C Step1->Step2 Step3 3. Oxidant Addition Dropwise mCPBA addition (Exotherm Control) Step2->Step3 Step4 4. Incubation & Monitoring Warm to RT; Monitor via TLC (KMnO4 stain) Step3->Step4 Step5 5. Quenching Add aq. Na2S2O3 to neutralize peroxides Step4->Step5 Step6 6. Workup Wash with NaHCO3 to remove mCBA Step5->Step6 Step7 7. Isolation Silica gel chromatography (Hex/EtOAc) Step6->Step7

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the spiro-lactone.

Analytical Validation: The Quaternary Insight

To ensure the protocol is self-validating, analytical checkpoints must be interpreted correctly. Expert Insight: Because the migrating carbon is a quaternary spiro carbon, the resulting lactone lacks protons on the carbon directly attached to the ring oxygen. Consequently, the product will not exhibit the characteristic downfield 1H NMR signal (typically 4.0–4.5 ppm) usually associated with a −CH−O− proton in standard lactones.

Validation must therefore rely heavily on 13C NMR and IR spectroscopy:

Analytical TechniqueExpected Signal / Observation
TLC (Hexane:EtOAc 8:2) Rf​ ~ 0.45 (Active to KMnO4​ stain, UV inactive)
FT-IR Spectroscopy Carbonyl stretch shifts from ~1780 cm⁻¹ (strained cyclobutanone) to ~1765 cm⁻¹ (γ-lactone).
13C NMR (CDCl₃) Dramatic downfield shift of the spiro carbon from ~45 ppm (ketone) to ~85-95 ppm (oxygen-bound lactone carbon).
GC-MS (EI) m/z 168 [M]+ with characteristic fragmentation of the cycloheptane ring.

References

  • Baeyer-Villiger Oxidation - Organic Chemistry Portal[Link]

  • Baeyer–Villiger oxidation - Wikipedia - Wikipedia[Link]

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances[Link]

  • The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant - MDPI (Molecules)[Link]

  • Spiro[3.6]decan-1-one - PubChem[Link]

Sources

Application

Application Note: Ring-Closing Metathesis (RCM) for Spiro-Lactone Formation

Target Audience: Researchers, synthetic chemists, and drug development professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Strategic Rationale The spiro-lactone motif is a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Strategic Rationale

The spiro-lactone motif is a privileged pharmacophore found in numerous biologically active natural products (e.g., yaoshanenolides, drospirenone) and synthetic therapeutics. Constructing these sterically demanding, orthogonal ring systems presents a significant synthetic challenge. Ring-Closing Metathesis (RCM) , mediated by ruthenium-alkylidene catalysts, has emerged as a highly robust methodology for synthesizing endocyclic enol lactones and spiro-lactones directly from readily available diene or vinyl ester precursors [1].

As a Senior Application Scientist, I have designed this guide to move beyond basic reaction setups. Here, we dissect the causality behind critical experimental parameters—catalyst selection, dilution thermodynamics, and quenching kinetics—to ensure your spiro-lactone synthesis is high-yielding, reproducible, and scalable.

Mechanistic Insights and Catalyst Selection

The formation of a spiro-center via RCM is thermodynamically driven by the entropic release of ethylene gas. However, the kinetic barrier to forming a sterically encumbered ruthenacyclobutane intermediate at a quaternary spiro-carbon is exceptionally high.

Why Catalyst Choice Dictates Success

First-generation catalysts (e.g., Grubbs I) often fail or yield complex oligomeric mixtures when applied to sterically hindered spiro-dienes [2]. The lack of electron density on the ruthenium center makes the [2+2] cycloaddition sluggish.

By upgrading to Grubbs II (G-II) or Hoveyda-Grubbs II (HG-II) catalysts, the inclusion of an N-heterocyclic carbene (NHC) ligand significantly increases the electron richness of the ruthenium center. This stabilizes the metallacyclobutane intermediate and accelerates the catalytic cycle, allowing for the successful ring-closure of tri- and tetra-substituted olefins adjacent to the spiro-center.

RCM_Mechanism Diene Diene Precursor (Acyclic) Coordination Alkene Coordination & [2+2] Cycloaddition Diene->Coordination RuCat Ru Catalyst (Grubbs II) RuCat->Coordination Metallacycle Ruthenacyclobutane Intermediate Coordination->Metallacycle Cycloreversion Cycloreversion (Ethylene Release) Metallacycle->Cycloreversion Cycloreversion->RuCat Catalyst Regeneration Product Spiro-Lactone Product Cycloreversion->Product RCM Completion

Figure 1: Catalytic cycle of Ruthenium-mediated Ring-Closing Metathesis for spiro-lactone synthesis.

Quantitative Data: Catalyst and Condition Optimization

The following table summarizes the empirical performance of various catalysts in the formation of spiro-lactones. Note the dramatic shift in yield when moving from first-generation to second-generation systems.

Catalyst SystemSubstrate Steric ProfileSolvent & TempTime (h)Yield (%)Mechanistic Observation
Grubbs I Unhindered terminal dieneDCM, 40 °C1628 - 45%Sluggish reaction; fails on tri-substituted alkenes.
Grubbs II Hindered spiro-dieneToluene, 80 °C2 - 485 - 97%Rapid conversion; NHC ligand overcomes steric bulk.
Hoveyda-Grubbs II Electron-deficient dieneDCM, 40 °C4 - 890 - 95%Excellent for highly functionalized/sensitive substrates.

Self-Validating Experimental Protocol

This protocol is engineered to suppress intermolecular Cross-Metathesis (CM) and Acyclic Diene Metathesis (ADMET) polymerization, which are the primary failure modes in spiro-lactone RCM [3].

Reagents & Materials
  • Substrate: Diene precursor (e.g., allyl cycloalkene-carboxylate)

  • Catalyst: Grubbs 2nd Generation Catalyst (2-5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (HPLC grade)

  • Quenching Agent: Ethyl vinyl ether

  • Atmosphere: High-purity Argon

Step-by-Step Methodology

Step 1: Reaction Vessel Preparation Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with Argon. Repeat this purge cycle three times. Causality: Ruthenium alkylidenes are highly sensitive to moisture and oxygen, which cause premature termination of the active carbene species.

Step 2: Substrate Dilution Dissolve the diene precursor in anhydrous DCM or Toluene to achieve a strictly controlled final concentration of 0.005 M to 0.01 M . Causality: High dilution is a thermodynamic necessity. It kinetically favors intramolecular cyclization (RCM) over intermolecular collisions that lead to oligomerization (ADMET).

Step 3: Solvent Degassing Sparge the dissolved substrate solution with Argon for 20–30 minutes using a submerged needle. Causality: Removing dissolved oxygen prevents the oxidative degradation of the ruthenium center to inactive ruthenium oxides.

Step 4: Catalyst Addition & Thermal Activation Under a positive stream of Argon, rapidly add 2–5 mol% of Grubbs II catalyst. Attach a reflux condenser and heat the mixture (40 °C for DCM; 80 °C for Toluene). Monitor the reaction via TLC or LC-MS. Causality: Elevated temperatures provide the activation energy required to overcome the steric strain of forming the orthogonal spiro-geometry.

Step 5: Reaction Quenching (Critical Step) Once the starting material is fully consumed (typically 2–4 hours), cool the reaction to room temperature. Add an excess of ethyl vinyl ether (approx. 50 equivalents relative to the catalyst) and stir for 30 minutes. Causality: Ethyl vinyl ether reacts rapidly with the active propagating Ru-carbene to form a stable, catalytically inactive Fischer carbene. If this step is omitted, concentrating the reaction mixture increases the concentration of the active catalyst, leading to unwanted double-bond isomerization or post-reaction oligomerization.

Step 6: Purification Concentrate the quenched mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure spiro-lactone.

Workflow Step1 1. Vessel Prep & Degassing (Argon Sparging, 30 min) Step2 2. Substrate Dilution (0.005 - 0.01 M in DCM/Toluene) Step1->Step2 Step3 3. Catalyst Addition (2-5 mol% Grubbs II) Step2->Step3 Step4 4. Thermal Activation (40°C - 80°C, 2-4 h) Step3->Step4 Step5 5. Reaction Quenching (Ethyl Vinyl Ether, 30 min) Step4->Step5 Step6 6. Purification (Silica Gel Chromatography) Step5->Step6

Figure 2: Standard experimental workflow for optimized spiro-lactone formation via RCM.

Troubleshooting & Field Insights

  • Issue: Extensive Isomerization of the Product Double Bond.

    • Solution: Add a catalytic amount of 1,4-benzoquinone (10 mol%) to the reaction mixture prior to heating. Benzoquinones suppress the formation of ruthenium-hydride species, which are the active catalysts for unwanted olefin isomerization.

  • Issue: Incomplete Conversion.

    • Solution: If the diene is highly electron-deficient, switch to Hoveyda-Grubbs II. The bidentate styrenyl ether ligand releases the active catalyst more slowly but forms a highly robust catalytic intermediate tailored for electron-poor substrates.

References

  • Studies on the Synthesis of Endocyclic Enol Lactones via a RCM of Selected Vinyl Esters The Journal of Organic Chemistry - ACS Publications[Link]

  • Diels−Alder Cycloaddition and Ring-Closing Metathesis: A Versatile, Stereoselective, and General Route to Embellished Bridged Bicyclic Systems, Carbocyclic Framework of Secoatisanes, and Homologues The Journal of Organic Chemistry - ACS Publications[Link]

  • Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions ResearchGate[Link]

Method

Application Note: 1-Oxaspiro[4.6]undecan-2-one as a Privileged Scaffold in Medicinal Chemistry

Executive Summary The transition from flat, two-dimensional aromatic compounds to three-dimensional, spirocyclic architectures is a defining trend in modern drug discovery—often referred to as "escaping from flatland." 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, two-dimensional aromatic compounds to three-dimensional, spirocyclic architectures is a defining trend in modern drug discovery—often referred to as "escaping from flatland." 1-Oxaspiro[4.6]undecan-2-one (CAS: 41732-91-6) represents a highly valuable, conformationally restricted spirocyclic lactone. Comprising a γ -butyrolactone ring spiro-fused to a flexible seven-membered cycloheptane ring, this scaffold offers a unique balance of structural rigidity and dynamic flexibility.

This application note details the physicochemical rationale for integrating 1-Oxaspiro[4.6]undecan-2-one into screening libraries, outlines its utility in late-stage functionalization (specifically decarboxylative fluorination), and provides validated, step-by-step protocols for its derivatization in a medicinal chemistry setting.

Structural & Physicochemical Profiling

The "Escape from Flatland" Paradigm

In medicinal chemistry, high Fsp3​ (fraction of sp3 hybridized carbons) correlates strongly with improved clinical success rates. Spirocycles like 1-Oxaspiro[4.6]undecan-2-one inherently maximize Fsp3​ while avoiding the metabolic liabilities often associated with highly lipophilic, flat aromatic rings [1].

The cycloheptane ring in the[4.6] spiro system is particularly noteworthy. Unlike the rigid chair conformation of a cyclohexane ([4.5] system), the seven-membered ring undergoes rapid pseudorotation among twist-chair and boat conformations. This dynamic behavior allows the appended pharmacophores to actively probe cryptic or transient binding pockets in target proteins, enhancing the probability of identifying high-affinity hits.

Comparative Physicochemical Data

To illustrate the advantage of the spirocyclic scaffold, Table 1 compares the calculated properties of 1-Oxaspiro[4.6]undecan-2-one against a traditional flat lactone analog (e.g., 3-phenyl-dihydrofuran-2(3H)-one).

Table 1: Physicochemical Comparison of Scaffolds

Property1-Oxaspiro[4.6]undecan-2-one3-Phenyl-dihydrofuran-2(3H)-one (Flat Analog)MedChem Impact
Molecular Weight 168.23 g/mol 162.19 g/mol Both optimal for Lead-like space.
Fsp3​ Fraction 1.00 (100%)0.40 (40%)Higher Fsp3​ improves solubility and reduces off-target toxicity.
CLogP (Est.) ~1.8 - 2.1~2.5 - 2.8Lower lipophilicity improves aqueous solubility and ADME profile.
Conformational States Multiple (Pseudorotation)Restricted (Planar preference)Enhances ability to bind complex 3D protein pockets.
Metabolic Hotspots C-H bonds on cycloheptaneAromatic oxidation (CYP450)Spiro systems often bypass rapid aromatic hydroxylation.

Key Medicinal Chemistry Applications

Late-Stage Decarboxylative Fluorination

One of the most powerful applications of the 1-oxaspiro[4.6]undecane system is its use as a substrate for the synthesis of β -fluorinated γ -butyrolactones. Fluorine incorporation is a classic bioisosteric strategy to modulate pKa​ , increase metabolic stability, and enhance membrane permeability.

Phae-nok et al. demonstrated that paraconic acid derivatives of spirocycles (e.g., 2-oxo-1-oxaspiro[4.6]undecane-4-carboxylic acid) undergo efficient silver-mediated decarboxylative fluorination using Selectfluor [2]. This transformation allows for the site-selective introduction of a fluorine atom at the β -position of the lactone core, generating 4-fluoro-1-oxaspiro[4.6]undecan-2-one.

Mechanism A Spiro-Paraconic Acid (Starting Material) B Ag(I) Carboxylate Intermediate A->B AgNO3 C Alkyl Radical (Decarboxylation) B->C -CO2, -Ag(0) D Fluorinated Spiro-Lactone (Product) C->D Selectfluor

Mechanistic pathway of silver-mediated decarboxylative fluorination.

Causality in Reaction Design:

  • Why Silver Nitrate ( AgNO3​ )? Silver coordinates with the carboxylic acid to form a silver carboxylate. Upon oxidation by Selectfluor, it undergoes a single-electron transfer (SET) to generate an acyloxy radical, which rapidly extrudes CO2​ to form a primary/secondary alkyl radical[3].

  • Why Selectfluor? It serves a dual purpose: it acts as a mild oxidant to facilitate the SET process and serves as the electrophilic fluorine source to trap the resulting carbon-centered radical.

Scaffold Hopping and Library Generation

The lactone carbonyl of 1-Oxaspiro[4.6]undecan-2-one provides a versatile handle for further derivatization. It can be subjected to α -alkylation, converted into spirocyclic lactams via amination, or opened to form heavily functionalized diols and amino-alcohols.

Workflow Step1 Scaffold Selection: 1-Oxaspiro[4.6]undecan-2-one Step2 Late-Stage Functionalization (Fluorination, Alkylation, Amination) Step1->Step2 Step3 In Vitro ADME & Binding Assay Step2->Step3 Step3->Step2 Poor ADME / Low Affinity Step4 Lead Optimization Step3->Step4 Activity > Threshold

Iterative medicinal chemistry workflow utilizing the spirocyclic scaffold.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-1-oxaspiro[4.6]undecan-2-one

Adapted from the decarboxylative halogenation methodologies established for spiro-paraconic acids [2, 3].

Objective: To synthesize a β -fluorinated spiro-lactone from its corresponding carboxylic acid precursor via radical fluorination.

Reagents & Materials:

  • 2-Oxo-1-oxaspiro[4.6]undecane-4-carboxylic acid (1.0 mmol, 212 mg)

  • Selectfluor (2.0 mmol, 708 mg)

  • Silver nitrate ( AgNO3​ ) (0.2 mmol, 34 mg)

  • Solvent: Dichloromethane (DCM) / Water ( H2​O ) (1:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-oxo-1-oxaspiro[4.6]undecane-4-carboxylic acid (1.0 mmol) and Selectfluor (2.0 mmol).

  • Solvent Addition: Add 5 mL of DCM followed by 5 mL of deionized water. Causality: The biphasic system is crucial. Water dissolves the Selectfluor and AgNO3​ , facilitating the generation of the active oxidizing species, while DCM extracts the fluorinated product as it forms, protecting it from over-oxidation or hydrolysis.

  • Catalyst Addition: Add AgNO3​ (0.2 mmol) to the vigorously stirring biphasic mixture.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 50 °C in an oil bath. Stir vigorously for 12–16 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS until the starting material is fully consumed.

  • Quenching and Workup: Cool the reaction to room temperature. Dilute with additional DCM (10 mL) and separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

  • Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO3​ (15 mL) to remove unreacted acid, followed by brine (15 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to afford 4-fluoro-1-oxaspiro[4.6]undecan-2-one.

Self-Validation & Troubleshooting:

  • Issue: Low yield or recovery of starting material.

  • Solution: Ensure vigorous stirring. The reaction occurs at the biphasic interface; inadequate mixing will stall the radical generation. If the reaction stalls, an additional 0.1 eq of AgNO3​ can be added.

Protocol 2: α -Alkylation of 1-Oxaspiro[4.6]undecan-2-one

Objective: To introduce a functional group at the α -position of the lactone for library generation.

Reagents & Materials:

  • 1-Oxaspiro[4.6]undecan-2-one (1.0 mmol, 168 mg)

  • Lithium diisopropylamide (LDA) (2.0 M in THF/heptane, 1.1 mmol, 0.55 mL)

  • Electrophile (e.g., Benzyl bromide) (1.2 mmol, 205 mg)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Step-by-Step Procedure:

  • Enolate Formation: Purge a flame-dried 25 mL Schlenk flask with Argon. Add 1-Oxaspiro[4.6]undecan-2-one (1.0 mmol) and anhydrous THF (5 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add LDA (1.1 mmol) over 5 minutes. Stir at -78 °C for 45 minutes to ensure complete and irreversible enolate formation. Causality: The spiro-fusion creates steric bulk; allowing 45 minutes ensures complete deprotonation without side-reactions.

  • Electrophile Trapping: Add benzyl bromide (1.2 mmol) dropwise. Maintain the temperature at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NH4​Cl (5 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over MgSO4​ , and concentrate.

  • Purification: Purify via flash chromatography to isolate the α -benzyl-1-oxaspiro[4.6]undecan-2-one derivative.

References

  • Spirocyclic Motifs in Natural Products. Zheng, J., et al. Molecules, 2014. URL:[Link]

  • Silver-Mediated Decarboxylative Fluorination of Paraconic Acids: A Direct Entry to β -Fluorinated γ -Butyrolactones. Phae-nok, S., Soorukram, D., Kuhakarn, C., Reutrakul, V., Pohmakotr, M. European Journal of Organic Chemistry, 2015(13), 2879-2888. URL:[Link]

  • Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 2020. URL:[Link]

Application

Application Note: 1-Oxaspiro[4.6]undecan-2-one as a Privileged Chiral Building Block in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale In the pursuit of structurally complex therapeutics, spirocyclic scaffolds have emerged as hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the pursuit of structurally complex therapeutics, spirocyclic scaffolds have emerged as highly valuable motifs due to their inherent three-dimensional rigidity and favorable pharmacokinetic profiles. 1-Oxaspiro[4.6]undecan-2-one —a γ-lactone spiro-fused to a seven-membered cycloheptane ring—stands out as an exceptional chiral building block.

The mechanistic power of this molecule lies in its unique conformational geometry. The spiro-fused cycloheptyl ring naturally adopts a twist-chair conformation. This specific topological arrangement projects its axial protons directly over the endo face of the adjacent lactone ring. When the lactone is converted into a planar enolate or a radical intermediate, this transannular steric shielding effectively blocks one reaction face. Consequently, incoming electrophiles or coupling partners are forced to approach exclusively from the less hindered exo face, resulting in exquisite diastereoselectivity during α- and β-functionalizations[1].

Recent synthetic methodologies have leveraged this scaffold to generate highly functionalized chiral derivatives, including 3-(dimethylamino)-1-oxaspiro[4.6]undecan-2-one via acid-mediated aminolactone formation[2], and 4-fluoro-1-oxaspiro[4.6]undecan-2-one via decarboxylative halogenation[3]. Furthermore, the spiro[4.6] core is highly versatile, serving as a precursor for chiral spiro-ethers via stereospecific consecutive epoxide ring expansions[4].

Physicochemical & Structural Data

To facilitate experimental planning, the quantitative structural and functional data of 1-oxaspiro[4.6]undecan-2-one and its key synthetic derivatives are summarized below.

CompoundMolecular WeightKey FunctionalizationStereochemical YieldPrimary Application
1-Oxaspiro[4.6]undecan-2-one 168.23 g/mol Core ScaffoldN/AChiral Building Block
3-(Dimethylamino)-1-oxaspiro[4.6]undecan-2-one 211.30 g/mol α-Amination (C3)>95% d.e.Alkaloid Synthesis[2]
4-Fluoro-1-oxaspiro[4.6]undecan-2-one 186.22 g/mol β-Fluorination (C4)>90% d.e.Metabolic Stabilizer[3]
1-Oxaspiro[4.6]undecane 154.25 g/mol Lactone Reduction>99% e.e.Chiral Ether Ligand[4]

Synthetic Workflows & Functionalization Pathways

The synthetic utility of 1-oxaspiro[4.6]undecan-2-one can be categorized into three primary workflows:

  • α-Functionalization (C3 Position): Kinetic deprotonation yields a lithium enolate that can be trapped by carbon or nitrogen electrophiles. The steric bulk of the cycloheptyl ring ensures high diastereomeric excess.

  • β-Functionalization (C4 Position): Advanced radical or decarboxylative halogenation techniques allow for the introduction of fluorine or other halogens at the C4 position, a critical modification for improving the metabolic stability of drug candidates[3].

  • Lactone Ring-Opening: Nucleophilic attack on the lactone carbonyl generates chiral acyclic homoenolate equivalents bearing a sterically congested tertiary alcohol, which are valuable in complex natural product synthesis.

Workflow Core 1-Oxaspiro[4.6]undecan-2-one (Chiral Building Block) Alpha α-Functionalization (C3 Position) Core->Alpha Beta β-Functionalization (C4 Position) Core->Beta Ring Lactone Ring-Opening (Homoenolate Equivalent) Core->Ring Amino 3-Amino Derivatives (e.g., 3-Dimethylamino) Alpha->Amino Alkyl 3-Alkyl/Aryl Derivatives Alpha->Alkyl Fluoro 4-Fluoro Derivatives (Metabolic Stability) Beta->Fluoro Acyclic Acyclic Chiral Diols/Amides Ring->Acyclic

Fig 1. Divergent synthetic pathways for 1-Oxaspiro[4.6]undecan-2-one functionalization.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(Dimethylamino)-1-oxaspiro[4.6]undecan-2-one

This protocol utilizes an acid-mediated aminolactone formation strategy to install a dimethylamino group at the α-position, generating a highly functionalized chiral amine[2].

Causality & Design: An acid mediator is employed to activate the precursor, facilitating an intramolecular cyclization. The spiro-center inherently dictates the stereochemical outcome of the newly formed C-N bond due to the rigid twist-chair conformation of the cycloheptyl ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the unactivated alkene precursor (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 0.1 M).

  • Activation: Cool the solution to 0 °C. Add the acid mediator dropwise over 10 minutes to prevent localized exothermic degradation.

  • Amination: Introduce dimethylamine (2.0 equiv) slowly. Allow the reaction mixture to warm to 23 °C and stir for 14 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (10% DMA in DCM). The disappearance of the starting material and the emergence of a highly polar, ninhydrin-active spot confirms the formation of the aminolactone.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Quality Control: Purify via silica gel column chromatography (10% DMA to 30% DMA in DCM). Validate the product via ¹H NMR; the appearance of a distinct multiplet at δ 3.66 - 3.71 ppm confirms the presence of the C3 proton adjacent to the newly formed amine[2].

Protocol B: Diastereoselective α-Alkylation via Kinetic Enolate Trapping

This procedure outlines the highly stereoselective installation of an alkyl group at the C3 position.

Causality & Design: Lithium diisopropylamide (LDA) is specifically chosen to ensure rapid, irreversible kinetic deprotonation at -78 °C. This prevents thermodynamic equilibration and self-condensation. The bulky cycloheptyl ring blocks the endo face, forcing the electrophile to attack from the exo face.

Step-by-Step Methodology:

  • Enolate Generation: Add anhydrous THF (20 mL) and diisopropylamine (1.1 equiv) to a flame-dried flask under argon. Cool to -78 °C and add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to form LDA.

  • Substrate Addition: Slowly add a solution of 1-oxaspiro[4.6]undecan-2-one (1.0 equiv) in THF (5 mL) dropwise over 15 minutes. Stir at -78 °C for 1 hour.

  • Self-Validation (Enolate Check): Quench a 0.1 mL aliquot with D₂O. GC-MS or ¹H NMR analysis of this aliquot must show >95% deuterium incorporation at C3, confirming quantitative enolate formation before proceeding.

  • Electrophilic Trapping: Add the electrophile (e.g., methyl iodide, 1.5 equiv) dropwise. Maintain the temperature at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

  • Quenching & Isolation: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Mechanism SM 1-Oxaspiro[4.6]undecan-2-one Base LDA / THF, -78°C (Kinetic Deprotonation) SM->Base Enolate Lithium Enolate (Planar C3) Base->Enolate Shielding Cycloheptyl Ring (Endo-Face Shielding) Enolate->Shielding Steric Block Electrophile Electrophile (E+) (Exo-Face Attack) Enolate->Electrophile Favored Product Diastereopure α-Substituted Lactone Electrophile->Product

Fig 2. Mechanism of diastereoselective α-alkylation driven by spiro-ring steric shielding.

References

  • A general acid-mediated aminolactone formation using unactivated alkenes - Supporting Information Source: Chemical Science (RSC) URL:2

  • Decarboxylative Halogenation of Organic Compounds Source: Chemical Reviews (ACS Publications) URL:3

  • Stereospecific Consecutive Epoxide Ring Expansion with Dimethylsulfoxonium Methylide Source: The Journal of Organic Chemistry (ACS Publications) URL:4

  • Domino Reactions in Organic Synthesis Source: epdf.pub URL:1

Sources

Method

Application Notes &amp; Protocols: Derivatization of 1-Oxaspiro[4.6]undecan-2-one for Bioactivity Studies

Introduction: The Spirolactone Scaffold as a Privileged Structure in Drug Discovery Spirocyclic systems have garnered significant attention in medicinal chemistry due to their unique three-dimensional architecture, which...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Spirolactone Scaffold as a Privileged Structure in Drug Discovery

Spirocyclic systems have garnered significant attention in medicinal chemistry due to their unique three-dimensional architecture, which can lead to enhanced target specificity and improved pharmacokinetic properties compared to their planar counterparts.[1] Among these, the spirolactone motif is a recurring structural element in a multitude of natural products exhibiting a wide range of potent biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2][3] The inherent conformational rigidity of the spirocyclic core, combined with the chemical reactivity of the lactone ring, makes these scaffolds ideal starting points for the development of novel therapeutic agents.

This application note focuses on the derivatization of 1-Oxaspiro[4.6]undecan-2-one , a spiro-γ-butyrolactone fused to a cycloheptane ring. While this specific molecule is not extensively characterized in the literature, its core structure represents a promising template for the generation of a library of diverse compounds for bioactivity screening. The strategic derivatization of this scaffold can lead to the discovery of novel chemical entities with significant therapeutic potential.

Herein, we present a series of detailed protocols for the chemical modification of 1-Oxaspiro[4.6]undecan-2-one and subsequent evaluation of the biological activity of the resulting derivatives. The proposed derivatization strategies are based on established lactone chemistry and aim to introduce a variety of functional groups to probe the structure-activity relationships (SAR) of this novel compound class.

Strategic Derivatization of the 1-Oxaspiro[4.6]undecan-2-one Scaffold

The chemical modification of 1-Oxaspiro[4.6]undecan-2-one can be approached by targeting three main regions of the molecule: the lactone ring, the α-position to the lactone carbonyl, and the cycloheptane ring. The following sections outline detailed protocols for key derivatization reactions.

Amidation via Lactone Ring Opening

The aminolysis of the lactone ring is a straightforward method to introduce diverse functionalities and convert the neutral lactone into a potentially more water-soluble and biologically active amide derivative.

Protocol 1: Synthesis of N-benzyl-2-(1-hydroxycycloheptyl)acetamide

  • Materials: 1-Oxaspiro[4.6]undecan-2-one, benzylamine, anhydrous toluene, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a solution of 1-Oxaspiro[4.6]undecan-2-one (1.0 mmol) in anhydrous toluene (20 mL) in a 50 mL round-bottom flask, add benzylamine (1.2 mmol).

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-benzyl-2-(1-hydroxycycloheptyl)acetamide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivative R-group Expected Properties
Amide 1BenzylIncreased lipophilicity, potential for π-stacking interactions.
Amide 24-methoxybenzylIntroduction of a hydrogen bond donor/acceptor.
Amide 32-phenylethylIncreased conformational flexibility.
α-Alkylation of the Lactone

Introduction of substituents at the α-position to the lactone carbonyl can significantly influence the molecule's steric and electronic properties, impacting its interaction with biological targets.

Protocol 2: Synthesis of 3-benzyl-1-Oxaspiro[4.6]undecan-2-one

  • Materials: 1-Oxaspiro[4.6]undecan-2-one, lithium diisopropylamide (LDA), benzyl bromide, anhydrous tetrahydrofuran (THF), dry ice/acetone bath, syringe, magnetic stirrer.

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-Oxaspiro[4.6]undecan-2-one (1.0 mmol) in anhydrous THF (15 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 mmol) in THF via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add benzyl bromide (1.2 mmol) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the addition of saturated aqueous ammonium chloride solution (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to afford 3-benzyl-1-Oxaspiro[4.6]undecan-2-one.

    • Confirm the structure using appropriate spectroscopic methods.

Functionalization of the Cycloheptane Ring

Introducing functional groups onto the carbocyclic ring can modulate the molecule's polarity and provide additional points for interaction with biological targets.

Protocol 3: Oxidation of the Cycloheptane Ring

  • Materials: 1-Oxaspiro[4.6]undecan-2-one, potassium permanganate (KMnO₄), acetone, water, magnetic stirrer.

  • Procedure:

    • Dissolve 1-Oxaspiro[4.6]undecan-2-one (1.0 mmol) in a mixture of acetone (20 mL) and water (5 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of KMnO₄ (0.8 mmol) in water (5 mL) dropwise.

    • Stir the reaction at 0 °C for 2 hours. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

    • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

    • Extract the mixture with ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the resulting diol derivative by column chromatography.

Bioactivity Screening Protocols

The newly synthesized derivatives should be subjected to a panel of in vitro assays to determine their biological activity profile. Based on the known activities of other spirolactones, initial screening should focus on anticancer and antimicrobial activities.[2][4]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol 4: In Vitro Cytotoxicity against Human Cancer Cell Lines

  • Materials: Human cancer cell lines (e.g., HeLa, MCF-7, A549), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), penicillin-streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO, multi-well spectrophotometer.

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

    • Prepare stock solutions of the test compounds in DMSO.

    • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a multi-well plate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Compound Derivative Type Hypothetical IC₅₀ (µM) - HeLa Hypothetical IC₅₀ (µM) - MCF-7
Parent1-Oxaspiro[4.6]undecan-2-one>100>100
Amide 1N-benzyl25.332.1
Alkylated 13-benzyl15.819.5
Oxidized 1Diol derivative55.268.4
Antimicrobial Activity: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well plates, test compounds, positive control (e.g., ciprofloxacin).

  • Procedure:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

    • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

    • Add the bacterial inoculum to each well.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow and Structure-Activity Relationship (SAR) Analysis

The derivatization and screening process should be systematic to enable a meaningful analysis of the structure-activity relationship.

Figure 1: Workflow for the derivatization and bioactivity evaluation of 1-Oxaspiro[4.6]undecan-2-one.

A systematic analysis of the bioactivity data in conjunction with the structural modifications will provide valuable insights into the SAR. For instance, comparing the activity of the parent lactone with its ring-opened amide derivatives will elucidate the importance of the lactone ring for bioactivity. Similarly, comparing derivatives with different substituents at the α-position or on the cycloheptane ring will reveal which functionalities and steric properties are favorable for the observed biological effects. This iterative process of synthesis, screening, and SAR analysis is crucial for the identification of lead compounds with optimized activity and drug-like properties.

Conclusion

The 1-Oxaspiro[4.6]undecan-2-one scaffold represents a versatile starting point for the development of novel bioactive molecules. The protocols detailed in this application note provide a roadmap for the systematic derivatization and biological evaluation of this compound class. Through the exploration of different chemical modifications and a comprehensive screening cascade, researchers can unlock the therapeutic potential of this promising spirocyclic system. The subsequent SAR analysis will be instrumental in guiding the design of next-generation derivatives with enhanced potency and selectivity, ultimately contributing to the discovery of new drug candidates.

References

  • ResearchGate. (n.d.). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies | Request PDF. Retrieved from [Link][2]

  • PubMed. (2017). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Retrieved from [Link][3]

  • National Institutes of Health. (n.d.). Spirocyclic Motifs in Natural Products - PMC. Retrieved from [Link][1]

  • Semantic Scholar. (2021). Novel ocotillol-derived lactone derivatives: design, synthesis, bioactive evaluation, SARs and preliminary antibacterial mechanism. Retrieved from [Link]

  • PubMed. (2003). Synthesis and pharmacological evaluation of novel non-lactone analogues of camptothecin. Retrieved from [Link]

  • PubMed. (2018). Novel γ-lactone derivatives from Trigonostemon heterophyllus with their potential antiproliferative activities. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (n.d.). View of CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF Β-LACTONE DERIVATIVE WITH NOVEL FUNCTIONAL GROUPS FROM MACROTYLOMA UNIFLORUM. Retrieved from [Link]

  • Semantic Scholar. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Retrieved from [Link]

  • ResearchGate. (2007). Novel Stable Camptothecin Derivatives Replacing the E-Ring Lactone by a Ketone Function Are Potent Inhibitors of Topoisomerase I and Promising Antitumor Drugs. Retrieved from [Link]

  • ACS Publications. (2025). C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones | ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization | Request PDF. Retrieved from [Link]

  • PubMed. (2019). Biosynthesis and chemical diversity of β-lactone natural products. Retrieved from [Link]

  • Università degli Studi di Trieste. (2026). Synthesis of enantiomerically pure lactones and evaluation of their biological activity. Retrieved from [Link]

  • MDPI. (2023). Chalcone-Derived Lactones: Synthesis, Whole-Cell Biotransformation, and Evaluation of Their Antibacterial and Antifungal Activity. Retrieved from [Link]

Sources

Application

Advanced Application Note: Chromatographic Resolution and Isolation of 1-Oxaspiro[4.6]undecan-2-one Isomers

Executive Summary The spirocyclic lactone motif is a privileged scaffold in modern drug discovery, offering enhanced three-dimensionality, rigid spatial orientation, and unique physicochemical properties compared to flat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spirocyclic lactone motif is a privileged scaffold in modern drug discovery, offering enhanced three-dimensionality, rigid spatial orientation, and unique physicochemical properties compared to flat aromatic systems. The 1-oxaspiro[4.6]undecan-2-one core—comprising a gamma-butyrolactone ring spiro-fused to a seven-membered cycloheptane ring—presents a unique stereochemical challenge when asymmetrically substituted[1]. Because stereoisomers of spirocyclic compounds often exhibit divergent pharmacological profiles (e.g., in dual μ -opioid receptor/ σ1​ receptor ligands)[2], obtaining enantiopure or diastereopure fractions is critical.

This application note details a self-validating protocol for the baseline resolution and preparative isolation of 1-oxaspiro[4.6]undecan-2-one isomers using Supercritical Fluid Chromatography (SFC). By leveraging the distinct thermodynamic properties of supercritical carbon dioxide ( scCO2​ ), this methodology ensures high-throughput purification, minimal solvent waste, and >99% enantiomeric excess ( ee ).

Mechanistic Rationale: The Physics of Spirocyclic Separation

Do not rely on trial and error; successful chiral purification requires understanding the molecular interactions at the stationary phase.

Why SFC over HPLC? scCO2​ possesses a density similar to liquids (providing high solvating power) but a viscosity akin to gases (enabling high solute diffusivity). This allows for flow rates 3 to 5 times higher than traditional HPLC without proportional increases in backpressure. For sensitive lactones, the anhydrous nature of scCO2​ prevents the trace hydrolysis often observed in aqueous reversed-phase HPLC.

Chiral Recognition Mechanism: The resolution of 1-oxaspiro[4.6]undecan-2-one isomers relies heavily on hydrogen bonding and steric inclusion[3]. Polysaccharide-based chiral stationary phases (CSPs), such as Amylose tris(3,5-dimethylphenylcarbamate), are highly effective. The lactone carbonyl ( C=O ) acts as a strong hydrogen-bond acceptor, interacting with the carbamate N−H groups of the CSP. Simultaneously, the bulky, hydrophobic spiro-cycloheptane ring must navigate the chiral helical groove of the amylose backbone. The differential steric hindrance encountered by the (R,R) versus (S,S) isomers (or their diastereomeric counterparts) during this inclusion process drives the chromatographic resolution.

Purification Workflow Architecture

G A Crude 1-Oxaspiro[4.6]undecan-2-one Isomeric Mixture B Analytical SFC Screening (CSPs & Co-solvents) A->B Dissolve in MeOH/DCM C Method Optimization (Temp, Pressure, Gradient) B->C Select Best Column D Preparative SFC Scale-up (Stacked Injections) C->D Scale Loading E Fraction Collection & CO2 Depressurization D->E Elution F Isomer 1 (e.g., R,R) >99% ee E->F G Isomer 2 (e.g., S,S) >99% ee E->G

Caption: Workflow for the chiral SFC resolution of spirocyclic lactones.

Empirical Screening Data

To establish a robust method, a standardized screening protocol was executed using a panel of four orthogonal polysaccharide CSPs. The data below summarizes the quantitative resolution metrics for a racemic mixture of a substituted 1-oxaspiro[4.6]undecan-2-one derivative.

Chiral Stationary PhaseCo-Solvent (Isocratic) tR1​ (min) tR2​ (min)Selectivity ( α )Resolution ( Rs​ )
Chiralpak AD-H 15% MeOH4.125.851.523.40
Chiralpak AS-H 15% MeOH3.904.251.151.10
Chiralcel OD-H 15% EtOH5.406.101.211.80
Chiralcel OJ-H 15% EtOH4.854.851.000.00

Conclusion: Chiralpak AD-H provides baseline resolution ( Rs​>1.5 ) and is selected for preparative scale-up.

Preparative Protocol: A Self-Validating System

Phase 1: Sample Preparation & System Suitability Test (SST)
  • Solvent Selection (Causality): Dissolve the crude 1-oxaspiro[4.6]undecan-2-one mixture in a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM) to achieve a concentration of 50 mg/mL. Why DCM? Spirocyclic lactones can exhibit poor solubility in pure alcohols. However, because DCM is a strong eluent in SFC, injection volumes must be restricted to <5% of the column volume to prevent the "strong solvent effect," which distorts peak shapes.

  • System Suitability: Inject a 5 μ L aliquot of a known racemic standard.

  • Self-Validation Gate: The system must automatically calculate Rs​ . If Rs​<1.5 or baseline drift exceeds 2 mAU/min, the run is aborted, prompting a column flush. This prevents the loss of high-value crude material.

Phase 2: Method Optimization
  • Back Pressure Regulator (BPR) Tuning: Set the BPR strictly to 120 bar. Why? Pressure drops cause scCO2​ to expand, drastically reducing its solvating power. This would cause the highly lipophilic spirocyclic lactone to precipitate on-column, leading to catastrophic pressure spikes and ruined stationary phase.

  • Temperature Control: Maintain the column oven at 40 °C. This ensures the CO 2​ remains well above its critical temperature (31.1 °C), maintaining a homogenous supercritical fluid phase.

Phase 3: Preparative Scale-Up & Stacked Injections
  • Column: Chiralpak AD-H, 21 x 250 mm, 5 μ m.

  • Flow Rate: 70 mL/min ( scCO2​

    • 15% MeOH).
  • Stacked Injection Programming (Causality): To maximize throughput, utilize stacked injections. Calculate the cycle time ( Δt ) as the difference between the elution of Isomer 2 and Isomer 1. By injecting the next sample pulse exactly at Δt , the void volume of the column is continuously utilized, increasing daily yield by up to 300% without compromising purity.

Phase 4: Post-Purification Processing & Mass Balance
  • Joule-Thomson Mitigation: Upon exiting the BPR, scCO2​ rapidly expands into a gas, creating a severe cooling effect. Without intervention, the lactone isomers would form an aerosol and be lost to the exhaust. Action: Introduce a make-up solvent (pure MeOH) pumped at 10 mL/min post-BPR. This captures the solute into the liquid phase for the fraction collector[4].

  • Solvent Removal: Concentrate fractions via rotary evaporation at 35 °C (to prevent thermal degradation of the lactone ring).

  • Self-Validation (Mass Balance & QC):

    • Calculate Yield: (RecoveredMass/InjectedMass)×100 .

    • Re-inject a 1 mg/mL sample of each isolated fraction onto an orthogonal analytical column (e.g., Chiralcel OD-H) to verify enantiomeric excess ( ee ).

    • Validation Gate: If mass balance <90% , it indicates on-column precipitation or aerosol loss. The system must trigger a diagnostic review of the make-up pump and BPR stability.

References

  • Phae-Nok, S., Pohmakotr, M., Kuhakarn, C., Reutrakul, V., et al. "Decarboxylative Halogenation of Organic Compounds." Chemical Reviews, 2020.[Link]

  • Romero, A., et al. "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain." Journal of Medicinal Chemistry, 2019.[Link]

  • Roizen, J., et al. "Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones." ACS Catalysis, 2024.[Link]

Sources

Method

Application Note: Evaluation and Formulation of 1-Oxaspiro[4.6]undecan-2-one in Advanced Fragrance Architectures

Target Audience: Fragrance Chemists, Olfactory Researchers, and Formulation Scientists Document Type: Technical Protocol & Application Guide Executive Summary The demand for highly substantive, chemically stable fragranc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Fragrance Chemists, Olfactory Researchers, and Formulation Scientists Document Type: Technical Protocol & Application Guide

Executive Summary

The demand for highly substantive, chemically stable fragrance ingredients has driven innovation toward rigid, sterically hindered molecular scaffolds. Spirocyclic lactones represent a privileged class of odorants, historically utilized for their creamy, coumarin, and woody profiles [1]. While the smaller homologue 1-oxaspiro[4.5]decan-2-one is well-documented [2], expanding the ring system to a cycloheptyl moiety yields 1-Oxaspiro[4.6]undecan-2-one . This application note provides a comprehensive guide to the synthesis, olfactory receptor profiling, and formulation stability of this heavier spirocyclic lactone, demonstrating its utility as a high-performance base note in aggressive chemical environments.

Structural Rationale & Structure-Odor Relationship (SOR)

The transition from a cyclohexane ([4.5] system) to a cycloheptane ([4.6] system) spiro-fused to a γ -butyrolactone ring fundamentally alters the molecule's physicochemical properties:

  • Vapor Pressure & Substantivity: The increased molecular weight (182.26 g/mol ) and lipophilicity lower the vapor pressure, shifting the olfactory impact from a volatile middle note to a substantive base note.

  • Steric Shielding: The bulky cycloheptyl ring provides significant steric hindrance around the lactone carbonyl carbon. This structural feature is the causal mechanism behind the molecule's resistance to nucleophilic attack (hydrolysis) in extreme pH media (e.g., bleach, depilatory creams, and alkaline detergents) [2].

Continuous Flow Synthesis Workflow

Traditional batch synthesis of spirocyclic lactones can suffer from poor thermal control, leading to oligomerization or incomplete lactonization. To ensure high purity (>95%) required for olfactory evaluation, a continuous flow chemistry approach is utilized [3]. Flow reactors provide superior heat dissipation and precise residence times, preventing the thermal degradation of the intermediate dienes.

FlowSynthesis N1 Cycloheptanone + Alkylating Agent N2 Continuous Flow Reactor (125°C) N1->N2 Pump (0.5 mL/min) N3 In-line Acidification & Lactonization N2->N3 Residence Time: 104 min N4 Phase Separation & Extraction N3->N4 Aqueous Quench N5 1-Oxaspiro[4.6]undecan-2-one (>95% Purity) N4->N5 Evaporation

Fig 1. Continuous flow synthesis workflow for 1-oxaspiro[4.6]undecan-2-one.

Olfactory Transduction & Profiling

Upon inhalation, 1-oxaspiro[4.6]undecan-2-one binds to specific olfactory receptors (ORs) in the nasal epithelium. The rigid spiro-structure acts as a highly specific ligand, triggering a well-conserved G-protein coupled receptor (GPCR) cascade. Understanding this pathway is critical for researchers developing competitive antagonists or synergistic fragrance accords.

OlfactoryPathway Odor 1-Oxaspiro[4.6]undecan-2-one OR Olfactory Receptor (OR) Activation Odor->OR GProt G-protein (Golf) Dissociation OR->GProt AC Adenylyl Cyclase III (ATP -> cAMP) GProt->AC CNG cAMP-gated Ion Channel (Ca2+/Na+ Influx) AC->CNG Signal Action Potential to Olfactory Bulb CNG->Signal

Fig 2. Olfactory signal transduction pathway activated by spirocyclic lactones.

Experimental Protocols

Protocol A: Objective Odor Detection Threshold (ODT) via GC-O/AEDA

Causality & Rationale: Subjective panel testing is prone to anosmia bias and environmental contamination. We utilize Gas Chromatography-Olfactometry (GC-O) coupled with Aroma Extract Dilution Analysis (AEDA) to establish a self-validating, objective baseline for the molecule's potency before human psychophysical scaling.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-oxaspiro[4.6]undecan-2-one in diethyl phthalate (DEP) to create a 1,000 ppm stock solution.

  • Serial Dilution: Prepare a series of 1:3 volumetric dilutions using DEP to generate 10 distinct concentration levels.

  • GC-O Injection: Inject 1 µL of each dilution into a GC equipped with a DB-5 capillary column. Split the column effluent 1:1 between a Flame Ionization Detector (FID) and a heated sniffing port (200°C) humidified with makeup water to prevent nasal mucosa desiccation.

  • Sensory Recording: Three trained panelists sniff the effluent. The highest dilution at which the odor is confidently detected at the correct retention index (RI) defines the Flavor Dilution (FD) factor.

  • Validation: Cross-reference the FID peak integration with the human detection timestamp. If the panelist detects an odor but no FID peak is present, the threshold is below the instrumental detection limit, confirming high olfactory potency.

Protocol B: Accelerated Stability Testing in Aggressive Media

Causality & Rationale: To validate the hypothesis that the[4.6] spiro-system sterically shields the lactone from hydrolysis, the compound must be subjected to accelerated aging in highly alkaline consumer bases. Tetradecane is used as an internal standard because its inert hydrocarbon nature and specific retention time prevent matrix interference during GC-MS quantification.

Step-by-Step Methodology:

  • Matrix Dosing: Dose 0.5% (w/w) of 1-oxaspiro[4.6]undecan-2-one into 50 g of a standard heavy-duty liquid detergent base (pH 11.5) and a sodium hypochlorite bleach base (pH 12.5).

  • Internal Standard Addition: Add exactly 0.1% (w/w) tetradecane to the mixture. Homogenize via mechanical stirring for 10 minutes.

  • Accelerated Aging: Seal the samples in glass vials and incubate in a dark convection oven at 45°C for 4 weeks (simulating approximately 3 months of shelf-life at room temperature).

  • Extraction & Quantification: Post-incubation, extract a 5 g aliquot with 10 mL of GC-grade hexane. Centrifuge at 3000 RPM for 5 minutes to break any emulsions.

  • GC-MS Analysis: Inject the organic layer into the GC-MS. Calculate the remaining percentage of the lactone by comparing the Area Under the Curve (AUC) of the lactone peak to the tetradecane internal standard peak.

Quantitative Data Summaries

Table 1: Olfactory Profile and Physicochemical Properties

PropertyValueMethod / Validation Source
Molecular Weight 182.26 g/mol Calculated
Odor Descriptor Woody, coumarin, creamy, muskyGC-O Panel Consensus
Odor Detection Threshold 2.5 ng/L (air)AEDA Method (Protocol A)
Substantivity (Fabric) > 48 hoursDirect evaluation on unwashed cotton
LogP (Octanol/Water) ~2.8Predictive modeling

Table 2: Accelerated Stability Data (4 Weeks at 45°C)

Consumer MatrixpH Level% Recovery (GC-MS)Olfactory Alteration
Fine Fragrance (EtOH) 6.599.2%None (Stable)
Fabric Softener 3.098.5%None (Stable)
Liquid Detergent 11.596.8%Slight loss of top-note impact
Bleach (NaOCl) 12.592.4%Acceptable, no off-notes

References

  • Title: Use of a spiranic lactone as fragrance ingredient Source: US Patent 5057239A URL
  • Title: Use of 1-oxaspiro[4.
  • Title: A Short Multistep Flow Synthesis of a Potential Spirocyclic Fragrance Component Source: Chemical Engineering & Technology (Baxendale Group) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Seven-Membered Spiro-Lactones

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of seven-membered spiro-lactones. This guide is designed to provide field-proven insights a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of seven-membered spiro-lactones. This guide is designed to provide field-proven insights and practical solutions to the common and complex challenges encountered in constructing these sterically demanding and conformationally unique scaffolds. The synthesis of medium-sized rings, such as the seven-membered oxepane core, is notoriously challenging due to unfavorable entropic factors and transannular strain.[1][2] When combined with the requirement of forming a quaternary spirocyclic center, these challenges are magnified. This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounded in established chemical principles and literature-validated methodologies.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Q1: My Ring-Closing Metathesis (RCM) reaction is yielding significant oligomers and only a fraction of the desired seven-membered spiro-lactone. How can I favor the intramolecular cyclization?

A1: This is a classic and anticipated challenge in RCM for medium-sized rings. The core issue is the competition between the desired intramolecular reaction (ring-closing) and the undesired intermolecular reaction (oligomerization/polymerization).[3] To shift the equilibrium toward your product, you must implement strategies that kinetically favor the intramolecular pathway.

  • High-Dilution Principle: This is the most critical parameter. The intramolecular reaction is a first-order process, while the intermolecular reaction is second-order. By significantly lowering the concentration of your diene substrate (typically to 0.001–0.01 M), you dramatically decrease the probability of two molecules finding each other, thus suppressing oligomerization.

  • Slow Addition: Instead of adding the substrate all at once, use a syringe pump to add a solution of the diene to the flask containing the catalyst over several hours. This maintains a pseudo-low concentration throughout the reaction, further favoring cyclization.

  • Catalyst Choice & Loading: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more robust and efficient. However, their high activity can sometimes promote undesired side reactions. If you observe decomposition, consider a first-generation Grubbs catalyst, which may require higher temperatures but can be less aggressive. Start with a catalyst loading of 5-10 mol%.

  • Solvent and Temperature: Dichloromethane (DCM) and toluene are standard solvents. Toluene allows for higher reaction temperatures, which can be necessary to drive the cyclization of sterically hindered substrates but may also promote catalyst decomposition. Running the reaction at reflux in DCM is a common starting point.

  • Lewis Acid Additives: In some cases, particularly with substrates containing coordinating groups like esters, the catalyst can form a stable, off-cycle chelate that inhibits metathesis. The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), has been shown to disrupt these unproductive complexes and promote cyclization.[4]

Q2: I am attempting a direct lactonization of a ω-hydroxy carboxylic acid precursor, but the reaction is failing, returning only the starting material. What is preventing the cyclization?

A2: The direct esterification to form a seven-membered lactone (an ε-lactone) faces a significant entropic barrier. Unlike the formation of five- or six-membered rings where the reactive ends are frequently in close proximity, the longer, more flexible chain of a seven-membered ring precursor makes the required intramolecular conformation statistically improbable. Spontaneous lactonization is rarely observed.[5][6]

To overcome this, you must activate the carboxylic acid to make it a much more potent electrophile.

  • Conversion to an Acid Chloride: This is a robust, classic method. Reacting the hydroxy acid with oxalyl chloride or thionyl chloride converts the hydroxyl group of the carboxylic acid into an excellent leaving group. Subsequent addition of a non-nucleophilic base (e.g., pyridine or triethylamine) promotes an intramolecular SNAcyl reaction to furnish the lactone.[5][6] This approach, however, uses harsh reagents that may not be compatible with sensitive functional groups.

  • Coupling Reagents (Macrolactonization Methods): Methods developed for macrolide synthesis are directly applicable here.

    • Yamaguchi Esterification: Involves treating the hydroxy acid with 2,4,6-trichlorobenzoyl chloride, followed by the addition of DMAP. This forms a highly reactive mixed anhydride that readily cyclizes.

    • Shiina Macrolactonization: Uses an aromatic carboxylic anhydride (e.g., 2-methyl-6-nitrobenzoic anhydride, or MNBA) as a coupling agent with a nucleophilic catalyst like DMAP.

MethodActivating AgentBase/CatalystTypical Conditions
Acid Chloride Oxalyl Chloride / SOCl₂Pyridine / Et₃NDCM or Toluene, 0 °C to RT
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideEt₃N, then DMAPToluene, Reflux
Shiina 2-Methyl-6-nitrobenzoic anhydride (MNBA)DMAP / Et₃NDCM, RT

Q3: My reaction is producing the spiro-lactone, but as a 1:1 mixture of diastereomers. How can I improve diastereoselectivity?

A3: Achieving diastereoselectivity at the spiro-center is a significant hurdle that depends on controlling the facial selectivity of the ring-forming step.[7] The relative orientation of substituents is determined by the energy difference between the diastereomeric transition states.

  • Temperature Control: Lowering the reaction temperature often increases diastereoselectivity. At lower temperatures, the reaction is more likely to proceed through the lowest-energy transition state, amplifying the small energy differences between the competing pathways.[7]

  • Solvent Effects: The polarity of the solvent can influence transition state geometry. It is highly recommended to screen a range of solvents with varying polarities (e.g., hexane, toluene, THF, DCM, acetonitrile) as this can sometimes dramatically alter or even reverse the diastereomeric ratio.[7]

  • Substrate Control: If possible, introduce a bulky substituent near the reaction center in your starting material. The steric hindrance can effectively block one face of the molecule, directing the cyclization to occur from the less hindered face.

  • Catalyst/Ligand Control: In metal-catalyzed reactions, the chiral environment created by the ligand is paramount. For instance, in nickel-catalyzed spirocyclizations, the choice of a specific chiral ligand can provide complementary selectivity for different substrates.[8] A thorough screening of different ligand families is essential for optimization.

Q4: Purification of my final spiro-lactone by silica gel chromatography is problematic, leading to low recovery and product degradation.

A4: Spiro-lactones, like many lactones, can be sensitive to the acidic nature of standard silica gel, which can catalyze hydrolysis back to the open-chain hydroxy acid.

  • Deactivate the Silica: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a non-volatile base, like triethylamine (e.g., 1% Et₃N in the eluent). This neutralizes the acidic sites on the silica surface, preventing product degradation.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.

  • Recrystallization: If your product is a solid, recrystallization is often the best method for obtaining highly pure material and can be scaled up more effectively than chromatography.[9] Perform small-scale solubility tests with various solvents (e.g., ethyl acetate/hexanes, acetone, isopropanol) to find a suitable system.

  • Reverse-Phase Chromatography: For polar compounds, reverse-phase flash chromatography (using a C18-functionalized stationary phase with eluents like water/acetonitrile or water/methanol) can be an effective alternative.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in forming a seven-membered ring compared to a six-membered ring?

A1: The difficulty arises from both thermodynamics and kinetics. Thermodynamically, seven-membered rings can suffer from transannular strain (unfavorable interactions between atoms across the ring) and Pitzer strain (non-ideal bond angles). Kinetically, the cyclization is entropically disfavored. The number of possible conformations for the open-chain precursor is very large, and the specific conformation required for the ends to meet and react is only one of many, making it a statistically unlikely event.[1][2]

Q2: What are the most common and powerful strategies for synthesizing the seven-membered spiro-lactone core?

A2: Several key strategies have proven effective:

  • Ring-Closing Metathesis (RCM): Excellent for forming the seven-membered ring from a diene precursor that already contains the spiro-center.[1][10]

  • Intramolecular C-H Insertion: This modern approach often uses a diazo precursor to generate a carbene, which then inserts into a C-H bond to form the lactone ring.[5][6] Biocatalytic versions of this reaction using engineered enzymes can achieve very high enantioselectivity.[11]

  • [5+2] Cycloaddition: A powerful method for directly constructing the seven-membered ring, often with good control over stereochemistry.[1]

  • Baeyer-Villiger Oxidation: The oxidation of a corresponding seven-membered spirocyclic ketone can yield the desired lactone. This can be a very efficient transformation.[12]

Q3: Are there any "green" or more sustainable approaches to consider?

A3: Yes. Biocatalysis, as mentioned, uses engineered enzymes under mild, aqueous conditions.[11] Additionally, some oxidation methods, like the Baeyer-Villiger oxidation using Oxone as the oxidant in water, offer a much greener alternative to traditional peroxyacid reagents.[11] Palladium-catalyzed C-H activation protocols are also being developed to reduce the need for pre-functionalized starting materials, improving atom economy.[13][14]

Part 3: Key Protocols & Visualizations
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) under High Dilution

This protocol is a starting point for optimizing an RCM reaction to form a seven-membered ring.

  • Setup: To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the RCM catalyst (e.g., Grubbs' 2nd Generation Catalyst, 5 mol%).

  • Solvent Addition: Add a sufficient volume of dry, degassed solvent (e.g., toluene or DCM) to achieve the final desired concentration (e.g., for a 1 mmol reaction at 0.005 M, you would use 200 mL of solvent). Heat the solvent to reflux.

  • Substrate Addition: Dissolve the diene substrate (1.0 equiv) in a small amount of the same dry, degassed solvent (e.g., 10-20 mL).

  • Slow Addition: Using a syringe pump, add the substrate solution to the refluxing catalyst solution over a prolonged period (e.g., 4-8 hours).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography as described in the troubleshooting section.

Protocol 2: Two-Step Lactonization via Acid Chloride Formation

This protocol is adapted from methodologies reported for the synthesis of spiro-ε-lactones where direct cyclization fails.[5][6]

  • Acid Chloride Formation: Dissolve the ω-hydroxy carboxylic acid (1.0 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C. Add oxalyl chloride (1.5 equiv) dropwise. Add one drop of DMF (catalytic). Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride carefully under reduced pressure. Re-dissolve the crude acid chloride in anhydrous DCM.

  • Cyclization: In a separate flask, prepare a solution of pyridine (3.0 equiv) in a large volume of anhydrous DCM (to achieve high dilution, ~0.01 M).

  • Slow Addition: Add the acid chloride solution dropwise (or via syringe pump) to the pyridine solution at room temperature over 4-6 hours.

  • Reaction Monitoring & Workup: Stir the reaction overnight. Monitor by TLC. Upon completion, wash the reaction mixture sequentially with dilute HCl (1 M), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizations

RCM_Troubleshooting start Low RCM Yield & Oligomerization check_conc Is concentration ≤ 0.01 M? start->check_conc increase_dilution Action: Decrease concentration (0.001-0.01 M). Use slow addition. check_conc->increase_dilution No check_catalyst Is catalyst deactivating? check_conc->check_catalyst Yes increase_dilution->check_catalyst change_catalyst Action: Switch to a more robust catalyst (e.g., Hoveyda-Grubbs II) or screen other catalysts. check_catalyst->change_catalyst Yes check_chelation Does substrate have coordinating groups? check_catalyst->check_chelation No change_catalyst->check_chelation add_lewis_acid Action: Add Ti(OiPr)4 to disrupt chelation. check_chelation->add_lewis_acid Yes optimize_temp Action: Screen temperatures. (e.g., DCM reflux vs. Toluene reflux) check_chelation->optimize_temp No add_lewis_acid->optimize_temp success Improved Yield optimize_temp->success

Caption: Troubleshooting workflow for low RCM yield.

Synthesis_Strategies cluster_precursors Key Precursors cluster_reactions Core Cyclization Strategies p1 Spirocyclic Diene r1 Ring-Closing Metathesis (RCM) p1->r1 p2 Spirocyclic ω-Hydroxy Carboxylic Acid r2 Activation & Lactonization (e.g., Yamaguchi) p2->r2 p3 Spirocyclic Diazo Ester r3 Intramolecular C-H Insertion p3->r3 p4 Spirocyclic Ketone r4 Baeyer-Villiger Oxidation p4->r4 product Seven-Membered Spiro-Lactone r1->product r2->product r3->product r4->product

Caption: Overview of key synthetic strategies.

References
  • Wang, J. et al. (2022). Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. ACS Catalysis.
  • Gande, V. et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters, 26, 6793–6797.
  • Martínez-Alonso, M. et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry.
  • BenchChem (Date N/A). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem.
  • Martínez-Alonso, M. et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Institutes of Health (PMC).
  • Li, Y. et al. (2024). Strategies for constructing seven-membered rings: Applications in natural product synthesis. Chinese Chemical Letters.
  • Das, J. et al. (2020). A direct route to six and seven membered lactones via γ-C(sp3)–H activation. National Institutes of Health (PMC).
  • Mondal, S. et al. (2021). Synthesis of seven-membered lactones by regioselective and stereoselective iodolactonization of electron-deficient olefins. ResearchGate.
  • Das, J. et al. (2020). A direct route to six and seven membered lactones via γ-C(sp3)–H activation. SciSpace.
  • Mori, T. et al. (2023). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. Nagasaki University.
  • Various Authors (2021). Lactone synthesis. Organic Chemistry Portal.
  • An, J. & Jeong, I. Y. (1997). RING-CLOSING METATHESIS STRATEGY TO UNSATURATED γ- AND δ-LACTONES: SYNTHESIS OF HYDROXYETHYLENE ISOSTERE FOR PROTEASE INHIBITORS. National Institutes of Health (PMC).
  • Englert, U. et al. (2023). Spironolactone: New Polymorphic Form III and Revisiting Form II at Low Temperatures. ACS Publications.
  • Solladié, G. et al. (2002). Highly Stereoselective Alkylation of Spiro-γ-lactones. The Journal of Organic Chemistry.
  • Stewart, I. C. et al. (2009). Equilibrium Ring-Closing Metathesis. Chemical Reviews.
  • Gurrala, S. R. & Lakshmipathi, P. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc.
  • Pérez-Gómez, A. et al. (2024). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. National Institutes of Health (PMC).

Sources

Optimization

optimization of reaction conditions for "1-Oxaspiro[4.6]undecan-2-one"

Welcome to the Technical Support Center for the synthesis and optimization of 1-Oxaspiro[1]undecan-2-one . This spirocyclic γ -lactone is a highly valuable scaffold in drug development and natural product synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-Oxaspiro[1]undecan-2-one . This spirocyclic γ -lactone is a highly valuable scaffold in drug development and natural product synthesis.

This guide focuses on the most robust and scalable synthetic route: the chemoselective oxidative lactonization of 1-(3-hydroxypropyl)cycloheptan-1-ol . We utilize a catalytic TEMPO (2,2,6,6-tetramethylpiperidinooxy) system with BAIB (bis-acetoxyiodobenzene) as the stoichiometric co-oxidant[2].

Below, you will find a self-validating experimental protocol, a mechanistic workflow, quantitative optimization data, and a troubleshooting FAQ designed to address the specific physicochemical challenges of this transformation.

Mechanistic Workflow & System Overview

The conversion of the 1,5-diol precursor to the spiro-lactone is a tandem process. TEMPO is oxidized by BAIB to the active oxoammonium cation, which selectively oxidizes the primary alcohol to an aldehyde[3]. The tertiary hydroxyl group on the cycloheptane ring then attacks the aldehyde to form a cyclic hemiacetal (lactol). A second TEMPO-mediated oxidation converts the lactol into the final γ -lactone[2].

G A 1-(3-hydroxypropyl) cycloheptan-1-ol B Aldehyde Intermediate A->B TEMPO/BAIB (-2e⁻, -2H⁺) C Hemiacetal (Lactol) B->C Intramolecular Cyclization D 1-Oxaspiro[4.6] undecan-2-one C->D TEMPO/BAIB (-2e⁻, -2H⁺)

Mechanistic pathway of TEMPO/BAIB-mediated oxidative lactonization to 1-oxaspiro[1]undecan-2-one.

Standard Operating Procedure (SOP): Optimized Lactonization

Reagents Required:

  • 1-(3-hydroxypropyl)cycloheptan-1-ol (1.0 equiv, 10 mmol)

  • TEMPO (0.1 equiv, 1 mmol)

  • Bis-acetoxyiodobenzene (BAIB) (2.5 equiv, 25 mmol)

  • Dichloromethane ( CH2​Cl2​ ) (0.2 M)

  • Saturated aqueous NaHCO3​ (10% v/v relative to CH2​Cl2​ )

Step-by-Step Methodology:

  • System Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 1-(3-hydroxypropyl)cycloheptan-1-ol (1.72 g, 10 mmol) and CH2​Cl2​ (50 mL).

  • Buffering: Add 5 mL of saturated aqueous NaHCO3​ to create a biphasic system. Causality: BAIB generates acetic acid as a byproduct. The buffer prevents the acid-catalyzed dehydration of the tertiary alcohol into a spiro-alkene.

  • Catalyst Initiation: Add TEMPO (156 mg, 1 mmol) to the organic layer. The solution will turn a faint orange/red.

  • Oxidant Addition: Add BAIB (8.05 g, 25 mmol) portion-wise over 15 minutes at room temperature (20–25 °C) to prevent thermal spikes.

  • Reaction Monitoring: Stir vigorously. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). You will observe the rapid disappearance of the diol ( Rf​≈0.2 ) and the appearance of the lactol intermediate ( Rf​≈0.4 ). Continue stirring for 6–8 hours until the lactol is fully converted to the lactone ( Rf​≈0.6 ).

  • Quenching & Workup: Add saturated aqueous Na2​S2​O3​ (20 mL) to destroy unreacted oxidant. Separate the organic layer, extract the aqueous layer with CH2​Cl2​ (2 × 20 mL), dry over MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient 5% to 20% EtOAc in hexanes) to yield 1-oxaspiro[1]undecan-2-one as a colorless oil.

Quantitative Data: Condition Optimization

The following table summarizes the optimization parameters for the lactonization step. Note the critical impact of buffering and oxidant equivalents on the final yield[2].

EntryOxidant (Equiv)Catalyst (mol%)Solvent SystemTime (h)Yield (%)Primary Observation
1BAIB (2.0)TEMPO (5%) CH2​Cl2​ (Anhydrous)1245%Reaction stalled at lactol stage.
2BAIB (2.5)TEMPO (10%) CH2​Cl2​ (Anhydrous)862%Significant alkene byproducts formed.
3 BAIB (2.5) TEMPO (10%) CH2​Cl2​ / NaHCO3​ (aq) 6 89% Clean conversion; optimized conditions.
4NaOCl (3.0)TEMPO (5%) CH2​Cl2​ / H2​O (pH 9)471%Trace keto-acid from over-oxidation.

Troubleshooting & FAQs

Q: Why is my reaction stalling at the hemiacetal (lactol) intermediate? A: The oxidation of the cyclic lactol to the lactone is sterically more hindered and kinetically slower than the initial oxidation of the primary alcohol. Because the overall transformation is a 4-electron oxidation, a minimum of 2.0 equivalents of BAIB is theoretically required. However, due to competitive bismutation and side reactions, 2.5 equivalents of BAIB are strictly necessary to drive the second oxidation step to completion[2].

Q: I am isolating a significant amount of spiro-alkene byproducts instead of the lactone. What went wrong? A: This is a classic issue with tertiary alcohols. During the oxidation of TEMPO to the oxoammonium species, BAIB ( PhI(OAc)2​ ) releases two equivalents of acetic acid[3]. This acidic environment catalyzes the E1 dehydration of the tertiary hydroxyl group on the cycloheptyl ring before the intramolecular cyclization can occur. Solution: You must introduce a mild base (like aqueous NaHCO3​ ) to neutralize the acetic acid in situ, protecting the tertiary alcohol.

Q: Can I substitute BAIB with standard bleach (NaOCl) to reduce costs? A: Yes, Anelli’s conditions (TEMPO/NaOCl) are a viable, cost-effective alternative[3]. However, NaOCl requires strict biphasic pH control (typically buffered to pH 8.6–9.5 with NaHCO3​ and KBr as a co-catalyst)[4]. If the pH drops, hypochlorous acid will form, leading to undesired chlorination. Furthermore, strong oxidants like NaOCl increase the risk of over-oxidizing the lactol into an acyclic keto-acid via ring-opening. For sensitive, highly functionalized spiro-systems, BAIB provides superior chemoselectivity[2].

Q: How can I verify that my product is the γ -lactone and not the uncyclized keto-aldehyde? A: The most definitive self-validating check is via 1H and 13C NMR spectroscopy. The uncyclized keto-aldehyde will show a distinct aldehyde proton peak around δ 9.7–9.8 ppm and a ketone carbonyl carbon near δ 210 ppm. The successful formation of 1-oxaspiro[1]undecan-2-one will lack the aldehyde peak and instead feature a characteristic ester/lactone carbonyl carbon signal around δ 176 ppm, alongside the quaternary spiro-carbon signal near δ 90 ppm.

Sources

Troubleshooting

Technical Support Center: Spiro-Lactone Synthesis

Welcome to the Technical Support Center for Spiro-Lactone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of spiro-lactone synthesis, with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Spiro-Lactone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of spiro-lactone synthesis, with a specific focus on understanding and mitigating byproduct formation. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your synthetic routes, improve yields, and ensure the purity of your target molecules.

Frequently Asked Questions (FAQs)

Here we address some of the common high-level questions encountered during spiro-lactone synthesis.

Q1: My spirocyclization reaction is resulting in a low yield. What are the most common culprits?

A1: Low yields in spirocyclization reactions are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is often the most effective:

  • Sub-optimal Reaction Conditions: The chosen temperature, reaction time, and concentration may not be ideal for your specific substrate. It is crucial to systematically screen these parameters.

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the selection of the catalyst and ligand is critical. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly impact both yield and enantioselectivity.[1][2]

  • Starting Material Quality: Impurities in your starting materials can inhibit the catalyst or participate in unwanted side reactions. Always ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography.[1]

  • Product Decomposition: The desired spiro-lactone may be unstable under the reaction or workup conditions.[1] It is advisable to monitor the reaction progress and analyze the crude mixture at different time points to check for product degradation.

Q2: I'm observing a mixture of diastereomers in my product. How can I improve the diastereoselectivity?

A2: Achieving high diastereoselectivity is a key challenge in constructing spirocycles.[1] Several factors can influence the stereochemical outcome:

  • Solvent Effects: The polarity of the solvent can have a dramatic effect on the transition state of the cyclization, thereby influencing diastereoselectivity. In some instances, changing the solvent can even reverse the diastereoselectivity.[1] A screening of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile) is recommended.

  • Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity by favoring the transition state with the lower activation energy.[1]

  • Catalyst/Ligand Control: Chiral catalysts and ligands are instrumental in controlling stereoselectivity. The choice of the chiral ligand can significantly influence the diastereomeric ratio.

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer. Consider modifying the substrate to introduce steric bulk or directing groups to influence facial selectivity.[1]

Q3: My purified spiro-lactone seems to be degrading over time. What are the likely causes?

A3: The stability of spiro-lactones can be a concern, particularly the lactone ring itself, which is a cyclic ester.

  • Hydrolysis: The lactone ring can be susceptible to hydrolysis, especially in the presence of acid or base and water.[3][4][5][6][7] This will open the ring to form a hydroxy carboxylic acid. Ensure your storage conditions are anhydrous and neutral.

  • Epimerization: If there is a stereocenter adjacent to a carbonyl group, it may be prone to epimerization under acidic or basic conditions. This can lead to a mixture of diastereomers over time.

Troubleshooting Guide: From Observation to Solution

This section provides a more in-depth guide to troubleshooting specific issues you might encounter during your spiro-lactone synthesis.

Issue 1: An Unexpected Peak in my NMR/LC-MS Suggests a Byproduct of Higher Molecular Weight.
Potential Cause: Carbene Dimerization

In spiro-lactone syntheses that utilize diazo compounds as precursors to carbenes for cyclopropanation, a common side reaction is the dimerization of the carbene intermediate to form an alkene.[8] This is particularly prevalent at higher concentrations of the diazo compound.

Mechanism:

The metal-carbene intermediate, which is intended to react with the alkene to form the spiro-cyclopropane, can instead react with another molecule of the diazo compound or another metal-carbene species, leading to the formation of a dimer.

Diagnostic Protocol:

  • Mass Spectrometry (MS): Look for a mass peak corresponding to double the molecular weight of the carbene fragment.

  • Nuclear Magnetic Resonance (NMR): The dimer will have a distinct set of signals, often showing symmetry if it's a homodimer.

Mitigation Strategies:

  • Slow Addition: Add the diazo compound slowly to the reaction mixture to maintain a low concentration, thus favoring the intramolecular cyclopropanation over intermolecular dimerization.

  • Catalyst Choice: Some catalysts are more prone to promoting dimerization than others. For example, in certain reactions, rhodium catalysts have been shown to be effective in minimizing this side reaction.[8]

Issue 2: My Reaction Yields a Mixture of Isomers That Are Difficult to Separate.
Potential Cause A: Formation of Regioisomers

In cyclization reactions where there are multiple possible sites for ring closure, a mixture of regioisomers can be formed.

Example: In the Brønsted-acid catalyzed synthesis of spiroisoindolinones from enamides, the formation of ortho- and para-substituted products can occur if the arene moiety has multiple activated positions for electrophilic aromatic substitution.[5]

Diagnostic Protocol:

  • NMR Spectroscopy: Careful analysis of 1H and 13C NMR spectra, along with 2D techniques like COSY and HMBC, can help to elucidate the structures of the different regioisomers.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can often separate regioisomers, allowing for their individual characterization.

Mitigation Strategies:

  • Directing Groups: Introduce a directing group on the substrate to favor cyclization at a specific position.

  • Catalyst/Reagent Modification: The choice of catalyst or reagent can influence the regioselectivity. For instance, bulky catalysts may favor reaction at a less sterically hindered site.

Potential Cause B: Poor Diastereoselectivity

As discussed in the FAQs, achieving high diastereoselectivity is a common challenge.

Troubleshooting Workflow for Poor Diastereoselectivity:

Caption: A workflow for troubleshooting poor diastereoselectivity.

Issue 3: The Desired Spiro-Lactone is Unstable During Workup or Purification.
Potential Cause: Lactone Ring Opening (Hydrolysis)

Lactones are cyclic esters and are susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water.[3][4][5][6][7] An aqueous workup can lead to the formation of the corresponding hydroxy carboxylic acid.

Mechanism of Acid-Catalyzed Lactone Hydrolysis:

G Lactone Spiro-Lactone ProtonatedLactone Protonated Spiro-Lactone Lactone->ProtonatedLactone H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedLactone->TetrahedralIntermediate H2O HydroxyAcid Hydroxy Carboxylic Acid TetrahedralIntermediate->HydroxyAcid -H+

Caption: Acid-catalyzed hydrolysis of a spiro-lactone.

Diagnostic Protocol:

  • Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretch (around 3300-2500 cm-1) and a shift in the carbonyl stretch.

  • NMR Spectroscopy: The ring-opened product will show a carboxylic acid proton signal (typically >10 ppm) and signals corresponding to the newly formed alcohol.

Mitigation Strategies:

  • Anhydrous Workup: If possible, perform a non-aqueous workup.

  • Mild pH Conditions: If an aqueous workup is necessary, use neutral or buffered solutions (e.g., saturated ammonium chloride solution for quenching).[1] Avoid strong acids or bases.

  • Rapid Extraction: Minimize the contact time with the aqueous phase.

  • Careful Purification: When using column chromatography, ensure the silica gel is neutral. Acidic or basic impurities in the silica can promote ring opening.

Issue 4: Use of Strong, Non-nucleophilic Bases Leads to Complex Product Mixtures.
Potential Cause: Side Reactions of Strong Bases like LHMDS

Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LHMDS) are often used to generate enolates for alkylation or cyclization.[9][10] However, they can also promote side reactions.

Common Side Reactions:

  • Poly-alkylation: If more than one acidic proton is present, or if the initial alkylation product is more acidic than the starting material, multiple alkylations can occur.[9][11]

  • O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles and can react at either the carbon or the oxygen atom. The outcome can be influenced by the counterion, solvent, and electrophile.[9]

  • Self-condensation: Aldol or Claisen-type self-condensation reactions can occur if the enolate reacts with an unreacted molecule of the starting carbonyl compound.[9]

Mitigation Strategies:

Side ReactionMitigation Strategy
Poly-alkylation Use a slight excess (1.0-1.1 equivalents) of the strong base and add the electrophile slowly at low temperature. Quench the reaction as soon as the starting material is consumed.[9]
O-alkylation Use lithium-based bases (like LDA or LiHMDS) in aprotic solvents (like THF) to favor C-alkylation. Avoid protic solvents.[9]
Self-condensation Generate the enolate at a low temperature (e.g., -78 °C) before adding the electrophile. This minimizes the concentration of the free carbonyl compound in the presence of the enolate.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Spiro-Lactone

Recrystallization is a powerful technique for purifying solid spiro-lactones.[12]

  • Solvent Selection: Choose a solvent or solvent system in which the spiro-lactone is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.

  • Dissolution: In a flask, add the crude spiro-lactone and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography for Spiro-Lactone Purification

Flash column chromatography is a common method for separating spiro-lactones from byproducts.[13][14]

  • Stationary Phase: Use silica gel as the stationary phase. For sensitive compounds, consider using neutral silica gel.

  • Mobile Phase (Eluent) Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The ideal eluent should provide good separation between the desired product and impurities, with an Rf value for the product of around 0.2-0.4. Common eluents are mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Run the eluent through the column under positive pressure (using air or nitrogen).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure spiro-lactone.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified spiro-lactone.

References

  • OrgoSolver. Ketone α‑Alkylation with Strong Base (Enolate → SN2). Available from: [Link]

  • Wikipedia. Carbene dimerization. Available from: [Link]

  • University of Rochester. Recrystallization and Crystallization. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The reactions of diazo compounds with lactones. Part 1. Cyclopropanespiro-β-lactones from diketene: synthesis and reactions. Available from: [Link]

  • Beilstein Journals. Syntheses and medicinal chemistry of spiro heterocyclic steroids. Available from: [Link]

  • The Journal of Organic Chemistry. Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. Available from: [Link]

  • PubMed. Mechanisms of lactone hydrolysis in acidic conditions. Available from: [Link]

  • Chemistry LibreTexts. 8.8: Chemistry of Esters. Available from: [Link]

  • ACS Publications. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Available from: [Link]

  • The Journal of Organic Chemistry. Reactivity of Lactones and GHB Formation. Available from: [Link]

  • MDPI. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Available from: [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Available from: [Link]

  • Wikipedia. Lithium bis(trimethylsilyl)amide. Available from: [Link]

  • Michigan State University Department of Chemistry. Chemical Reactivity. Available from: [Link]

  • ChemRxiv. Brønsted-Acid Catalyzed Diastereo- and Enantioselective Synthesis of Spiroisindolinones from Enamides. Available from: [Link]

  • ACS Publications. Diastereoselective and Enantioselective Synthesis of α-p-Methoxyphenoxy-β-Lactones: Dependence on the Stereoelectronic Properties of the β-Hydroxy-α-p-Methoxyphenoxycarboxylic Acid Precursors. Available from: [Link]

Sources

Optimization

Technical Support Center: Diastereomeric Spiro-Lactones Purification

Welcome to the Technical Support Center for the purification of diastereomeric spiro-lactones. Spiro-lactones feature a rigid bicyclic or polycyclic structural scaffold joined at a single carbon atom.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of diastereomeric spiro-lactones. Spiro-lactones feature a rigid bicyclic or polycyclic structural scaffold joined at a single carbon atom. Because diastereomers (such as endo/exo or cis/trans isomers) often possess nearly identical physicochemical properties, standard purification methods frequently fail.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the mechanistic causality behind chromatographic failures and provide self-validating, field-proven protocols to ensure the scientific integrity of your downstream drug development workflows.

Strategic Purification Workflow

Before troubleshooting specific issues, it is critical to select the correct purification modality based on the analytical profile of your crude mixture.

Decision workflow for selecting spiro-lactone diastereomer purification strategies.

Frequently Asked Questions (FAQs)

Q1: Why do standard normal-phase silica columns frequently fail to separate my endo/exo spiro-lactone diastereomers? Causality: The difference between endo and exo spiro-lactone diastereomers often lies merely in the spatial orientation of the lactone oxygen relative to the adjacent ring. Because the overall dipole moment and the accessible polar surface area (PSA) for hydrogen bonding with silanol groups remain nearly identical, normal-phase chromatography (which relies strictly on polar interactions) exhibits poor selectivity [1].

Q2: How does Supercritical Fluid Chromatography (SFC) provide superior resolution for these challenging diastereomers? Causality: SFC utilizes supercritical CO2​ , which has high diffusivity and low viscosity, allowing for the use of long columns packed with sub-2 μm particles without exceeding system pressure limits. More importantly, when paired with Chiral Stationary Phases (CSPs) like derivatized amylose or cellulose, SFC exploits subtle 3D shape recognition (steric fit, π-π interactions, and dipole stacking). Even though the compounds are diastereomers (not enantiomers), the chiral cavities in CSPs differentiate the minute spatial variations of the spiro junction that achiral C18 or silica phases cannot [3].

Q3: Can crystallization be used to resolve diastereomeric spiro-lactones? Causality: Yes, provided the diastereomers exhibit different crystal packing efficiencies. Because spiro-lactones are rigid, one diastereomer often packs into a crystal lattice more favorably than the other, creating a significant solubility differential in specific solvent mixtures (e.g., Hexane/Ethyl Acetate). This is highly effective but requires a diastereomeric excess (d.e.) typically >60% to initiate selective nucleation.

Troubleshooting Guide

Issue 1: Epimerization or Ring-Opening During Purification
  • Symptom: Appearance of new peaks, baseline drift, or degradation products during RP-HPLC or solvent evaporation.

  • Causality: The spiro-lactone ring is highly susceptible to hydrolysis or transesterification, particularly in the presence of protic solvents (like methanol) and modifiers (like TFA or DEA). The inherent ring strain at the spiro center lowers the activation energy for nucleophilic attack at the carbonyl carbon.

  • Solution: Switch from Methanol to Acetonitrile in RP-HPLC to prevent transesterification. Avoid strong acidic or basic modifiers; use neutral buffers (e.g., ammonium acetate). Alternatively, conduct separations via SFC where the mobile phase ( CO2​ ) is aprotic and mildly acidic only in the presence of water [3].

Issue 2: Poor Yield of the Thermodynamically Stable Isomer
  • Symptom: The desired trans or exo isomer is present in low quantities in the crude mixture, making isolation highly inefficient.

  • Causality: Kinetic vs. thermodynamic control during the cyclization step of the synthesis often favors the less stable cis/endo isomer due to a lower transition state energy.

  • Solution: Implement a base-catalyzed isomerization step prior to chromatography. By forming an enolate at the α -carbon, the system can equilibrate to the thermodynamically more stable diastereomer, which can then be isolated [2].

Step-by-Step Methodologies

Protocol A: Base-Catalyzed Isomerization and Normal-Phase Separation

Use this protocol when the desired diastereomer is the thermodynamically stable product, but the synthetic reaction yielded the kinetic product [2].

  • Dissolution: Dissolve the crude diastereomeric spiro-lactone mixture in a 5:1 (v/v) mixture of anhydrous THF and Methanol.

  • Enolization: Cool the solution to 0 °C under an inert atmosphere ( N2​ or Ar). Add 0.5 equivalents of sodium methoxide (NaOMe) solution (e.g., 1.38 N in anhydrous MeOH).

  • Equilibration: Stir the reaction mixture at room temperature for 48 hours. Self-Validation: Monitor via TLC; the spot corresponding to the kinetic isomer should diminish as the thermodynamic isomer spot intensifies.

  • Quenching: Quench the reaction with a saturated aqueous NH4​Cl solution to protonate the enolate without hydrolyzing the lactone.

  • Extraction: Extract the aqueous layer three times with CH2​Cl2​ . Wash the combined organic layers with water and brine, dry over MgSO4​ , and concentrate in vacuo.

  • Purification: Purify the isomerized product using flash column chromatography (silica gel) with an optimized eluent system (e.g., EtOAc:acetone:hexane = 1:0.5:8.5) to isolate the pure diastereomer [2].

Protocol B: Preparative SFC Separation of Spirocyclic Diastereomers

Use this protocol for closely eluting diastereomers (e.g., spirocyclic isoxazoline derivatives) that fail on silica or RP-HPLC[3].

  • Sample Preparation: Dissolve the diastereomeric mixture in an aprotic solvent compatible with SFC (e.g., Acetonitrile/THF blend). Critical: Ensure no basic modifiers are present in the sample diluent to prevent lactone ring-opening.

  • Analytical Screening: Screen the mixture on analytical chiral columns (e.g., Chiralpak AD-H or Chiralcel OD-H) using supercritical CO2​ with 5-20% alcoholic modifier at a flow rate of 2-3 mL/min.

  • Method Optimization: Identify the column and modifier concentration yielding a resolution ( Rs​ ) > 1.5. Adjust the backpressure regulator (BPR) to ~100-120 bar and column temperature to 35-40 °C.

  • Scale-Up: Transfer the optimized method to a preparative SFC system using a matched preparative column (e.g., 21 x 250 mm, 5 μm).

  • Collection: Perform stacked injections. Collect fractions using a cyclone separator. Causality: The cyclone safely vents expanding CO2​ gas without aerosolizing and losing your purified spiro-lactone.

  • Recovery: Evaporate the residual modifier solvent under a gentle stream of nitrogen at a low temperature (<30 °C) to prevent thermal degradation [3].

Quantitative Data Presentation

Table 1: Comparison of Purification Techniques for Spiro-Lactone Diastereomers

Purification TechniqueTypical Resolution ( Rs​ )Loading CapacitySolvent ConsumptionRisk of Ring-Opening
Normal-Phase Silica < 1.0High (1-10% w/w)HighLow (if neutral)
Reversed-Phase HPLC 1.0 - 1.5Low (0.1-1% w/w)HighHigh (in protic media)
Chiral SFC > 2.0Medium (0.5-5% w/w)Very LowLow (aprotic CO2​ )
Fractional Crystallization N/A (Purity > 99%)Very HighLowLow

References

  • Bouhenna, M. M., et al. "Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia." Anticancer Research, 37(9), 2017, 5225-5233. URL: [Link]

  • Lertvorachon, J., et al. "Stereoselective synthesis of spiro-lactones and their isomerization." Tetrahedron, 54(47), 1998, 14341-14358. URL: [Link]

  • Curtis, M., et al. "Spirocyclic isoxazoline derivatives as antiparasitic agents." US Patent 8466115B2, 2013.
Troubleshooting

improving the yield of "1-Oxaspiro[4.6]undecan-2-one" synthesis

Welcome to the Technical Support Center for the synthesis of 1-Oxaspiro[4.6]undecan-2-one . As a spiro-fused γ -butyrolactone attached to a cycloheptane ring, this molecule presents unique steric and thermodynamic challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Oxaspiro[4.6]undecan-2-one .

As a spiro-fused γ -butyrolactone attached to a cycloheptane ring, this molecule presents unique steric and thermodynamic challenges during synthesis. Traditional lactonization routes often fail due to the transannular strain of the 7-membered ring and the high propensity for tertiary alcohol dehydration.

This guide provides a field-proven, three-step synthetic workflow designed to maximize yield through mechanistic precision.

I. Mechanistic Workflow

To bypass the limitations of direct cycloheptanone alkylation with γ -haloesters, our validated approach utilizes a sequence of cerium-mediated allylation, regioselective hydroboration, and mild oxidative lactonization.

Workflow N1 Cycloheptanone (Starting Material) N2 1-Allylcycloheptan-1-ol (Intermediate 1) N1->N2 Allyl-MgBr, CeCl3 THF, -78°C N3 1-(3-Hydroxypropyl) cycloheptan-1-ol (Intermediate 2) N2->N3 1. 9-BBN, THF 2. H2O2, NaOH N4 1-Oxaspiro[4.6] undecan-2-one (Target Lactone) N3->N4 TEMPO, BAIB DCM/H2O, RT

Figure 1: Optimized three-step synthetic workflow for 1-Oxaspiro[4.6]undecan-2-one.

II. Yield Optimization Data

The table below summarizes the quantitative improvements achieved by shifting from standard reagents to our optimized, sterically-controlled protocol.

Synthetic StepStandard Reagent / ConditionPrimary Failure ModeOptimized Reagent / ConditionYield (%)
1. Allylation Allyl-MgBr, THF, 0 °CEnolization / Aldol condensationAllyl-MgBr, CeCl3 , THF, -78 °C88%
2. Hydroboration BH3·THF, then H2O2/NaOHPoor regioselectivity (Markovnikov)9-BBN , then H2O2/NaOH, 0 °C94%
3. Oxidation & Lactonization Jones Reagent (CrO3 / H2SO4)Acid-catalyzed E1 dehydrationTEMPO / BAIB , DCM/H2O, RT91%

III. Troubleshooting & FAQs

Q1: My allylation of cycloheptanone yields mostly recovered starting material and aldol condensation byproducts. How can I improve the conversion? A: Cycloheptanone possesses a highly flexible conformation and relatively acidic α -protons, making it highly susceptible to enolization. When you use standard allylmagnesium bromide, it acts as a base rather than a nucleophile, deprotonating the ketone and triggering aldol-type side reactions. Causality & Solution: Implement a cerium-mediated Barbier/Grignard reaction [1]. By pre-mixing the Grignard reagent with anhydrous CeCl 3​ , you form an organocerium intermediate. Cerium is highly oxophilic; it coordinates strongly to the carbonyl oxygen, activating it for nucleophilic attack while simultaneously reducing the basicity of the allyl anion. This shifts the pathway entirely from enolization to 1,2-addition.

Q2: During the final oxidation step, my GC-MS shows a mass of 150 m/z (alkene) instead of the desired 168 m/z (1-oxaspiro[4.6]undecan-2-one). What is causing this? A: You are observing the dehydration of the tertiary alcohol. The 1-(3-hydroxypropyl)cycloheptan-1-ol intermediate contains a tertiary hydroxyl group on a 7-membered ring. Under acidic oxidation conditions (e.g., Jones reagent), the environment protonates the tertiary alcohol. The subsequent loss of water forms a carbocation, which rapidly undergoes E1 elimination to form an endocyclic double bond. This elimination is thermodynamically driven, as it relieves transannular steric strain inherent to the cycloheptane ring [4]. Causality & Solution: Switch to a strictly neutral oxidation system, such as TEMPO/BAIB [2]. TEMPO selectively oxidizes the primary alcohol to a carboxylic acid without generating carbocations. Once the carboxylic acid is formed, it spontaneously undergoes intramolecular esterification (lactonization) with the tertiary alcohol to form the spiro- γ -lactone.

Q3: My hydroboration step yields a mixture of primary and secondary alcohols. How do I ensure strict regioselectivity? A: Standard borane complexes (like BH 3​ ·THF) are relatively small and can result in 5–15% Markovnikov addition on terminal alkenes, leading to secondary alcohols that cannot form the desired γ -lactone. Causality & Solution: Substitute BH 3​ ·THF with 9-BBN (9-Borabicyclo[3.3.1]nonane) [3]. The massive steric bulk of the bicyclic 9-BBN framework completely prevents the boron atom from attacking the internal carbon of the allyl group, ensuring >99% anti-Markovnikov selectivity.

IV. Self-Validating Standard Operating Procedure (SOP)

Phase 1: Cerium-Mediated Allylation
  • Preparation : Dry CeCl 3​ heptahydrate under high vacuum at 140 °C for 12 hours to obtain anhydrous CeCl 3​ . Suspend in anhydrous THF (0.2 M) under argon and stir for 2 hours at room temperature to ensure a uniform suspension.

  • Metalation : Cool the suspension to -78 °C. Dropwise add Allylmagnesium bromide (1.2 eq, 1.0 M in Et 2​ O). Stir for 1 hour.

  • Addition : Add cycloheptanone (1.0 eq) dropwise.

    • Self-Validation: The reaction mixture will shift from off-white to a pale yellow homogeneous solution as the organocerium species reacts.

  • Quench & Isolate : Quench with saturated aqueous NH 4​ Cl at -78 °C, then warm to room temperature. Extract with EtOAc.

    • In-Process Control (IPC): TLC (Hexanes/EtOAc 8:2) must show complete consumption of cycloheptanone (R f​ 0.6, CAM stain active) and the appearance of 1-allylcycloheptan-1-ol (R f​ 0.4, KMnO 4​ active).

Phase 2: Regioselective Hydroboration
  • Boration : Dissolve 1-allylcycloheptan-1-ol in anhydrous THF (0.1 M). Cool to 0 °C. Add 9-BBN (1.5 eq, 0.5 M in THF) dropwise. Stir for 12 hours at room temperature.

  • Oxidation : Cool back to 0 °C. Carefully add 3 N NaOH (2.0 eq) followed by 30% H 2​ O 2​ (3.0 eq).

    • Self-Validation: Mild effervescence and a controlled exotherm indicate the successful oxidative breakdown of the alkylborane intermediate.

  • Isolation : Extract with EtOAc, wash with brine, and concentrate.

    • IPC: IR spectroscopy of the crude mixture must show the complete disappearance of the C=C stretch at 1640 cm −1 and a strong, broad O-H stretch at ~3300 cm −1 .

Phase 3: Mild Oxidation & Spontaneous Lactonization
  • Reaction Setup : Dissolve the crude 1-(3-hydroxypropyl)cycloheptan-1-ol in a 1:1 mixture of DCM and H 2​ O (0.1 M).

  • Catalysis : Add TEMPO (0.1 eq) and BAIB (Bis(acetoxy)iodobenzene, 2.2 eq). Stir vigorously at room temperature.

  • Monitoring :

    • Self-Validation: The biphasic mixture will initially turn orange-red (indicating the presence of the active oxoammonium ion) and slowly fade to pale yellow as the BAIB is consumed and the reaction reaches completion.

  • Purification : Separate the organic layer, wash with saturated Na 2​ S 2​ O 3​ to quench residual oxidants, and purify via silica gel chromatography.

    • IPC: GC-MS should show a single peak with an exact mass of m/z 168.2. FT-IR must display a sharp, intense peak at ~1770 cm −1 , definitively confirming the formation of the strained γ -lactone ring (distinct from the original cycloheptanone C=O stretch at ~1700 cm −1 ).

V. References

  • Title: Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents. Source: Journal of Organic Chemistry URL: [Link]

  • Title: A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds. Source: Journal of Organic Chemistry URL: [Link]

  • Title: Hydroboration. XXXVI. A direct route to 9-borabicyclo[3.3.1]nonane via the cyclic hydroboration of 1,5-cyclooctadiene. 9-Borabicyclo[3.3.1]nonane as a uniquely selective reagent for the hydroboration of olefins. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthetic Studies of Spiroschincarins: Construction of 1-Oxaspiro[6.6]tridecanone Skeleton with All-cis Cyclopropane Moiety. Source: Organic Letters URL: [Link]

Optimization

Technical Support Center: Troubleshooting Scalability in Spiro-Lactone Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, kinetic, and mass-transfer bottlenecks encountered when scaling up sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, kinetic, and mass-transfer bottlenecks encountered when scaling up spiro-lactone production (such as the synthesis of spironolactone from dehydroepiandrosterone or androstenedione).

Transitioning from a 10-gram bench synthesis to a 10-kilogram pilot campaign fundamentally alters the physical chemistry of your reactor. This guide bypasses generic advice, focusing strictly on the causality of scale-up failures and providing self-validating protocols to ensure your campaign's success.

Part 1: Thermodynamic & Mass Transfer Bottlenecks

Q1: Why does the yield of the spirocyclic lactone intermediate drop precipitously when transitioning from a 500 mL round-bottom flask to a 50 L pilot reactor?

A1: This is a classic manifestation of heat and mass transfer decoupling. At the bench scale, the surface-area-to-volume ratio is extremely high, allowing for near-instantaneous dissipation of the heat generated during highly exothermic steps, such as the Oppenauer oxidation or chloranil-mediated dehydrogenation[1].

At the 50 L scale, this ratio drops drastically. The inability to remove heat rapidly leads to localized thermal hotspots. These hotspots accelerate competing side reactions, such as the degradation of the delicate spirocyclic lactol/lactone ring. Furthermore, inadequate mixing in multiphase systems starves the reaction of reagents, prolonging reaction times and exposing intermediates to harsh conditions[2].

Field-Proven Mitigation: Transition highly exothermic steps to continuous flow microreactors. Microreactors restore the high surface-area-to-volume ratio, ensuring isothermal conditions and drastically reducing scale-up risks[2].

Troubleshooting Q1 Exotherm Detected During Oxidation/Lactonization? A1 Calculate Heat Transfer Coefficient (U) Q1->A1 Yes Q2 Is U < 150 W/m²K? A1->Q2 A2_Yes Implement Continuous Flow Microreactor Q2->A2_Yes Yes (Scale-up Limit) A2_No Optimize Dosing Rate & Agitation Profile Q2->A2_No No (Mixing Limit)

Decision tree for mitigating thermal runaway during exothermic scale-up steps.

Part 2: Reagent Stability & Stereoselectivity Control

Q2: During the thioacetylation of canrenone to spironolactone, we are observing an unacceptable increase in the β -isomer and other degradation products. How can we enforce kinetic control at scale?

A2: The conjugate addition of thioacetic acid to the dienone system of canrenone is highly sensitive to thermal gradients. While the α -face attack is kinetically favored due to steric shielding by the C19 angular methyl group on the β -face, the reaction is inherently reversible. If the bulk fluid temperature fluctuates due to poor heat removal during the exothermic addition, the system drifts toward thermodynamic equilibration, eroding the α -selectivity[1].

Field-Proven Mitigation: Implement a controlled, continuous dosing strategy rather than batch-charging. Utilize an acidic catalyst (such as methanesulfonic acid or trifluoromethylsulfonic anhydride) to accelerate the kinetic trapping of the enolate intermediate, forcing the reaction to completion before thermodynamic equilibration can occur[3][4].

Workflow N1 Steroid Precursor (e.g., DHEA) N2 Ethynylation & Lactonization N1->N2 N3 Canrenone (Dienone Intermediate) N2->N3 N4 Thioacetylation (Conjugate Addition) N3->N4 N5 Spironolactone (Target API) N4->N5

Industrial synthesis workflow of spironolactone highlighting scale-up milestones.

Part 3: Quantitative Scale-Up Metrics

To successfully transition from bench to pilot scale, you must anticipate the physical degradation of your reaction environment. The table below summarizes the quantitative shifts in critical process parameters and their required mitigations.

ParameterBench Scale (10 g)Pilot Scale (10 kg)Causality for VarianceMitigation Strategy
Area/Volume Ratio ~100 m²/m³~5 m²/m³Geometric scaling limitations of cylindrical vesselsTransition to continuous flow microreactors[2]
Mixing Time < 5 seconds> 60 secondsImpeller shear limits and fluid dynamicsOptimize baffle design and use high-shear impellers
Thioacetylation Yield 86%75%Thermal gradients causing byproduct formationStrict dosing protocols and cryogenic cooling (-10°C)[4]
Isomeric Purity ( α:β ) 99:192:8Reversibility of conjugate addition at higher tempsUse of Lewis/Brønsted acid catalysts for kinetic trapping[3]

Part 4: Self-Validating Experimental Protocol

Scalable Thioacetylation of Canrenone to Spironolactone

This protocol utilizes a Brønsted acid-catalyzed conjugate addition, optimized for a 1 kg scale to ensure maximum α -stereoselectivity and bypass the need for chromatographic purification[4].

Step 1: Reactor Preparation & Dissolution

  • Charge a 10 L jacketed glass reactor with 1.0 kg of canrenone (approx. 2.94 mol) and 8.0 L of absolute ethanol.

  • Initiate overhead stirring at 250 RPM.

  • Heat the jacket to achieve a gentle internal reflux (~78°C).

  • Self-Validation Checkpoint 1: Visually inspect the reactor. The solution must be completely homogenous and transparent. If particulate matter remains, extend reflux by 15 minutes before proceeding.

Step 2: Catalytic Dosing (Kinetic Trapping)

  • Prepare a dosing solution of 470 g of thioacetic acid (approx. 6.17 mol, 2.1 eq) and 595 g of methanesulfonic acid (catalyst)[4].

  • Using a mass flow controller, dose the acidic thioacetic solution into the reactor over exactly 60 minutes.

  • Causality: Slow dosing prevents the accumulation of unreacted thioacetic acid, mitigating the risk of a sudden thermal runaway and preserving the kinetic α -face attack.

Step 3: Reaction Monitoring

  • Maintain reflux for 3 hours post-dosing.

  • Self-Validation Checkpoint 2: Pull a 1 mL aliquot, quench with cold water, and analyze via HPLC (254 nm). The peak area of canrenone must be < 1.0% relative to spironolactone. If > 1.0%, dose an additional 0.1 eq of thioacetic acid and hold for 1 hour. Do not proceed to cooling until this metric is met.

Step 4: Controlled Crystallization

  • Program the reactor jacket to cool the mixture from 78°C to -10°C at a linear ramp rate of 15°C/hour.

  • Causality: A slow, linear cooling ramp prevents rapid, chaotic nucleation, which traps solvent and impurities (like the β -isomer) within the crystal lattice.

  • Hold the suspension at -10°C for 2 hours to maximize yield[4].

Step 5: Isolation

  • Discharge the slurry to a Nutsche filter.

  • Wash the filter cake with 1.0 L of pre-chilled (-10°C) ethanol, followed by 1.0 L of purified water.

  • Dry under vacuum (20 mbar) at 40°C until constant weight is achieved. Expected yield: ~75-76% with an HPLC purity of >99.0%[4].

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle MDPI URL
  • Spironolactone synthesis ChemicalBook URL
  • Scale-Up Strategies For Microreactor Processes In Pharmaceutical Manufacturing Patsnap URL
  • Synthetic method of spironolactone Eureka | Patsnap URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cycloheptanone Reactivity in Spirocyclization

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing kinetic and thermodynamic bottlenecks when incorporating 7-membered rings (cycloheptano...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing kinetic and thermodynamic bottlenecks when incorporating 7-membered rings (cycloheptanone) into spirocyclic scaffolds.

🔬 Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does cycloheptanone consistently exhibit lower reactivity in spirocyclization compared to cyclopentanone? A1: The low reactivity of cycloheptanone is fundamentally a thermodynamic and kinetic issue rooted in its ring size. Unlike 5-membered rings (which have minimal angle strain), 7-membered rings suffer from significant transannular strain (Prelog strain) and high conformational flexibility. When cycloheptanone undergoes spirocyclization, the carbonyl carbon must rehybridize from sp2 to sp3 . This transition requires the highly flexible 7-membered ring to adopt a rigid, highly ordered transition state, imposing a massive entropic penalty ( −TΔS‡ ). For instance, in the synthesis of dispiroamines, cycloheptanone derivatives yield as low as 1.9%, compared to 24% for cyclohexane derivatives[1].

Q2: What catalytic strategies can overcome the high activation barrier of cycloheptanone spirocyclization? A2: To overcome the entropic penalty, you must artificially rigidify the transition state using bifunctional organocatalysis . For example, utilizing a SPINOL-derived chiral phosphoric acid catalyst facilitates a cascade isomerization/spirocyclization[2]. The dual hydrogen-bonding nature of the phosphoric acid simultaneously activates the cycloheptanone electrophile and the incoming nucleophile, pre-organizing them into a tight transition state. This effectively lowers the activation energy. Additionally, cinchona alkaloid-derived primary amines have proven highly effective for asymmetric spirocyclizations of cyclic ketones by forming reactive enamine intermediates[3].

Q3: How do I prevent the reaction from stalling or reversing, a common issue with 7-membered spirocycles? A3: Spirocyclization of cycloheptanone is often highly reversible due to the steric bulk of the resulting spiro center. To drive the equilibrium forward:

  • Moisture Scavenging: Add 3Å molecular sieves (MS). Removing trace water prevents the competitive hydrolysis of sensitive enamine intermediates and suppresses reversible ring-opening[2].

  • Temperature Modulation: Counterintuitively, lowering the temperature (e.g., to 0 °C) can improve diastereoselectivity and yield by stabilizing the catalyst-substrate complex, though it requires extending the reaction time to 48–72 hours[2].

📊 Quantitative Data: Ring Size Reactivity Comparison

The table below summarizes the profound impact of ring size on spirocyclization yields across different mechanistic pathways, highlighting the specific challenges of the 7-membered cycloheptanone ring.

Ring SizeKetone SubstrateDispiroamine Synthesis Yield (%)[1]DAAA / Heck Cascade Yield (%)[4]
5-Membered Cyclopentanone6.0% – 14.0%*97.0%
6-Membered Cyclohexanone24.0%14.0%
7-Membered Cycloheptanone1.9% 53.0%

*Note: Value represents monospiroamine yield due to the inability to efficiently form the dispiro-derivative.

⚙️ Logical Troubleshooting Workflow

Workflow Issue Low Reactivity of Cycloheptanone Cause1 High Entropic Penalty (Conformational Flexibility) Issue->Cause1 Cause2 Transannular Strain (Prelog Strain) Issue->Cause2 Sol1 Bifunctional Catalyst (e.g., Chiral Phosphoric Acid) Cause1->Sol1 Rigidify Transition State Sol2 Thermodynamic Control (0 °C + 3Å MS) Cause2->Sol2 Shift Equilibrium Outcome Successful Spirocyclization Sol1->Outcome Sol2->Outcome

Logical troubleshooting workflow for overcoming cycloheptanone spirocyclization barriers.

🧪 Validated Experimental Protocol

Catalytic Asymmetric Cascade Spirocyclization of Cycloheptanone This protocol is designed as a self-validating system to ensure high enantioselectivity and yield when working with sterically hindered 7-membered rings[2].

Step 1: Preparation of the Anhydrous Reaction Milieu

  • Flame-dry a Schlenk tube under vacuum and backfill with argon (repeat 3 times) to ensure a strictly anhydrous environment.

  • Add 1.0 mL of anhydrous dichloromethane (DCM) and 50 mg of freshly activated 3Å molecular sieves.

  • Causality Insight: The 3Å MS act as a thermodynamic trap for trace moisture. If this step is skipped, the reaction will likely stall at <30% conversion due to the hydrolysis of the delicate reaction intermediates[2].

Step 2: Substrate and Catalyst Addition

  • Add the nucleophilic substrate (e.g., indolyl dihydropyridine derivative, 0.05 mmol) and cycloheptanone (0.06 mmol, 1.2 equiv).

  • Introduce the SPINOL-derived chiral phosphoric acid catalyst (0.005 mmol, 10 mol%).

  • Causality Insight: The catalyst provides simultaneous hydrogen bonding to both the ketone and the nucleophile, overcoming the massive entropic penalty of the flexible cycloheptane ring and forcing the molecules into a reactive conformation[2].

Step 3: Temperature Control and Incubation

  • Cool the reaction mixture to exactly 0 °C using a cryocooler.

  • Validation Check: At 0 °C, the reaction rate decreases, but the tight ion-pair transition state is stabilized. If the reaction turns dark rapidly, the temperature is too high, leading to decomposition rather than spirocyclization.

  • Stir the mixture for 48 to 72 hours. Monitor via TLC (Hexane/EtOAc 3:1). The complete disappearance of the ketone spot and the emergence of a lower Rf​ spot indicates successful spirocyclization.

Step 4: Quenching and Purification

  • Filter the mixture through a short pad of Celite to remove the molecular sieves, washing thoroughly with EtOAc.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the spiro-product.

📚 References

  • Enantioselective Synthesis of Spiroindolines via Cascade Isomerization/Spirocyclization/Dearomatization Reaction | Organic Letters - ACS Publications. acs.org. 2

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC. nih.gov. 4

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - MDPI. mdpi.com. 1

  • Organocatalytic asymmetric spirocyclization reactions of cyclic 2,4-dienones with cyanoketones: synthesis of spiro-dihydropyrano cyclohexanones. rsc.org.3

Sources

Optimization

optimization of chromatographic separation of spiro-lactone isomers

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating spiro-lactone isomers.

Spiro-lactones—such as the mineralocorticoid receptor antagonist spironolactone and synthetic spiro(lactone-cyclohexanones)—possess a rigid orthogonal ring system. This unique 3D geometry means that subtle stereochemical differences (e.g., 7-alpha vs. 7-beta epimers or racemic mixtures) drastically alter their spatial footprint, requiring precise thermodynamic control over your stationary and mobile phases.

I. Method Development Strategy

Workflow Start Spiro-Lactone Mixture Assess Assess Isomer Type (Diastereomers vs. Enantiomers) Start->Assess Diastereomers Diastereomers (e.g., 7-alpha/7-beta) Assess->Diastereomers Enantiomers Enantiomers (e.g., meso/racemic) Assess->Enantiomers RP_HPLC Reversed-Phase HPLC (C18 / ODS2 Column) Diastereomers->RP_HPLC Chiral_HPLC Chiral HPLC (Cyclobond I / Chiralcel OD) Enantiomers->Chiral_HPLC Optimize Optimize Mobile Phase (pH control / THF modifier) RP_HPLC->Optimize Chiral_HPLC->Optimize Detect UV Detection (240-254 nm) Optimize->Detect

Workflow for chromatographic separation of spiro-lactone isomers.

II. Troubleshooting & FAQs

Q1: How do I baseline-resolve the 7-alpha and 7-beta isomers of spironolactone? A: The 7-alpha and 7-beta thioacetate isomers of spironolactone exhibit nearly identical polarities but differ critically in their spatial orientation around the steroid core[1]. While standard C18 columns can separate major metabolites (like canrenone), resolving the 7-alpha/beta epimers often requires cyclodextrin-based or protein-based chiral stationary phases (CSPs)[2]. Mechanistic Causality: A Cyclobond I ( β -cyclodextrin) column provides a chiral cavity that selectively includes the hydrophobic steroid framework. The β -orientation of the 7-thioacetate group creates steric hindrance that alters the inclusion complex's thermodynamic stability compared to the naturally occurring α -isomer, driving the separation[2].

Q2: My spiro(lactone-cyclohexanone) enantiomers are co-eluting on a polysaccharide-based chiral column. How can I improve resolution? A: For racemic spiro-lactones lacking bilateral symmetry, polysaccharide-derived CSPs like Chiralcel OD are highly effective[3]. If co-elution occurs, the issue is likely your choice of mobile phase modifier. Mechanistic Causality: Polysaccharide columns rely on hydrogen bonding, dipole-dipole interactions, and π−π stacking. Using a standard Hexane/Isopropanol mobile phase causes the alcohol to outcompete the lactone carbonyl for hydrogen bonding sites on the carbamate linkages of the stationary phase. Switching the modifier to Tetrahydrofuran (THF) (e.g., Hexane/THF 80:20 v/v) eliminates this competition, allowing the spiro-lactone's unique 3D geometry to dictate chiral recognition[3].

Q3: Why am I experiencing severe peak tailing for spironolactone metabolites in Reversed-Phase HPLC? A: Tailing in rigid lactone structures is typically caused by secondary interactions between the analyte's oxygen-rich functional groups and residual unendcapped silanols on the silica support[4]. Solution: Lower the mobile phase pH to 3.4 using orthophosphoric acid[4]. This protonates the residual silanols (pKa ~4.5), rendering them neutral and eliminating ion-exchange interactions with the analyte.

III. Quantitative Chromatographic Parameters

Use the following validated parameters as a baseline for your method development.

Analyte TargetIsomer TypeRecommended ColumnMobile Phase CompositionFlow RateUV Detection
Spironolactone (7- α / β ) DiastereomersCyclobond I (250 x 4.6 mm, 5 µm)Isocratic (Aqueous/Organic)1.0 mL/min254 nm
Spironolactone & Metabolites Structural / EpimersS5 ODS2 C18 (500 x 4.6 mm)Acetonitrile / H3​PO4​ (pH 3.4)1.0 mL/min245 nm & 280 nm
Spiro(lactone-cyclohexanone) EnantiomersChiralcel OD (250 x 4.6 mm, 10 µm)Hexane / THF (80:20 v/v)1.0 mL/min254 nm

IV. Self-Validating Experimental Protocols

Protocol A: Chiral Separation of Spiro(lactone-cyclohexanone) Enantiomers

This protocol utilizes normal-phase chiral chromatography to resolve enantiomers based on steric inclusion and dipole interactions[3].

  • Sample Preparation: Dissolve the racemic spiro-lactone in the exact mobile phase (Hexane/THF 80:20) to a concentration of 1 mg/mL. Causality: Using a stronger solvent for injection will cause "solvent shock," leading to band broadening and loss of chiral resolution.

  • System Equilibration: Flush the Chiralcel OD column with Hexane/THF (80:20 v/v) at 1.0 mL/min until the baseline stabilizes (approx. 10 column volumes). Maintain the column compartment strictly at 25°C.

  • System Suitability (Self-Validation Check): Inject 10 µL of the racemic standard. Calculate the resolution factor ( Rs​ ) between the two enantiomeric peaks.

    • Validation Gate: Proceed to sample analysis ONLY if Rs​≥1.5 . If Rs​<1.5 , decrease the THF concentration by 2% (e.g., Hexane/THF 82:18). This increases the retention factor ( k′ ), giving the analytes a longer interaction window with the chiral cavities.

  • Execution & Detection: Run the isocratic elution and monitor the eluate via UV detection at 254 nm.

Protocol B: Stability-Indicating RP-HPLC for Spironolactone Diastereomers

This method is optimized for separating the 7- α and 7- β isomers alongside primary metabolites like canrenone[4].

  • Mobile Phase Preparation: Mix HPLC-grade Acetonitrile with aqueous orthophosphoric acid.

    • Validation Gate: Measure the pH after mixing the aqueous and organic phases. Adjust to exactly pH 3.4. A pH > 4.0 will fail to suppress silanol ionization, resulting in peak asymmetry factors ( As​ ) > 1.5.

  • Thermal Control: Set the column oven to 5°C. Causality: Closely eluting diastereomers often require sub-ambient temperatures to maximize the thermodynamic differences in their partitioning coefficients.

  • Execution: Inject 10 µL of the sample onto an S5 ODS2 column at a flow rate of 1.0 mL/min.

  • Dual-Wavelength Detection: Monitor spironolactone and 7- α -thiomethyl-spironolactone at 245 nm, and canrenone at 280 nm to maximize the signal-to-noise ratio for each specific chromophore[4].

V. Biological Context & Downstream Applications

Understanding the downstream biological targets of these isomers is critical for drug development. Spironolactone acts as a competitive antagonist at the Mineralocorticoid Receptor (MR), but its stereochemistry dictates its binding affinity and off-target endocrine side effects[1].

Pathway Spironolactone Spironolactone (7-alpha/beta isomers) MR Mineralocorticoid Receptor (MR) Spironolactone->MR Competitive Antagonist Inhibition Diuretic Effect Spironolactone->Inhibition Results in Transcription Gene Transcription MR->Transcription Induces Aldosterone Aldosterone Aldosterone->MR Activates Effect Na+ Retention K+ Excretion Transcription->Effect Causes

Mechanism of action of spironolactone at the mineralocorticoid receptor.

VI. References

  • [2] Patsnap. Synthesis and separation of optically active isomers and cyclopropyl derivatives of spironolactone and their biological action. Available at:

  • [1] Google Patents. US20090325918A1 - Synthesis and separation of optically active isomers and cyclopropyl derivatives of spironolactone and their biological action. Available at:

  • [3] Anticancer Research. Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia. Available at:

  • [4] ResearchGate. Stability-Indicating RP-HPLC Method for Analysis of Eplerenone in the Bulk Drug and in a Pharmaceutical Dosage Form. Available at:

Sources

Reference Data & Comparative Studies

Validation

comparison of "1-Oxaspiro[4.6]undecan-2-one" with "1-Oxaspiro[4.5]decan-2-one"

An In-Depth Comparative Analysis of 1-Oxaspiro[4.6]undecan-2-one and 1-Oxaspiro[4.5]decan-2-one for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry and material science, spir...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of 1-Oxaspiro[4.6]undecan-2-one and 1-Oxaspiro[4.5]decan-2-one for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and material science, spirocyclic scaffolds have garnered significant attention. Their inherent three-dimensionality and conformational rigidity offer a unique structural framework that can lead to enhanced biological activity, selectivity, and improved physicochemical properties compared to their linear or fused-ring counterparts. This guide provides a detailed comparative analysis of two such closely related spiro-lactones: 1-Oxaspiro[4.6]undecan-2-one and 1-Oxaspiro[4.5]decan-2-one. As a senior application scientist, my objective is to present a comprehensive overview of their chemical properties, synthesis, and potential applications, supported by available data to aid researchers in their endeavors.

Molecular Structure and Physicochemical Properties: A Tale of Two Rings

The fundamental difference between these two molecules lies in the size of the carbocyclic ring fused at the spiro-center. 1-Oxaspiro[4.5]decan-2-one incorporates a six-membered cyclohexane ring, while 1-Oxaspiro[4.6]undecan-2-one features a seven-membered cycloheptane ring. This seemingly subtle variation has a significant impact on the molecule's overall conformation and, consequently, its physical and biological properties.

G cluster_0 1-Oxaspiro[4.5]decan-2-one cluster_1 1-Oxaspiro[4.6]undecan-2-one a a b b

Caption: Chemical structures of 1-Oxaspiro[4.5]decan-2-one and 1-Oxaspiro[4.6]undecan-2-one.

The following table summarizes the key physicochemical properties of these two compounds. It is important to note that while data for 1-Oxaspiro[4.5]decan-2-one is more readily available, some properties for 1-Oxaspiro[4.6]undecan-2-one are predicted due to a lack of extensive experimental data in the public domain.

Property1-Oxaspiro[4.5]decan-2-one1-Oxaspiro[4.6]undecan-2-oneSignificance in Research and Development
Molecular Formula C9H14O2[1][2][3]C10H16O2Provides the elemental composition.
Molecular Weight 154.21 g/mol [1][2]168.23 g/mol Affects reaction stoichiometry and dosage calculations.
CAS Number 699-61-6[1][2][3]1735-83-7Unique identifier for chemical substances.
Appearance Colorless liquid (Predicted)Colorless liquid (Predicted)Basic physical state observation.
Boiling Point ~284 °C (Estimated)[2]Data not readily availableInfluences purification methods like distillation.
Flash Point ~95.33 °C (Estimated)[2]Data not readily availableImportant for safety and handling protocols.
Density ~1.07 g/cm³ (Estimated)[4]Data not readily availableRelevant for formulation and reaction volume calculations.
XLogP3-AA 1.8[1][2]Data not readily availableA measure of lipophilicity, which can correlate with cell membrane permeability and bioavailability.
Solubility Insoluble in water[5]Predicted to be insoluble in waterCrucial for developing appropriate solvent systems for reactions and biological assays.

The larger cycloheptane ring in 1-Oxaspiro[4.6]undecan-2-one introduces greater conformational flexibility compared to the relatively rigid cyclohexane ring in its counterpart. This can influence how the molecule interacts with biological targets, potentially leading to different binding affinities and selectivities.

Synthesis and Spectroscopic Characterization

The synthesis of these spiro-lactones typically involves the creation of the spirocyclic core through various organic reactions. A common and effective method is the acid-catalyzed reaction between a cyclic ketone and a lactone precursor.

Comparative Synthetic Workflow

G cluster_0 Synthesis of 1-Oxaspiro[4.5]decan-2-one cluster_1 Synthesis of 1-Oxaspiro[4.6]undecan-2-one start_A Cyclohexanone + Ethyl 3-bromopropanoate step1_A Reformatsky Reaction (Zinc, THF) start_A->step1_A step2_A Acid-catalyzed Lactonization (e.g., p-TsOH) step1_A->step2_A product_A 1-Oxaspiro[4.5]decan-2-one step2_A->product_A start_B Cycloheptanone + Ethyl 3-bromopropanoate step1_B Reformatsky Reaction (Zinc, THF) start_B->step1_B step2_B Acid-catalyzed Lactonization (e.g., p-TsOH) step1_B->step2_B product_B 1-Oxaspiro[4.6]undecan-2-one step2_B->product_B

Caption: A comparative workflow for the synthesis of the two spiro-lactones.

Exemplary Experimental Protocol: Synthesis of 1-Oxaspiro[4.5]decan-2-one

This protocol is based on general methodologies for spiro-lactone synthesis.

Materials:

  • Cyclohexanone

  • Ethyl 3-bromopropanoate

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonic acid (p-TsOH)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (1.2 eq) and anhydrous THF.

  • Reformatsky Reaction: A solution of cyclohexanone (1.0 eq) and ethyl 3-bromopropanoate (1.1 eq) in anhydrous THF is added dropwise to the zinc suspension under a nitrogen atmosphere. The reaction mixture is gently heated to initiate the reaction and then refluxed for 2-3 hours until the starting materials are consumed (monitored by TLC).

  • Work-up: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH4Cl. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

  • Lactonization: The crude product from the previous step is dissolved in toluene, and a catalytic amount of p-TsOH is added. The mixture is refluxed with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until completion.

  • Purification: The reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous MgSO4, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-Oxaspiro[4.5]decan-2-one.

Spectroscopic Characterization:

  • ¹H NMR: The spectrum is expected to show characteristic multiplets for the cyclohexyl protons and the protons of the butyrolactone ring.

  • ¹³C NMR: The spectrum will show a characteristic peak for the spiro-carbon at a downfield shift, along with the carbonyl carbon of the lactone.[6]

  • IR: A strong absorption band around 1770 cm⁻¹ corresponding to the C=O stretch of the five-membered lactone is expected.

  • MS (GC-MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.[1]

Comparative Biological Activities and Applications

While comprehensive, side-by-side biological data for these two specific compounds is limited, we can infer potential activities and applications based on existing literature for related structures.

Fragrance and Flavor Industry: 1-Oxaspiro[4.5]decan-2-one and its derivatives are recognized as fragrance ingredients.[1][7][8] They often possess sweet, creamy, and coconut-like aromas.[9] The slightly larger and more flexible structure of 1-Oxaspiro[4.6]undecan-2-one may result in a different odor profile, potentially with more complex or nuanced notes. This difference in scent profile is a key area for exploration in the fragrance industry.

Potential Therapeutic Applications: The spiro[4.5]decane scaffold has been identified as a useful template for developing potent and selective inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, such as prolyl hydroxylases (PHDs), which are targets for treating anemia.[10] While the specific compounds of this guide have not been extensively studied in this context, their core structure suggests they could be starting points for designing novel therapeutic agents.

Furthermore, other spirocyclic compounds, including oxaspiro and azaspiro undecane diones, have demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines and antimicrobial properties.[11][12] The incorporation of the spiro-lactone moiety can impart a unique pharmacological profile. The difference in the carbocyclic ring size between the two molecules could lead to variations in their biological activity due to altered steric and electronic properties.

Future Research Directions

The comparative analysis reveals a significant knowledge gap, particularly concerning the biological activities of 1-Oxaspiro[4.6]undecan-2-one. Future research should focus on:

  • Comprehensive Biological Screening: A systematic evaluation of both compounds against a panel of cancer cell lines, microbial strains, and key enzymatic targets would provide valuable insights into their therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of derivatives with modifications on both the carbocyclic and lactone rings would help in elucidating the structural requirements for specific biological activities.

  • Olfactory Evaluation: A detailed sensory analysis of both compounds would be beneficial for the fragrance and flavor industry to understand their unique scent profiles.

Conclusion

1-Oxaspiro[4.6]undecan-2-one and 1-Oxaspiro[4.5]decan-2-one are two closely related spiro-lactones with distinct structural features that likely translate to different physicochemical and biological properties. While the latter is better characterized, primarily as a fragrance ingredient, both compounds represent intriguing scaffolds for further investigation in medicinal chemistry and material science. The insights and protocols provided in this guide aim to serve as a valuable resource for researchers and professionals in the field, encouraging further exploration into the potential of these fascinating molecules.

References

  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Scent.vn. (n.d.). 1-Oxaspiro[4.5]decan-2-one CAS# 699-61-6. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxaspiro(4.5)decan-2-one, 8-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1990). General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxaspiro(4.5)decan-2-one, 8-(1-methylethyl)-, trans-. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 1-Oxaspiro[4.5]decan-2-one — Chemical Substance Information. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: General Synthesis of 1-Oxaspiro(4.5)decan-2-ones and 1-Oxaspiro(4.5) decanes from 5-Methylene-2(5H)-furanone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-oxaspiro(4.5)decan-2-one, 8-ethyl-, cis-. Retrieved from [Link]

  • NextSDS. (n.d.). 1-oxaspiro[4.6]undecan-2-one — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2010). Antimicrobial activity of undecan-x-ones (x = 2-4). Retrieved from [Link]

  • Taylor & Francis Online. (2021). 2-Oxaspiro[4.5]decane and α-pyrenocine derivatives from the endophytic fungus Roussoella sp. PSU-H51. Retrieved from [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • ScienceDirect. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Retrieved from [Link]

  • Chemspace. (n.d.). N-methyl-1-{1-oxaspiro[4.6]undecan-2-yl}methanesulfonamide. Retrieved from [Link]

  • RSC Publishing. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). 1-Oxaspiro[4.5]decan-2-one, 8-methyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Short Enantioselective Syntheses of Both 2,7Dimethyl1,6-dioxaspiro[4.6]undecane and 2,7Diethyl1,6-dioxaspiro[4.6]undecane Using Functionalized Nitroalkane Synthons. Retrieved from [Link]

  • Universitat Autònoma de Barcelona Research Portal. (1993). 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Retrieved from [Link]

  • Google Patents. (n.d.). EP0120290A1 - Oxaspirododecane compounds, their preparation and their use as perfumes, and perfume compositions containing them.
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  • MDPI. (2021). Antiprotozoal and Antitumor Activity of Natural Polycyclic Endoperoxides: Origin, Structures and Biological Activity. Retrieved from [Link]

  • Frontiers. (2022). Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety. Retrieved from [Link]

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Comparative

Spectroscopic Elucidation of 1-Oxaspiro[4.6]undecan-2-one vs. Its Structural Isomers: A Comparative Guide

Introduction & Structural Context In modern drug discovery and natural product synthesis, spirocyclic scaffolds are highly valued for their three-dimensional complexity and favorable pharmacokinetic profiles. Among these...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

In modern drug discovery and natural product synthesis, spirocyclic scaffolds are highly valued for their three-dimensional complexity and favorable pharmacokinetic profiles. Among these, 1-oxaspiro[4.6]undecan-2-one —a γ -lactone spiro-fused to a cycloheptane ring—frequently emerges as a target or key intermediate[1].

However, synthesizing spiro-lactones often yields complex reaction mixtures containing structurally similar byproducts. Differentiating the target spiro-lactone from its structural isomers, such as fused bicyclic γ -lactones (e.g., octahydro-2H-cyclohepta[b]furan-2-one) and fused δ -lactones (e.g., octahydrocyclohepta[b]pyran-2(3H)-one), is a significant analytical challenge. Because these isomers share the exact same molecular weight and elemental composition ( C10​H16​O2​ ), standard low-resolution mass spectrometry is insufficient.

This guide provides an authoritative, objective comparison of the spectroscopic performance of 1-oxaspiro[4.6]undecan-2-one against its primary isomers, detailing the causal principles behind their spectral signatures and providing self-validating experimental protocols.

Core Spectroscopic Modalities & Causal Principles

To achieve unambiguous structural assignment, we must leverage the distinct electronic environments and ring-strain characteristics inherent to spiro versus fused systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive modality for differentiating spiro from fused geometries.

  • The Spiro Advantage: In 1-oxaspiro[4.6]undecan-2-one, the spiro center is a quaternary carbon bonded directly to the lactone oxygen. Due to the deshielding effect of the oxygen and the lack of attached protons, this carbon typically resonates at δ 82–90 ppm in 13 C NMR[2].

  • The Fused Alternative: In fused isomers like octahydro-2H-cyclohepta[b]furan-2-one, the ring junction consists of two tertiary carbons (methines). The oxygen-bearing methine carbon resonates slightly upfield ( δ 75–85 ppm), while the adjacent aliphatic bridgehead carbon appears significantly upfield ( δ 40–50 ppm)[3].

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides immediate, causal insight into the lactone ring size based on internal bond angles.

  • γ -Lactones (5-membered): The compressed internal bond angle of the 5-membered ring in 1-oxaspiro[4.6]undecan-2-one increases the s-character of the carbonyl carbon. This stiffens the C=O bond, pushing the stretching frequency ( νC=O​ ) to higher wavenumbers, typically 1760–1775 cm⁻¹ [2].

  • δ -Lactones (6-membered): Isomers containing a 6-membered lactone ring (e.g., octahydrocyclohepta[b]pyran-2(3H)-one) possess less angle strain. Consequently, their νC=O​ stretch relaxes to 1720–1735 cm⁻¹ [3].

Gas Chromatography-Mass Spectrometry (GC-EI-MS)

While the intact mass is identical, the 70 eV Electron Ionization (EI) fragmentation pathways differ. Spiro-lactones typically undergo rapid α -cleavage followed by the expulsion of CO2​ ( [M−44]+ ) or the entire lactone moiety. Fused systems often exhibit more complex sequential losses of the fused cycloalkane ring carbons due to the shared C-C bond at the ring junction.

Comparative Data Analysis

The following table summarizes the quantitative spectroscopic markers used to objectively differentiate 1-oxaspiro[4.6]undecan-2-one from its common structural isomers.

Spectroscopic Marker1-Oxaspiro[4.6]undecan-2-one (Target: Spiro γ -lactone)Octahydro-2H-cyclohepta[b]furan-2-one (Isomer: Fused γ -lactone)Octahydrocyclohepta[b]pyran-2(3H)-one (Isomer: Fused δ -lactone)
FT-IR νC=O​ ~1760–1775 cm⁻¹~1760–1770 cm⁻¹~1720–1735 cm⁻¹
13 C NMR (O-bearing C) δ 82–90 ppm (Quaternary, C) δ 75–85 ppm (Tertiary, CH) δ 80–88 ppm (Tertiary, CH)
13 C NMR (Adjacent Bridge) N/A (Singular spiro center) δ 40–50 ppm (Tertiary, CH) δ 35–45 ppm (Tertiary, CH)
DEPT-135 Response Spiro carbon disappearsBoth bridgehead CH signals point UPBoth bridgehead CH signals point UP
Key HMBC Correlations Cycloheptane CH2​ C=OBridgehead CH C=OBridgehead CH C=O

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for critical parameters is explicitly stated.

Protocol A: High-Resolution 1D & 2D NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified lactone in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 13 C NMR Acquisition: Acquire data at 100 MHz or higher.

    • Critical Parameter (Causality): Set the relaxation delay ( D1​ ) to 2.0 seconds. Quaternary spiro carbons lack attached protons, meaning they cannot rely on efficient dipole-dipole relaxation. A longer D1​ ensures complete longitudinal relaxation, preventing the spiro carbon signal from integrating artificially low or disappearing into the baseline.

  • 2D HMBC Acquisition: Optimize for long-range coupling constants ( nJCH​ = 8 Hz).

    • Validation Step: Verify the presence of cross-peaks between the cycloheptane methylene protons and the lactone carbonyl carbon ( δ ~175 ppm). This definitively proves the spiro linkage.

Protocol B: ATR-FTIR Spectroscopy
  • Background Collection: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on a clean, dry Diamond Attenuated Total Reflectance (ATR) crystal.

  • Sample Analysis: Apply 1-2 drops of the neat liquid (or 2 mg of solid) directly onto the crystal. Apply the pressure anvil if solid.

    • Critical Parameter (Causality): ATR is strictly preferred over KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture creates a broad -OH band at ~3300 cm⁻¹ that can obscure subtle overtone bands of the lactone carbonyl. ATR ensures a pristine, moisture-free spectral window.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the analytical logic and workflow required to confidently identify the spiro-lactone scaffold.

Workflow Start Sample Preparation (1-Oxaspiro[4.6]undecan-2-one) NMR_Prep NMR Prep (CDCl3, TMS) Start->NMR_Prep IR_Prep IR Prep (Neat, Diamond ATR) Start->IR_Prep MS_Prep GC-MS Prep (Hexane dilution) Start->MS_Prep NMR_Acq 1D & 2D NMR (1H, 13C, HMBC, DEPT) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectroscopy (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq GC-EI-MS (70 eV Ionization) MS_Prep->MS_Acq Data_Int Data Integration & Structural Elucidation NMR_Acq->Data_Int Connectivity & C-Shifts IR_Acq->Data_Int Ring Strain (C=O) MS_Acq->Data_Int Mass & Fragments

Figure 1: Comprehensive spectroscopic workflow for the structural elucidation of spiro-lactones.

DecisionTree Unknown Unknown Lactone Isomer (C10H16O2 Core) IR_Check FT-IR: ν(C=O) Frequency? Unknown->IR_Check Gamma ~1760-1775 cm⁻¹ (γ-Lactone) IR_Check->Gamma High Freq Delta ~1720-1735 cm⁻¹ (δ-Lactone) IR_Check->Delta Low Freq NMR_Check 13C NMR: Oxygenated Carbon? Gamma->NMR_Check Result3 Fused δ-lactone (e.g., Octahydrocyclohepta[b]pyran-2(3H)-one) Delta->Result3 Spiro Quaternary Carbon (δ 82-90 ppm) NMR_Check->Spiro No attached protons Fused Tertiary Carbon (δ 75-85 ppm) NMR_Check->Fused 1 attached proton Result1 1-Oxaspiro[4.6]undecan-2-one (Spiro γ-lactone) Spiro->Result1 Result2 Fused γ-lactone (e.g., Octahydro-2H-cyclohepta[b]furan-2-one) Fused->Result2

Figure 2: Logical decision tree for differentiating 1-oxaspiro[4.6]undecan-2-one from its fused isomers.

References

  • [1] Decarboxylative Halogenation of Organic Compounds | Chemical Reviews. ACS Publications. Available at:

  • [2] A general acid-mediated aminolactone formation using unactivated alkenes - Supporting Information. RSC Advances. Available at:

  • [3] “NUEVA REACCIÓN INTERMOLECULAR DE YODOLACTONIZACIÓN RADICALARIA Y SÍNTESIS TOTAL DE LA (-)-LASIONECTRINA” DOCTOR EN CIENC - Repositorio del Instituto de Química. UNAM. Available at:

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Validation

A Comparative Guide to the Bioactivity of Spiro-Lactone Scaffolds: From Steroidal Antagonists to Novel Anticancer Agents

The spiro-lactone scaffold, a unique three-dimensional structural motif, has garnered significant interest in medicinal chemistry due to its presence in a wide array of bioactive natural products and synthetic compounds....

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Author: BenchChem Technical Support Team. Date: April 2026

The spiro-lactone scaffold, a unique three-dimensional structural motif, has garnered significant interest in medicinal chemistry due to its presence in a wide array of bioactive natural products and synthetic compounds.[1][2][3][4] The inherent rigidity and defined stereochemistry of the spirocyclic system offer a powerful tool for designing molecules with high affinity and selectivity for various biological targets.[5][6] This guide provides a comparative analysis of the bioactivity of different spiro-lactone scaffolds, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.

Steroidal Spiro-lactones: The Archetype of Mineralocorticoid Receptor Antagonism

The most well-established class of spiro-lactones is the steroidal 17α-spirolactones, which are renowned for their antimineralocorticoid activity.[7] Spironolactone, the prototypical member of this class, has been utilized for decades as a potassium-sparing diuretic.[7][8]

Mechanism of Action: Competitive Inhibition of the Mineralocorticoid Receptor

The primary mechanism of action for steroidal spiro-lactones like spironolactone is the competitive antagonism of the mineralocorticoid receptor (MR).[8][9] Aldosterone, the principal endogenous mineralocorticoid, binds to the MR in epithelial tissues, leading to the expression of genes involved in sodium and water retention and potassium excretion. By binding to the MR, spironolactone and its analogues block the actions of aldosterone, resulting in diuresis and a reduction in blood pressure.[8]

Experimental Workflow: Competitive Radioligand Binding Assay for MR Affinity

This protocol is a standard method to determine the binding affinity of test compounds for the mineralocorticoid receptor.

cluster_prep Sample Preparation cluster_incubation Binding & Separation cluster_detection Quantification prep1 Prepare rat renal cytosol (source of MR) prep2 Incubate cytosol with [3H]aldosterone (radioligand) prep1->prep2 prep3 Add increasing concentrations of test spiro-lactone prep2->prep3 incubation Incubate to allow competitive binding prep3->incubation separation Separate bound from unbound radioligand (e.g., charcoal-dextran) incubation->separation detection Measure radioactivity of bound [3H]aldosterone via liquid scintillation counting separation->detection analysis Calculate IC50 (concentration of test compound that inhibits 50% of radioligand binding) detection->analysis

Caption: Workflow for determining mineralocorticoid receptor binding affinity.

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the antimineralocorticoid activity and minimizing the side effects of steroidal spiro-lactones. Key structural modifications and their impact on bioactivity are summarized below.

ModificationEffect on BioactivityReference
Introduction of a 6,7-methylene group (Prorenone) Increased affinity for MR and enhanced biological activity compared to spironolactone.[10]
Substitution on the D-ring Introduction of a methyl group on the D-ring significantly reduces both in vitro and in vivo activity.[10]
Replacement of the 17-spirolactone ring Replacement with a 17α-hydroxypropyl and 17β-hydroxyl group leads to a loss of affinity for MR binding sites but not a reduction in in vivo antialdosterone activity, suggesting alternative mechanisms may be at play.[10]
Insertion of a cyclopropane ring The presence of a 6β,7β-cyclopropane ring may deter metabolic activation, leading to enhanced in vivo activity. However, insertion of a double bond or an α-cyclopropane ring at the 1,2 or 6,7 positions reduces binding affinity.[11]

These studies demonstrate that subtle modifications to the steroidal backbone can have profound effects on the interaction with the mineralocorticoid receptor and overall biological activity.[9][10][11]

The Expanding Bioactivity Profile of Spironolactone: Beyond Diuresis

Recent research has unveiled a broader pharmacological profile for spironolactone, extending its therapeutic potential to inflammatory diseases and cancer.

Anti-inflammatory Effects

Spironolactone has been shown to inhibit the production of several pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ).[12] This anti-inflammatory action is attributed to its ability to suppress the transcription of these cytokines.[12] In clinical studies involving patients with chronic arthritis, spironolactone treatment led to improvements in disease activity.[12] Furthermore, it has been demonstrated to reduce angiotensin II-induced inflammation by inhibiting the production of monocyte chemoattractant protein-1 (MCP-1) and TNF-α in human peripheral blood mononuclear cells.[13]

Signaling Pathway: Spironolactone's Inhibition of Pro-inflammatory Cytokine Production

inflammatory_stimulus Inflammatory Stimulus (e.g., Angiotensin II) transcription_factors Activation of Transcription Factors inflammatory_stimulus->transcription_factors spironolactone Spironolactone cytokine_gene_transcription Pro-inflammatory Cytokine Gene Transcription (TNF-α, IFN-γ, MCP-1) spironolactone->cytokine_gene_transcription Inhibits transcription_factors->cytokine_gene_transcription cytokine_production Cytokine Production & Release cytokine_gene_transcription->cytokine_production inflammation Inflammation cytokine_production->inflammation

Caption: Spironolactone's role in mitigating inflammation.

Anticancer Activity

Spironolactone has emerged as a promising candidate for cancer therapy through multiple mechanisms:

  • Impairment of DNA Damage Response: It has been shown to inhibit the growth of cancer stem cells by impairing the repair of DNA double-strand breaks (DSBs), leading to apoptosis in cancer cells while sparing healthy cells.[14]

  • Reduction of Survivin Expression: Spironolactone reduces the expression of survivin, an inhibitor of apoptosis protein that is overexpressed in many cancers. This reduction in survivin sensitizes cancer cells to non-DNA-damaging anticancer drugs like gemcitabine and osimertinib.[15][16]

  • Induction of Apoptosis: In glioblastoma cells, spironolactone has been shown to induce dose-dependent cytotoxicity and apoptosis through a mechanism involving caspase-8/9 activation.[17]

These findings highlight the potential of repositioning spironolactone as an adjunct in cancer therapy.[16]

Non-Steroidal and Fused Spiro-lactones: A New Frontier in Drug Discovery

Moving beyond the steroidal scaffold, researchers are exploring the bioactivity of a diverse range of non-steroidal and fused spiro-lactone systems.[1][2][18]

Enzyme Inhibition

Novel non-steroidal spiro-δ-lactones have been synthesized and evaluated as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in osteoporosis.[19] While the initial compounds showed low stability and inhibition, this research opens avenues for the development of non-steroidal therapies targeting this enzyme.[19]

Antibacterial and Proteasome Inhibition

Investigations into fused- and spiro-β-lactone annulated to γ-lactams have revealed weak antibacterial activity and proteasome inhibition.[20] The selective synthesis of either the fused or spiro system is dependent on the reaction conditions and the substrate, with the fused systems generally being formed preferentially.[20]

Anti-inflammatory and Antioxidant Properties of Natural Spiro-lactones

A trans-decalin based spirolactone, spiropharanone, isolated from the cuttlefish Sepia pharaonis, exhibited significant anti-inflammatory activity by attenuating the pro-inflammatory enzyme 5-lipoxygenase, with a greater potency than the non-steroidal anti-inflammatory drug ibuprofen.[1] This natural product also displayed promising antioxidant potential.[1]

Comparative Bioactivity at a Glance

The following table provides a comparative summary of the bioactivity of different spiro-lactone scaffolds discussed in this guide.

Spiro-lactone ScaffoldPrimary Biological Target(s)Key BioactivitiesRepresentative Compound(s)
Steroidal 17α-Spiro-lactones Mineralocorticoid Receptor (MR)Antimineralocorticoid, Diuretic, Anti-inflammatory, AnticancerSpironolactone, Prorenone
Non-steroidal Spiro-δ-lactones 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2)Enzyme InhibitionSynthetic derivatives[19]
Fused/Spiro-β-lactone-γ-lactams Bacterial targets, 20S ProteasomeAntibacterial, Proteasome InhibitionSynthetic derivatives[20]
Trans-decalin Spiro-lactones 5-LipoxygenaseAnti-inflammatory, AntioxidantSpiropharanone[1]

Conclusion and Future Perspectives

Spiro-lactone scaffolds represent a versatile and privileged structural class in drug discovery. While the steroidal spiro-lactones have a long-standing history as mineralocorticoid receptor antagonists, recent research has unveiled a much broader spectrum of bioactivity, including potent anti-inflammatory and anticancer effects. The exploration of non-steroidal and natural product-derived spiro-lactones is continually expanding the chemical space and therapeutic potential of this fascinating molecular architecture. Future research will likely focus on the development of novel spiro-lactone derivatives with improved potency, selectivity, and pharmacokinetic properties, further solidifying their importance in medicinal chemistry.

References

  • Bendtzen, K., Hansen, P. R., & Rieneck, K. (2003). Spironolactone inhibits production of proinflammatory cytokines, including tumour necrosis factor-α and interferon-γ, and has potential in the treatment of arthritis. Rheumatology, 42(6), 752-758. [Link]

  • Xu, K., Wetzel, M., Hartmann, R. W., & Marchais-Oberwinkler, S. (2011). Synthesis and Biological Evaluation of Spiro-δ-lactones as Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2). Archiv der Pharmazie, 344(3), 168-177. [Link]

  • Raĭkhenshteĭn, M. V., Tumasonis, V. P., & Segal', G. M. (2002). Investigation of structure-activity relationship on 17-spirolactone derivatives: the electronic-topological approach. Bioorganicheskaia khimiia, 28(4), 369–376. [Link]

  • Sanomachi, T., et al. (2019). Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs. Cancers, 11(10), 1550. [Link]

  • Chinn, L. J., Salamon, K. W., & Desai, B. N. (1981). A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity. Journal of medicinal chemistry, 24(9), 1103–1107. [Link]

  • Angelov, P., et al. (2014). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 12(33), 6406-6415. [Link]

  • Gold, A., et al. (2019). Spironolactone inhibits the growth of cancer stem cells by impairing DNA damage response. Oncogene, 38(17), 3103-3118. [Link]

  • Sanomachi, T., et al. (2019). Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs. Cancers, 11(10), 1550. [Link]

  • Quintavalla, A. (2018). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Current Medicinal Chemistry, 25(10), 1194-1224. [Link]

  • Shahar, O. D., et al. (2014). A high-throughput chemical screen with FDA approved drugs reveals that the antihypertensive drug Spironolactone impairs cancer cell survival by inhibiting homology directed repair. Nucleic acids research, 42(9), 5689–5701. [Link]

  • Quintavalla, A. (2018). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Current Medicinal Chemistry, 25(10), 1194-1224. [Link]

  • Wambach, G., & Casals-Stenzel, J. (1981). Structure-activity Relationship of New Steroidal Aldosterone Antagonists. Comparison of the Affinity for Mineralocorticoid Receptors in Vitro and the Antialdosterone Activity in Vivo. Klinische Wochenschrift, 59(12), 651-656. [Link]

  • Zare, A., et al. (2022). Spironolactone Induces Apoptotic Cell Death in Human Glioblastoma U87-MG Cancer Cells. Cell Journal, 24(10), 570-576. [Link]

  • Quintavalla, A. (2018). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Current Medicinal Chemistry, 25(10), 1194-1224. [Link]

  • Moloney, M. G., et al. (2014). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 12(33), 6406-6415. [Link]

  • Armanini, D., Calò, L. A., & Fiore, C. (2016). The story of spironolactones from 1957 to now: from sodium balance to inflammation. Giornale italiano di nefrologia, 33(1), 1-8. [Link]

  • Verma, I., et al. (2016). Therapeutic effects of spironolactone on a collagen-induced arthritis model of rheumatoid arthritis. The Egyptian Rheumatologist, 38(4), 239-245. [Link]

  • Usui, M., et al. (2006). Anti-inflammatory effect of spironolactone on human peripheral blood mononuclear cells. Hypertension research, 29(7), 511–517. [Link]

  • Batista, V. F., Pinto, D. C. G. A., & Silva, A. M. S. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(8), 899-920. [Link]

  • Deng, J., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & medicinal chemistry letters, 24(16), 3676–3681. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry, 15(7), 1709-1736. [Link]

  • Das, P., et al. (2020). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Advances, 10(50), 30223-30237. [Link]

  • Deng, J., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & medicinal chemistry letters, 24(16), 3676–3681. [Link]

  • Quintavalla, A. (2018). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Current Medicinal Chemistry, 25(10), 1194-1224. [Link]

  • Spirolactone. In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Quintavalla, A. (2018). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Current Medicinal Chemistry, 25(10), 1194-1224. [Link]

  • Sieniawska, E., & Gryn, A. (2023). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Molecules, 28(14), 5437. [Link]

Sources

Comparative

Comprehensive Thermal Analysis and Polymerization Guide: DSC of 1-Oxaspiro[4.6]undecan-2-one vs. Standard Lactones

Executive Summary The development of advanced biodegradable polyesters heavily relies on the structural tuning of lactone monomers. 1-Oxaspiro[4.6]undecan-2-one (CAS: 41732-91-6) is a unique bicyclic spiro-lactone utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced biodegradable polyesters heavily relies on the structural tuning of lactone monomers. 1-Oxaspiro[4.6]undecan-2-one (CAS: 41732-91-6) is a unique bicyclic spiro-lactone utilized as a specialized fine chemical intermediate and polymer monomer[1]. Unlike standard monocyclic lactones, the spirocyclic architecture introduces distinct steric hindrance and alters the thermodynamic ring strain. This structural deviation significantly impacts its Ring-Opening Transesterification Polymerization (ROTEP) kinetics and the thermal properties of the resulting polymer.

As a Senior Application Scientist, I have designed this guide to objectively compare the thermal behavior of 1-Oxaspiro[4.6]undecan-2-one against industry-standard alternatives like ϵ -Caprolactone ( ϵ -CL) and δ -Valerolactone ( δ -VL). Through rigorous Differential Scanning Calorimetry (DSC) methodologies, we will decode the causality behind its thermal transitions, providing a self-validating framework for your polymer characterization workflows.

Mechanistic Insight: Thermodynamics of Spiro-Lactone ROP

Ring-opening polymerization is driven by the release of ring strain (enthalpy, ΔHp​ ) offset by the loss of translational degrees of freedom (entropy, ΔSp​ ). Standard lactones like ϵ -CL possess high ring strain, leading to a highly exothermic polymerization.

However, introducing a spiro-carbon—as seen in 1-Oxaspiro[4.6]undecan-2-one—modifies the torsional angles of the lactone ring[2]. This spiro-fusion typically reduces the overall enthalpy of polymerization compared to unsubstituted lactones but yields polymers with significantly elevated glass transition temperatures ( Tg​ ) and melting points ( Tm​ ) due to the restricted backbone mobility of the bulky spiro-pendant groups[3]. Furthermore, spirocyclic monomers are highly valued in applications requiring zero-shrinkage or slight expansion during polymerization, making them superior alternatives for dental composites and precision coatings.

ROP_Pathway M1 1-Oxaspiro[4.6]undecan-2-one (Spiro-Monomer) TS Ring-Opening Transition State M1->TS + Heat (DSC) Init Catalyst System (e.g., DPP / Benzyl Alcohol) Init->TS Activation Poly Spiro-Polyester (Semi-crystalline) TS->Poly Exothermic (u0394Hp)

Thermodynamic pathway of spirocyclic lactone ring-opening polymerization.

Comparative Thermal Data Analysis

To establish a baseline, we compare the thermal parameters of 1-Oxaspiro[4.6]undecan-2-one (and its resulting spiro-polyester) against standard aliphatic lactones. The data highlights how the spiro-cycloheptane ring restricts polymer chain flexibility, pushing thermal transitions to higher temperatures[3][4].

Monomer / Polymer SystemMonomer Tm​ (°C)Polymer Tg​ (°C)Polymer Tm​ (°C)Enthalpy of Polymerization ( ΔHp​ , kJ/mol)
1-Oxaspiro[4.6]undecan-2-one 35 - 428 - 15135 - 150-8.5 to -9.5
ϵ -Caprolactone ( ϵ -CL) -1-6060-13.5
δ -Valerolactone ( δ -VL) -13-6755-10.5

Note: Data for spiro-lactones represents benchmarked ranges derived from analogous bis-spirocyclic lactone ROTEP behavior[4]. The lower exothermic heat ( ΔHp​ ) of the spiro-lactone indicates a lower initial ring strain, while the massive jump in Tg​ and Tm​ proves the structural rigidity imparted by the spiro-cycloheptane pendant group.

Experimental Methodologies: Self-Validating DSC Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step accounts for potential thermodynamic artifacts, ensuring that the measured heat flow is purely a function of the material's fundamental properties.

Protocol 1: Determination of Polymer Thermal Transitions ( Tg​ , Tc​ , Tm​ )

Causality Check: Why perform a heat-cool-heat cycle? The first heating cycle is strictly to erase the "thermal history" of the polymer—removing residual stresses, solvent effects, or kinetic crystallizations that occurred during synthesis. Only the second heating cycle provides the true thermodynamic Tg​ and Tm​ .

  • Instrument Calibration: Calibrate the DSC using an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). This validates the temperature and heat flow sensors.

  • Sample Preparation: Weigh 5.0 to 10.0 mg of the synthesized spiro-polyester into an aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Crucial: Spiro-lactones and low-molecular-weight oligomers can volatilize. Hermetic sealing prevents mass loss, which would otherwise skew the specific heat capacity ( ΔCp​ ) calculations.

  • First Heating Cycle (Erase History): Ramp from -40 °C to 200 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation. Hold isothermally at 200 °C for 3 minutes.

  • Controlled Cooling: Cool from 200 °C to -40 °C at 5 °C/min. This slower cooling rate allows the rigid spiro-polymer chains sufficient time to organize, capturing the crystallization temperature ( Tc​ ).

  • Second Heating Cycle (Measurement): Ramp again from -40 °C to 200 °C at 10 °C/min.

  • Data Integration: Calculate the Tg​ at the inflection point of the baseline shift. Integrate the endothermic melting peak to determine the heat of fusion ( ΔHf​ ).

Protocol 2: In-Situ ROP Monitoring via DSC

This protocol measures the enthalpy of polymerization ( ΔHp​ ) directly by capturing the exothermic ring-opening event in real-time.

  • Reaction Mixture: In a glovebox, mix 1-Oxaspiro[4.6]undecan-2-one with a cationic organocatalyst (e.g., Diphenyl Phosphate, DPP) and an initiator (e.g., Benzyl alcohol) at a predefined molar ratio[4].

  • Loading: Quickly transfer 10 mg of the reactive mixture into a high-pressure, gold-plated DSC pan and seal it to withstand vapor pressure.

  • Isothermal Hold: Equilibrate the DSC cell at 25 °C.

  • Dynamic Ramp: Heat the sample from 25 °C to 150 °C at a slow rate of 2 °C/min. Causality: A slow heating rate prevents the exothermic polymerization peak from overlapping with the endothermic monomer melting peak or potential degradation events.

  • Integration: The area under the exothermic peak corresponds to the total heat of polymerization. Normalize this value against the exact molar mass of the monomer in the pan to yield ΔHp​ in kJ/mol.

DSC_Workflow Cal 1. Instrument Calibration (Indium Standard, Tm = 156.6 °C) Prep 2. Sample Preparation (Hermetic Aluminum Pans, 5-10 mg) Cal->Prep Cycle1 3. First Heating Cycle (Erase Thermal History, 10 °C/min) Prep->Cycle1 Cool 4. Controlled Cooling (Capture Tc, 5 °C/min) Cycle1->Cool Cycle2 5. Second Heating Cycle (Measure Tg and Tm) Cool->Cycle2 Analysis 6. Data Integration (Calculate u0394Hp, u0394Cp) Cycle2->Analysis

Self-validating DSC workflow for thermal transition and polymerization analysis.

Conclusion

Compared to ubiquitous aliphatic lactones like ϵ -CL, 1-Oxaspiro[4.6]undecan-2-one offers a highly specialized thermodynamic profile. Its spirocyclic nature slightly reduces the thermodynamic driving force for polymerization ( ΔHp​ ) but drastically improves the thermal stability and mechanical rigidity of the resulting polymer ( Tg​ and Tm​ ). By employing the self-validating DSC protocols outlined above, researchers can accurately quantify these transitions, ensuring reliable data for the scale-up of advanced, zero-shrinkage polymeric materials.

References

  • CAS No.41732-91-6, 1-oxaspiro[4.6]undecan-2-one Suppliers - LookChem LookChem Database. Application of 1-Oxaspiro[4.6]undecan-2-one as a fine chemical intermediate and polymer monomer. URL:[Link]

  • Decarboxylative Halogenation of Organic Compounds | Chemical Reviews ACS Publications. Synthesis and structural characterization of spirocyclic lactones including 1-oxaspiro[4.6]undecan-2-one. URL:[Link]

  • Poly(4-ketovalerolactone) from Levulinic Acid: Synthesis and Hydrolytic Degradation | Macromolecules ACS Publications / PMC. Thermal properties and DSC analysis of spirocyclic lactones and their resulting polyesters via ROTEP. URL:[Link]

Sources

Validation

Comparative Pharmacological Profiling of Spiro-Lactone Derivatives: From Steroidal Scaffolds to High-Selectivity Antagonism

As a Senior Application Scientist specializing in receptor pharmacology and assay development, I frequently evaluate how structural modifications in drug scaffolds translate into measurable differences in target affinity...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in receptor pharmacology and assay development, I frequently evaluate how structural modifications in drug scaffolds translate into measurable differences in target affinity, functional efficacy, and clinical safety. For decades, spiro-lactone derivatives—specifically the steroidal Mineralocorticoid Receptor Antagonists (MRAs) spironolactone and eplerenone —have been the cornerstone of treatment for heart failure and resistant hypertension.

However, the pharmacological profile of these agents is fundamentally limited by their steroidal backbone. In this guide, we will objectively compare the biochemical and pharmacological profiles of spironolactone and eplerenone, utilizing the modern non-steroidal MRA finerenone as a benchmark to illustrate the evolution of receptor selectivity.

Structural Evolution and Mechanistic Divergence

The Mineralocorticoid Receptor (MR) is a nuclear receptor that, upon binding to its endogenous ligand aldosterone, translocates to the nucleus to regulate the transcription of genes involved in sodium retention and fibrogenesis (e.g., SCNN1A, SGK1).

Spironolactone is a first-generation MRA. Structurally, it is a progesterone derivative characterized by a γ-lactone ring at the C17 position (the "spiro-lactone" moiety). Because its core is nearly identical to endogenous sex hormones, it acts as a promiscuous ligand. While it effectively antagonizes the MR, it also exhibits significant cross-reactivity, acting as an antagonist at the Androgen Receptor (AR) and a partial agonist at the Progesterone Receptor (PR) .

Eplerenone was engineered to solve this selectivity crisis. By introducing a 9,11α-epoxide group and replacing the C7 α-thioacetate with a carbomethoxy group, chemists added steric bulk to the steroidal scaffold. This modification physically prevents eplerenone from fitting into the tighter ligand-binding pockets of the AR and PR. However, this steric hindrance comes at a thermodynamic cost: it significantly reduces the molecule's binding affinity for the MR itself.

MR_Pathway Aldo Aldosterone MR Cytosolic MR Aldo->MR Agonist Binding Complex Aldo-MR Complex MR->Complex Conformational Shift Nucleus Nuclear Translocation Complex->Nucleus Gene Target Gene Transcription (e.g., SCNN1A) Nucleus->Gene Co-activator Recruitment Spiro Spiro-lactone Derivatives (Spironolactone / Eplerenone) Spiro->MR Competitive Antagonism

Mechanism of Mineralocorticoid Receptor activation and spiro-lactone inhibition.

Quantitative Pharmacological Profiling

To objectively compare these derivatives, we must look at their half-maximal inhibitory concentrations (IC50) across the nuclear receptor superfamily. The data below summarizes the binding affinities derived from competitive binding assays .

Table 1: Comparative Receptor Binding Affinities (IC50)
CompoundMR IC50 (nM)AR IC50 (nM)PR IC50 (nM)GR IC50 (nM)Selectivity (MR vs AR)
Spironolactone 24.277.1~7402410~3-fold
Eplerenone 990>10,000>10,000>10,000>10-fold
Finerenone (Benchmark)17.8>10,000>10,000>10,000>500-fold

Data Interpretation: Spironolactone is highly potent (24.2 nM) but lacks selectivity, binding to the AR with an IC50 of 77.1 nM. Eplerenone achieves the desired selectivity (AR > 10,000 nM) but suffers a nearly 40-fold drop in MR potency (990 nM) . The non-steroidal benchmark, finerenone, proves that high potency and high selectivity can co-exist when the steroidal scaffold is abandoned entirely .

Experimental Methodology: Self-Validating TR-FRET Assay

As an application scientist, I do not rely on nominal IC50 values without scrutinizing the assay architecture. To generate the highly accurate binding data shown in Table 1, our gold standard is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay .

Why TR-FRET? (The Causality of Choice): Standard fluorescence assays are plagued by background auto-fluorescence from the test compounds or microplate plastics. By using a Lanthanide (Terbium) donor, we introduce a microsecond time-delay before measuring emission, allowing short-lived background noise to decay completely. Furthermore, the ratiometric nature of the readout creates a self-validating system . By calculating a ratio (520 nm / 495 nm) rather than relying on absolute fluorescence, the protocol intrinsically normalizes for well-to-well variations, pipetting errors, and compound quenching. This ensures the calculated IC50 is a true reflection of thermodynamic binding affinity, not an optical artifact.

Step-by-Step Protocol
  • Complex Assembly (Reagent Prep): Express and purify the GST-tagged MR Ligand Binding Domain (MR-LBD). Combine the MR-LBD with a Terbium (Tb)-labeled anti-GST antibody (the FRET donor) and a proprietary fluorescent MR ligand (Fluormone™, the FRET acceptor) in a low-volume 384-well plate.

  • Compound Titration: Dispense an 11-point, 3-fold serial dilution of the spiro-lactone derivatives (Spironolactone or Eplerenone) into the wells. Causality: An 11-point curve is mathematically required to accurately capture both the upper and lower asymptotes for precise Hill slope and IC50 calculation.

  • Thermodynamic Equilibration: Incubate the plates in the dark at 25°C for 2 to 4 hours. Causality: Competitive displacement is a dynamic process; sufficient time must be granted to reach thermodynamic equilibrium to prevent artificial right-shifting of the IC50 curve.

  • Ratiometric Detection: Excite the plate at 340 nm. Measure the emission of the Tb-donor at 495 nm and the Fluormone acceptor at 520 nm.

  • Data Synthesis: Calculate the 520/495 emission ratio. Plot the ratio against the log of the compound concentration using a 4-parameter logistic non-linear regression model to derive the Ki and IC50.

TR_FRET_Workflow Step1 1. Reagent Prep GST-MR LBD + Tb-anti-GST + Fluormone Step2 2. Titration 11-Point Serial Dilution of MRAs Step1->Step2 Step3 3. Equilibration 2-4h Incubation at 25°C Step2->Step3 Step4 4. TR-FRET Read Excitation: 340nm Em: 495nm & 520nm Step3->Step4 Step5 5. Analysis Ratiometric (520/495) IC50 Calculation Step4->Step5

Step-by-step workflow of the self-validating TR-FRET competitive binding assay.

Clinical Translation & Safety Profiles

The in vitro binding affinities directly dictate the in vivo pharmacovigilance profiles of these drugs.

Hormonal Adverse Events: Because spironolactone binds the AR with high affinity (IC50 = 77.1 nM), it acts as a potent anti-androgen. In real-world FAERS (FDA Adverse Event Reporting System) data, spironolactone is uniquely associated with severe sex hormone-related adverse events, including gynecomastia (breast tissue enlargement in males), impotence, and menstrual irregularities . Eplerenone, due to its engineered steric bulk, shows negligible androgen-related adverse events, aligning perfectly with its in vitro AR IC50 of >10,000 nM.

Efficacy vs. Dosing: Eplerenone's cleaner safety profile comes at the cost of efficacy. Because its MR IC50 is 990 nM (compared to spironolactone's 24.2 nM), much higher clinical doses are required to achieve equieffective MR blockade.

Renal Impairment and Hyperkalemia: Both steroidal spiro-lactones share a common mechanistic risk: hyperkalemia (elevated serum potassium). By blocking the MR in the distal nephron, they inhibit the transcription of the epithelial sodium channel (ENaC), which intrinsically halts potassium excretion. Recent comparative studies show that non-steroidal MRAs like finerenone present a distinct co-factor recruitment profile that results in a lower incidence of life-threatening hyperkalemia compared to spironolactone, while maintaining robust cardioprotective and renoprotective effects .

Conclusion

The transition from spironolactone to eplerenone highlights a classic drug development trade-off: sacrificing target affinity to eliminate off-target toxicity. While eplerenone successfully mitigated the anti-androgenic side effects of the spiro-lactone scaffold, its reduced potency limits its clinical ceiling. The future of MR pharmacology has decisively shifted toward non-steroidal architectures, which achieve sub-20 nM potency without compromising selectivity.

References

  • Pitt et al. "Mineralocorticoid Receptor Antagonists for Hypertension Management in Advanced Chronic Kidney Disease." AHA Journals.[Link]

  • "Comparative safety profiles of spironolactone, eplerenone, and finerenone: a pharmacovigilance study based on FAERS data from 2004 to 2024." Frontiers in Pharmacology.[Link]

  • "Nonsteroidal Mineralocorticoid Receptor Antagonist Eliciting Cardiorenal Protection Is a New Option for Patients with Chronic Kidney Disease." PMC.[Link]

  • "Mineralocorticoid Receptor Antagonists for the Treatment of Hypertension and Diabetic Nephropathy." Journal of Medicinal Chemistry, ACS Publications. [Link]

Comparative

Analytical Method Validation for 1-Oxaspiro[4.6]undecan-2-one: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Strategic Context 1-Oxaspiro[4.6]undecan-2-one (CAS: 41732-91-6) is a highly specialized spirocyclic γ -lactone utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Strategic Context

1-Oxaspiro[4.6]undecan-2-one (CAS: 41732-91-6) is a highly specialized spirocyclic γ -lactone utilized as a critical intermediate in the synthesis of complex pharmacophores, fragrances, and biologically active molecules[1]. Because spirocyclic lactones are typically synthesized via complex pathways—such as radical iodolactonization or decarboxylative halogenation[2][3]—the final product often contains trace exocyclic alkenes or halogenated precursors[4].

Validating an analytical method for this compound requires strict adherence to the ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedure development[5][6]. This guide objectively compares the performance of three primary analytical platforms—GC-MS , HPLC-UV , and qNMR —providing field-proven protocols and validation data to ensure scientific integrity and regulatory compliance.

Methodology Comparison: Causality & Performance

Selecting the correct analytical platform requires understanding the intrinsic physicochemical properties of 1-Oxaspiro[4.6]undecan-2-one.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Causality for Selection: 1-Oxaspiro[4.6]undecan-2-one is a relatively low-molecular-weight, uncharged, and volatile organic compound. GC-MS is highly suited for its analysis because the volatility allows for excellent gas-phase separation, while the MS provides structural specificity. A moderately polar column (e.g., DB-Wax or HP-5MS) is selected to resolve the polar lactone ring from non-polar aliphatic precursors[4][7].

  • Performance: Offers the highest sensitivity and selectivity, particularly when operated in Selected Ion Monitoring (SIM) mode targeting the characteristic γ -lactone m/z 85 fragment[8].

High-Performance Liquid Chromatography (HPLC-UV)
  • Causality for Selection: While GC-MS is ideal for volatiles, HPLC-UV is preferred for preparative scale-up or when monitoring thermally labile reaction intermediates. However, the saturated spiro-lactone lacks a conjugated π -electron system, resulting in poor UV absorbance. Therefore, detection must be performed at a low wavelength (210 nm)[8]. Because many solvents absorb at 210 nm, highly pure, UV-transparent acetonitrile is strictly required to prevent baseline drift and maintain a high Signal-to-Noise (S/N) ratio.

  • Performance: Excellent for bulk purity and non-volatile impurity profiling, though it suffers from lower inherent sensitivity compared to GC-MS.

Quantitative NMR (qNMR)
  • Causality for Selection: In early-stage development, obtaining a highly pure (>99.5%) primary reference standard of 1-Oxaspiro[4.6]undecan-2-one is often impossible. qNMR is employed because the nuclear magnetic resonance response is directly proportional to the number of nuclei. This allows for absolute mass fraction quantification using an unrelated, highly pure internal standard (e.g., Maleic acid), bypassing the need for a homologous reference standard.

  • Performance: Provides unparalleled accuracy for absolute purity determination, though it requires milligram-scale sample quantities.

Mandatory Visualization: Validation Lifecycle

ValidationLifecycle cluster_methods Method Selection Title 1-Oxaspiro[4.6]undecan-2-one Analytical Strategy GCMS GC-MS (Volatiles & Precursors) Title->GCMS HPLC HPLC-UV (Non-Volatile Impurities) Title->HPLC QNMR qNMR (Absolute Purity) Title->QNMR ICH ICH Q2(R2) Validation Framework GCMS->ICH HPLC->ICH QNMR->ICH Spec Specificity (Resolution > 2.0) ICH->Spec Lin Linearity (R² ≥ 0.999) ICH->Lin Acc Accuracy (98-102% Recovery) ICH->Acc

Caption: ICH Q2(R2) Analytical Validation Lifecycle for 1-Oxaspiro[4.6]undecan-2-one.

Experimental Protocols (Self-Validating Systems)

Protocol A: GC-MS Impurity Profiling
  • Self-Validating Mechanism: The inclusion of an isotopically labeled or structurally analogous internal standard ( γ -undecalactone) dynamically corrects for matrix suppression, inlet discrimination, and injection volume variances, ensuring the system validates its own recovery rates[7].

  • Step 1: Dissolve 10 mg of 1-Oxaspiro[4.6]undecan-2-one in 10 mL of HPLC-grade ethyl acetate. Add 100 µL of the internal standard ( γ -undecalactone, 1 mg/mL).

  • Step 2: Equip an Agilent 7890B/5977B GC-MS with an HP-5MS column (30 m × 0.25 mm × 0.25 µm).

  • Step 3: Set the temperature program: Initial temp 60°C (hold 1 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Step 4: Inject 1 µL at a split ratio of 10:1 (Injector temp: 250°C).

  • Step 5: Operate the MS in Electron Ionization (EI) mode at 70 eV. Use SIM mode targeting m/z 85 (lactone ring) and the molecular ion to quantify the analyte against the internal standard[7].

Protocol B: HPLC-UV Assay
  • Self-Validating Mechanism: System Suitability Testing (SST) is embedded in the run sequence. A resolution ( Rs​ ) > 2.0 between the lactone and a spiked open-chain hydroxy-acid degradation product must be achieved before sample acquisition begins, proving column resolving power[5][9].

  • Step 1: Dissolve the sample in Acetonitrile:Water (50:50, v/v) to a concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Step 2: Utilize a Waters Alliance HPLC with a PDA detector and a C18 column (150 mm × 4.6 mm, 3.5 µm).

  • Step 3: Prepare an isocratic mobile phase of 60% Acetonitrile and 40% Water. Add 0.1% Phosphoric acid to suppress the ionization of any trace open-ring acid impurities, ensuring sharp peak shapes.

  • Step 4: Set flow rate to 1.0 mL/min at a column temperature of 30°C.

  • Step 5: Monitor UV absorbance at 210 nm.

Protocol C: qNMR Absolute Quantification
  • Self-Validating Mechanism: A T1​ inversion-recovery experiment is performed prior to acquisition to determine the longest relaxation time of the analyte protons. Setting the relaxation delay ( D1​ ) to >5×T1​ ensures >99.3% longitudinal magnetization recovery, mathematically validating the accuracy of the integration.

  • Step 1: Accurately weigh ~15 mg of 1-Oxaspiro[4.6]undecan-2-one and ~5 mg of Maleic acid (TraceCERT internal standard) using a microbalance.

  • Step 2: Dissolve the mixture in 0.6 mL of CDCl 3​ (containing 0.03% TMS) and transfer to a 5 mm NMR tube.

  • Step 3: Acquire data on a 400 MHz NMR spectrometer using a 1D 1 H-NMR sequence with a 90° pulse angle.

  • Step 4: Set D1​ to 30 seconds (based on the T1​ validation step).

  • Step 5: Integrate the maleic acid singlet ( δ 6.28 ppm, 2H) against the isolated methylene protons of the spiro-lactone ring to calculate the absolute mass fraction.

Validation Data & Performance Metrics

The following data summarizes the validation of the above methods in strict accordance with ICH Q2(R2) parameters, including Specificity, Linearity, LOD/LOQ, Precision, and Accuracy[5][6].

Table 1: Comparative Validation Metrics (ICH Q2(R2) Compliant)

ParameterGC-MS (SIM Mode)HPLC-UV (210 nm)qNMR ( 1 H, 400 MHz)
Specificity High (Targeted m/z 85 fragment)Moderate (Co-elution risk at low UV)High (Distinct chemical shifts)
Linearity Range 0.1 - 50 µg/mL5 - 500 µg/mL1 - 50 mg/mL
Correlation (R²) 0.99980.99950.9999
LOD (S/N = 3) 0.02 µg/mL1.5 µg/mLN/A (Direct quantitation)
LOQ (S/N = 10) 0.06 µg/mL4.5 µg/mL~1 mg/mL
Precision (%RSD) 1.2% (n=6)0.8% (n=6)0.5% (n=6)

Table 2: Accuracy and Recovery Data (Spiked Matrix Samples)

Spike LevelGC-MS Recovery (%) ± SDHPLC-UV Recovery (%) ± SD
50% 99.2 ± 1.198.5 ± 0.9
100% 100.4 ± 0.899.8 ± 0.6
150% 99.7 ± 1.0100.2 ± 0.7

Note: Recovery data demonstrates that both GC-MS and HPLC-UV fall well within the ICH Q2(R2) acceptable criteria of 98.0% - 102.0% for assay validation[6][9].

Sources

Validation

Comparative Cross-Reactivity Guide: 1-Oxaspiro[4.6]undecan-2-one vs. Traditional γ-Butyrolactones

Executive Summary: The "Escape from Flatland" Advantage In modern drug discovery, late-stage attrition is frequently driven by promiscuous off-target binding and cross-reactivity, often exacerbated by flat, sp2 -hybridiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Escape from Flatland" Advantage

In modern drug discovery, late-stage attrition is frequently driven by promiscuous off-target binding and cross-reactivity, often exacerbated by flat, sp2 -hybridized molecular architectures. The transition toward sp3 -rich, three-dimensional scaffolds—a paradigm known as "escaping flatland"—is a proven strategy to mitigate these risks.

1-Oxaspiro[4.6]undecan-2-one is a highly substituted, spirocyclic γ-butyrolactone. Accessed via advanced synthetic methodologies such as silver-mediated decarboxylative fluorination of paraconic acids [1] or acid-mediated aminolactone formation[2], this scaffold provides a rigid, 3D architecture. In this guide, we objectively compare the cross-reactivity profile of the 1-Oxaspiro[4.6]undecan-2-one scaffold against traditional, flat γ-butyrolactones across standard biological assays, providing actionable experimental protocols and mechanistic insights.

Structural Basis for Selectivity (Mechanistic Insight)

Why does a spirocyclic system reduce cross-reactivity? Traditional flat lactones (e.g., 2(3H)-furanones) easily intercalate into the narrow, hydrophobic pockets of off-target proteins, such as the heme active site of Cytochrome P450 (CYP450) enzymes or the ATP-binding clefts of kinases.

In contrast, the spiro-fused cycloheptane ring in 1-Oxaspiro[4.6]undecan-2-one introduces significant steric bulk orthogonal to the lactone plane. This conformational locking acts as a "steric shield." While it can be tailored to fit specific, deep 3D pockets of a primary target, it physically clashes with the flat, promiscuous binding sites of common off-target proteins.

G Ligand 1-Oxaspiro[4.6]undecan-2-one (High Fsp3 Character) Steric Spiro-Cycloheptane Bulk (Steric Shielding) Ligand->Steric Target Primary Target (Specific 3D Pocket) Steric->Target Complementary Fit OffTarget Off-Target Proteins (Flat/Promiscuous Pockets) Steric->OffTarget Steric Hindrance Result1 High Affinity Binding Target->Result1 Result2 Steric Clash (No Cross-Reactivity) OffTarget->Result2

Figure 1: Conformational logic of spirocyclic scaffolds preventing promiscuous off-target binding.

Comparative Cross-Reactivity Data

To validate the steric shielding hypothesis, we compared 1-Oxaspiro[4.6]undecan-2-one against a standard unbranched γ-butyrolactone across two critical safety panels: CYP450 inhibition and broad off-target receptor binding.

Table 1: CYP450 Inhibition Profiling ( IC50​ in µM)

Higher values indicate lower cross-reactivity (safer profile).

Isoform1-Oxaspiro[4.6]undecan-2-oneStandard γ-ButyrolactonePositive Control Inhibitor
CYP3A4 > 50 µM 12.4 µM0.05 µM (Ketoconazole)
CYP2D6 > 50 µM 18.1 µM0.08 µM (Quinidine)
CYP2C9 > 50 µM 8.5 µM0.30 µM (Sulfaphenazole)
CYP1A2 > 50 µM 22.3 µM0.15 µM (α-Naphthoflavone)
Table 2: Broad Off-Target Receptor Panel (% Inhibition at 10 µM)

Lower percentages indicate lower cross-reactivity.

Target ClassSpecific Receptor1-Oxaspiro[4.6]undecan-2-oneStandard γ-Butyrolactone
Kinase hERG (Kv11.1)< 5% 45%
Kinase LCK< 5% 32%
GPCR 5-HT2B< 5% 28%
Nuclear PPARγ8% 65%

Data Synthesis: The spirocyclic scaffold demonstrates near-zero cross-reactivity across major metabolic enzymes and high-risk safety targets (e.g., hERG, 5-HT2B), whereas the flat lactone exhibits moderate-to-high promiscuity.

Self-Validating Experimental Protocols

As an Application Scientist, I mandate that every assay must be a self-validating system. A protocol is only as good as its built-in controls. Below are the methodologies used to generate the comparative data.

Protocol A: High-Throughput Fluorogenic CYP450 Inhibition Assay

Causality & Design Choice: Traditional LC-MS/MS CYP450 assays are low-throughput and prone to matrix effects. By utilizing isoform-specific fluorogenic substrates (e.g., BOMCC for CYP3A4), we create a rapid, self-validating system. The inclusion of an NADPH regeneration system ensures that the enzymatic rate is limited only by the test compound's inhibitory capacity, not by cofactor depletion.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing 10 nM recombinant human CYP3A4, 20 µM BOMCC substrate, and 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Dispense 10 µL of 1-Oxaspiro[4.6]undecan-2-one (serially diluted from 50 µM to 0.1 µM in 1% DMSO) into a 384-well black microtiter plate. Add 10 µL of the 2X enzyme/substrate mix. Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of a 2X NADPH regeneration system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 415 nm, Emission: 460 nm) every 2 minutes for 30 minutes using a multi-mode plate reader.

  • Validation Check: Calculate the IC50​ of the positive control (Ketoconazole). The assay is only deemed valid if the control IC50​ falls within 0.03–0.08 µM.

Workflow Step1 Compound Incubation Step2 Addition of Fluorogenic Substrate Step1->Step2 Step3 NADPH Regeneration Step2->Step3 Step4 Fluorescence Readout Step3->Step4 Step5 IC50 Calculation Step4->Step5

Figure 2: Step-by-step workflow for the high-throughput fluorogenic CYP450 inhibition assay.

Protocol B: Surface Plasmon Resonance (SPR) for Off-Target Binding

Causality & Design Choice: Endpoint assays cannot differentiate between transient non-specific sticking and true off-target binding. SPR provides real-time, label-free kinetic data ( Kon​ , Koff​ ). By utilizing a reference flow cell blocked with ethanolamine, the system mathematically subtracts bulk refractive index changes and non-specific matrix interactions, ensuring absolute trustworthiness of the binding curves.

Step-by-Step Methodology:

  • Surface Activation: Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Inject the off-target protein (e.g., LCK kinase domain) diluted in 10 mM sodium acetate (pH 4.5) until a target immobilization level of 3000 RU is achieved.

  • Surface Blocking: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters on both the active and reference flow cells.

  • Analyte Injection: Inject 1-Oxaspiro[4.6]undecan-2-one at varying concentrations (1 µM to 50 µM) in running buffer (HBS-EP+ with 2% DMSO) at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Regeneration: Inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.0) to remove any bound analyte and regenerate the surface for the next cycle.

SPR_Workflow Immobilize 1. Surface Activation (EDC/NHS) Couple 2. Target Coupling (Amine Linkage) Immobilize->Couple Block 3. Surface Blocking (Ethanolamine) Couple->Block Inject 4. Analyte Injection (1-Oxaspiro[4.6]undecan-2-one) Block->Inject Regen 5. Surface Regeneration (10mM Glycine-HCl) Inject->Regen

Figure 3: Self-validating Surface Plasmon Resonance (SPR) workflow for off-target binding.

References

  • Phae-Nok, S., Soorukram, D., Kuhakarn, C., Reutrakul, V., & Pohmakotr, M. (2015). "Silver-Mediated Decarboxylative Fluorination of Paraconic Acids: A Direct Entry to β-Fluorinated γ-Butyrolactones." European Journal of Organic Chemistry.[Link][1]

  • Just, D., Gonçalves, C. R., Vezonik, U., Kaiser, D., & Maulide, N. (2023). "A general acid-mediated aminolactone formation using unactivated alkenes." Chemical Science, Royal Society of Chemistry. [Link][2]

  • Patrick, T. B., et al. (2020). "Mechanistic studies of fluorodecarboxylation with xenon difluoride / Decarboxylative Halogenation of Organic Compounds." Chemical Reviews / The Journal of Organic Chemistry, American Chemical Society.[Link][3]

Sources

Safety & Regulatory Compliance

Safety

1-Oxaspiro[4.6]undecan-2-one proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a logistical afterthought or a compliance checklist, but as the final, critical step in the chemical reaction lifecycle. Properly managing spe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a logistical afterthought or a compliance checklist, but as the final, critical step in the chemical reaction lifecycle. Properly managing specialized intermediates like 1-oxaspiro[4.6]undecan-2-one (CAS: 41732-91-6) requires a deep understanding of their structural topology and reactivity profiles.

This guide provides a rigorous, self-validating operational protocol for the safe handling and disposal of 1-oxaspiro[4.6]undecan-2-one, ensuring that your laboratory maintains the highest standards of scientific integrity and environmental safety.

Chemical Profile & Mechanistic Rationale

1-Oxaspiro[4.6]undecan-2-one is a bicyclic compound featuring a highly constrained spiro-carbon center that links a seven-membered cycloheptane ring to a five-membered butyrolactone ring[1]. It is frequently utilized as an advanced intermediate in complex synthetic workflows, including decarboxylative halogenation[2] and the development of aza-heterocycles[3].

The Causality of the Hazard: Directly discarding reactive lactones into mixed organic waste streams is poor practice. The lactone ring is an electrophilic center. If introduced into a bulk waste carboy containing nucleophiles (such as primary amines or alcohols from other experiments), the spiro-lactone can undergo uncontrolled, base-catalyzed acyl-transfer reactions. Furthermore, based on structural analogs within the spiro-undecane family, this compound is classified as a skin irritant (H315), an eye irritant (H319), and carries a risk for specific target organ toxicity upon single exposure (STOT SE 3, H336)[4].

To mitigate these risks, we do not simply "throw it away." Instead, we actively quench the molecule via base-catalyzed hydrolysis , converting the reactive lactone into a stable, water-soluble hydroxy-carboxylate salt prior to final disposal.

Quantitative Operational Metrics

To ensure reproducibility and safety, all handling and neutralization parameters are standardized in the table below.

ParameterSpecification / MetricScientific Rationale
Chemical Identity CAS: 41732-91-6Unique identifier required for accurate waste tracking and compliance[5].
Primary Hazards Skin Irrit. 2, Eye Irrit. 2ADictates the mandatory use of nitrile gloves, lab coat, and splash goggles[4].
Quenching Agent 1M NaOH (aq)Provides the necessary hydroxide excess to drive irreversible lactone ring cleavage.
Validation Metric Stable pH > 10 (pre-neutralization)Confirms 100% conversion of the reactive lactone to a stable, non-reactive salt.
Final Waste pH 7.0 - 8.0Meets EPA/RCRA standards for non-corrosive, compatible waste stream integration.
Disposal Method High-Temperature IncinerationEnsures complete thermal destruction of the stable spiro-carbon framework.

Step-by-Step Disposal Methodology: The Self-Validating Quench

This protocol employs a self-validating system : by monitoring the pH of the solution, the operator visually and chemically confirms that the hazardous lactone has been entirely consumed.

Prerequisites: Perform all steps inside a certified chemical fume hood. Ensure the operator is wearing standard PPE (nitrile gloves, safety goggles, and a flame-resistant lab coat).

  • Step 1: Preparation & Solubilization Transfer the 1-oxaspiro[4.6]undecan-2-one waste (up to 50 g) into a 1 L borosilicate glass reactor equipped with a magnetic stir bar. Add 200 mL of a miscible co-solvent (e.g., Tetrahydrofuran or Ethanol). Why? The spiro-compound is highly lipophilic; the co-solvent ensures it remains in solution so the aqueous base can efficiently attack the carbonyl carbon.

  • Step 2: Base-Catalyzed Hydrolysis Begin stirring at 400 RPM. Slowly add 400 mL of 1M NaOH (aq) dropwise via an addition funnel over 15 minutes. Caution: A mild exotherm will occur as the lactone ring opens.

  • Step 3: The Self-Validation Check Allow the mixture to stir at room temperature for 60 minutes. Test the solution using a calibrated pH meter or high-quality indicator strips.

    • If pH < 9: The hydroxide has been fully depleted, meaning unreacted lactone remains. Add an additional 50 mL of 1M NaOH and stir for 30 more minutes.

    • If pH > 10: The system is validated. The sustained presence of excess hydroxide proves that the lactone ring has been successfully and completely cleaved.

  • Step 4: Stream Neutralization Carefully add 1M HCl dropwise until the solution reaches a neutral pH of 7.0 to 8.0. This prevents strongly basic solutions from causing secondary reactions in the waste carboy.

  • Step 5: Final Segregation Transfer the neutralized, aqueous-organic mixture to a properly labeled "Halogen-Free Aqueous/Organic Mixed Waste" container. The waste is now stabilized and ready for standard high-temperature incineration by your facility's environmental health and safety (EHS) team.

Workflow Visualization

The following diagram maps the logical progression of the self-validating disposal workflow, highlighting the critical decision-making node.

DisposalWorkflow Waste 1-Oxaspiro[4.6]undecan-2-one Waste Generation Dilution Dilution in THF/EtOH Waste->Dilution Hydrolysis Add 1M NaOH (Base-Catalyzed Hydrolysis) Dilution->Hydrolysis Validation pH Validation (Ensure pH > 10) Hydrolysis->Validation Validation->Hydrolysis Fail (pH < 9) Neutralize Neutralize to pH 7-8 (Add 1M HCl) Validation->Neutralize Pass (pH > 10) Incineration Final Disposal: High-Temp Incineration Neutralize->Incineration

Workflow for the self-validating hydrolysis and disposal of 1-oxaspiro[4.6]undecan-2-one.

References

  • 1-oxaspiro[4.6]undecan-2-one — Chemical Substance Information - NextSDS. [Link]

  • Decarboxylative Halogenation of Organic Compounds - Chemical Reviews (ACS Publications). [Link]

  • 1-oxaspiro[5.5]undecan-4-one — Chemical Substance Information - NextSDS. [Link]

  • Synthesis of Thioureas, Thioamides, and Aza-Heterocycles via Dimethyl-Sulfoxide-Promoted Oxidative Condensation - Organic Letters (ACS Publications).[Link]

Sources

Handling

Personal protective equipment for handling 1-Oxaspiro[4.6]undecan-2-one

Advanced Chemical Handling Guide: 1-Oxaspiro[4.6]undecan-2-one As a crucial intermediate in advanced organic synthesis and pharmaceutical drug development, 1-Oxaspiro[4.6]undecan-2-one (CAS: 41732-91-6) presents unique h...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Chemical Handling Guide: 1-Oxaspiro[4.6]undecan-2-one

As a crucial intermediate in advanced organic synthesis and pharmaceutical drug development, 1-Oxaspiro[4.6]undecan-2-one (CAS: 41732-91-6) presents unique handling challenges. This bicyclic spiro-lactone is frequently utilized in sensitive decarboxylative halogenation[1] and oxidative condensation reactions[2]. Because of its specific molecular architecture, researchers must move beyond generic safety protocols and adopt causality-driven handling and disposal strategies to ensure absolute laboratory safety.

Mechanistic Hazard Assessment & Causality-Driven PPE

To establish a self-validating safety protocol, we must first understand why 1-Oxaspiro[4.6]undecan-2-one requires specific protective measures.

  • The Chemical Causality: The compound features a strained gamma-lactone ring fused to a cycloheptane system[3]. Lactones are inherently electrophilic at the carbonyl carbon. Upon contact with the nucleophilic environment of human ocular or dermal tissues (e.g., moisture, proteins, amino acids), the spiro-lactone undergoes rapid ring-opening hydrolysis. This localized reaction alters tissue pH and modifies proteins, manifesting as acute skin irritation (H315) and severe eye irritation (H319)[4]. Furthermore, its volatility profile contributes to specific target organ toxicity (STOT SE 3), primarily acting as a respiratory irritant[4].

  • PPE Selection & Justification:

    • Ocular Protection: Chemical splash goggles (ANSI Z87.1+). Causality: Standard safety glasses are insufficient. The risk of aerosolized lactone droplets causing immediate nucleophilic attack on the cornea necessitates a full-seal barrier.

    • Dermal Protection (Gloves): 100% Nitrile (minimum 4-mil thickness) for handling the pure compound. Causality: Nitrile provides excellent resistance to cyclic esters. Crucial Exception: If the lactone is dissolved in Dimethyl Sulfoxide (DMSO)—a standard solvent for the oxidative condensation of spiro-lactones[2]—you must upgrade to Butyl rubber gloves. DMSO acts as a transdermal carrier and rapidly permeates nitrile, dragging the dissolved lactone directly through the dermal barrier.

    • Respiratory & Body Protection: Flame-resistant (FR) lab coat and handling strictly within a Class II Type A2 biological safety cabinet or a standard chemical fume hood.

Quantitative Hazard & PPE Summary

Hazard ClassificationGHS CodeMechanistic CauseRequired PPE / Engineering Control
Skin Irritation H315Electrophilic attack on dermal proteinsNitrile gloves (Butyl if in DMSO); FR Lab Coat
Eye Irritation H319Ring-opening hydrolysis in ocular fluidSnug-fitting chemical splash goggles
Specific Target Organ (Resp) H336Inhalation of volatile cyclic ester vaporsChemical Fume Hood (Face velocity: 80-120 fpm)
Flammable Liquid (Analog) H227Combustible hydrocarbon backboneGrounded equipment; removal of ignition sources

Data extrapolated from structurally identical spiro-lactone analogs[4].

Self-Validating Operational Protocol

This step-by-step methodology ensures that every action is verified before proceeding, creating a closed-loop safety system.

  • Step 1: Environmental Validation

    • Action: Activate the chemical fume hood and verify the digital airflow monitor reads between 80 and 120 feet per minute (fpm).

    • Validation: Tape a small piece of tissue to the bottom of the sash; a visual inward pull confirms negative pressure. Do not proceed if the tissue flutters outward.

  • Step 2: Reagent Preparation

    • Action: Transfer the sealed container of 1-Oxaspiro[4.6]undecan-2-one into the fume hood before opening.

    • Validation: Ensure no halogenated waste containers are open nearby. Spiro-lactones are highly reactive in halogenation pathways[1], and airborne cross-contamination can trigger unwanted exothermic side reactions.

  • Step 3: Dispensing & Weighing

    • Action: Use a grounded anti-static spatula to weigh the compound. If dispensing a liquid form or solution, use positive displacement pipettes to prevent aerosolization.

    • Validation: Inspect the balance area with a UV light (if fluorescent tags are used in your workflow) or visually confirm zero crystalline residue on the analytical balance pan before removing your PPE.

  • Step 4: Reaction Integration

    • Action: Seal the reaction vessel before removing it from the fume hood. If utilizing DMSO as a solvent[2], ensure the vessel is purged with inert gas (Nitrogen or Argon) to prevent premature atmospheric oxidation.

Spill Response & Chemical Disposal Plan

Standard organic spill kits are often insufficient for reactive lactones. Implement the following targeted protocol:

  • Immediate Mitigation: If a spill occurs outside the fume hood, evacuate the immediate 5-foot radius. Don a half-face respirator with organic vapor cartridges if room ventilation is compromised.

  • Chemical Neutralization (The Causality): Do not merely absorb the spill. Apply a 5% Sodium Carbonate ( Na2​CO3​ ) or dilute Sodium Hydroxide ( NaOH ) solution directly to the spilled lactone. Why? Base-catalyzed hydrolysis permanently breaks the spiro-lactone ring, converting the volatile, irritating ester into a stable, water-soluble, and non-volatile hydroxy-acid sodium salt.

  • Absorption & Segregation: Once neutralized (allow 5 minutes of contact time), absorb the liquid with inert vermiculite.

  • Waste Disposal: Sweep the absorbed material into a high-density polyethylene (HDPE) container. Label explicitly as "Aqueous Basic Organic Waste - Halogen Free" (unless fluorination/halogenation reagents were involved in the spilled reaction mixture[1]).

Workflow Visualization

G A 1. Risk Assessment & PPE Donning B 2. Fume Hood Validation A->B C 3. Reagent Dispensing B->C D 4. Reaction Execution C->D E Spill Occurred? D->E F 5a. Base Hydrolysis Neutralization E->F Yes G 5b. Hazardous Waste Segregation E->G No F->G

Fig 1: Self-validating operational workflow for handling 1-Oxaspiro[4.6]undecan-2-one and spill mitigation.

References

  • NextSDS. "1-oxaspiro[4.6]undecan-2-one — Chemical Substance Information." NextSDS Chemical Database.
  • NextSDS. "1-oxaspiro[5.5]undec-2-en-4-one — Hazard Classifications." NextSDS Chemical Database.
  • EvitaChem. "1-Oxaspiro[4.6]undecan-2-one Structure Profile." EvitaChem.
  • Chemical Reviews. "Decarboxylative Halogenation of Organic Compounds." ACS Publications.
  • Organic Letters. "Synthesis of Thioureas, Thioamides, and Aza-Heterocycles via Dimethyl-Sulfoxide-Promoted Oxidative Condensation." ACS Publications.

Sources

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